molecular formula C11H18N2O2 B15135693 Cyclo(L-Leu-D-Pro)

Cyclo(L-Leu-D-Pro)

Número de catálogo: B15135693
Peso molecular: 210.27 g/mol
Clave InChI: SZJNCZMRZAUNQT-DTWKUNHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Stelletta clavosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H18N2O2

Peso molecular

210.27 g/mol

Nombre IUPAC

(3S,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1

Clave InChI

SZJNCZMRZAUNQT-DTWKUNHWSA-N

SMILES isomérico

CC(C)C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1

SMILES canónico

CC(C)CC1C(=O)N2CCCC2C(=O)N1

Origen del producto

United States

Foundational & Exploratory

The Biological Origin and Significance of Cyclo(L-Leu-D-Pro): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro) is a naturally occurring cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. While its stereoisomer, Cyclo(L-Leu-L-Pro), is more commonly reported, Cyclo(L-Leu-D-Pro) has been identified from both fungal and bacterial sources, indicating a conserved biological role. This technical guide provides a comprehensive overview of the biological origin, proposed biosynthesis, and known biological activities of Cyclo(L-Leu-D-Pro). Detailed experimental protocols for isolation and characterization, where available, are presented, alongside quantitative data on its biological effects. This document aims to serve as a foundational resource for researchers interested in the therapeutic and biotechnological potential of this specific stereoisomer.

Biological Sources of Cyclo(L-Leu-D-Pro)

Cyclo(L-Leu-D-Pro) has been isolated from diverse microbial sources, highlighting its production across different kingdoms of life. The primary documented origins are:

  • Fungal Origin: The fungus Phellinus igniarius has been identified as a producer of Cyclo(L-Leu-D-Pro). In a study on the chemical constituents of its cultures, Cyclo(L-Leu-D-Pro) was isolated along with its L-L stereoisomer and other bioactive compounds.[1]

  • Bacterial Origin: The bacterium Bacillus cereus subsp. thuringiensis , associated with an entomopathogenic nematode, has been shown to produce Cyclo(L-Pro-D-Leu), which is structurally identical to Cyclo(L-Leu-D-Pro).[2] This discovery points to its potential role in microbial symbioses and defense mechanisms.

Proposed Biosynthesis Pathway

The biosynthesis of diketopiperazines, including those containing D-amino acids, is primarily attributed to nonribosomal peptide synthetases (NRPSs).[3][4] These large, modular enzymes assemble peptides from amino acid precursors without the direct involvement of ribosomes. The incorporation of a D-proline residue in Cyclo(L-Leu-D-Pro) is likely facilitated by an epimerization (E) domain within the NRPS machinery.[3][4][5][6]

The proposed biosynthetic pathway for Cyclo(L-Leu-D-Pro) via an NRPS is as follows:

  • Adenylation (A) Domain: The A-domain of the first NRPS module recognizes and activates L-leucine by adenylation using ATP. The activated L-leucine is then transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain.

  • Adenylation (A) Domain: The A-domain of the second NRPS module activates L-proline, which is subsequently loaded onto its corresponding PCP domain.

  • Epimerization (E) Domain: An E-domain associated with the proline-incorporating module catalyzes the conversion of the tethered L-proline to D-proline.[3][5]

  • Condensation (C) Domain: The C-domain catalyzes the formation of a peptide bond between the L-leucine from the first module and the newly formed D-proline on the second module, resulting in a dipeptidyl-S-PCP intermediate.

  • Thioesterase (TE) Domain: The final TE domain catalyzes the cyclization and release of the dipeptide, forming Cyclo(L-Leu-D-Pro).

Below is a graphical representation of the proposed biosynthetic logic.

Cyclo(L-Leu-D-Pro) Biosynthesis Proposed NRPS-mediated Biosynthesis of Cyclo(L-Leu-D-Pro) cluster_module1 Module 1 cluster_module2 Module 2 cluster_products Products A1 A-domain (L-Leucine activation) T1 T/PCP-domain A1->T1 Loading C C-domain (Condensation) T1->C A2 A-domain (L-Proline activation) T2 T/PCP-domain A2->T2 E E-domain (Epimerization) T2->E L-Pro to D-Pro E->C TE TE-domain (Cyclization & Release) C->TE final_product Cyclo(L-Leu-D-Pro) TE->final_product

Caption: Proposed biosynthetic pathway for Cyclo(L-Leu-D-Pro) mediated by a di-modular Nonribosomal Peptide Synthetase (NRPS).

Quantitative Data on Biological Activity

Biological ActivityTest Organism/SystemEffective ConcentrationReference
Antifungal ActivityAspergillus flavus MTCC 277MIC: 8 µg/mL[2]
Antifungal ActivityAspergillus niger MTCC 282-[2]
Neuroprotective ActivityMPP+ induced PC12-syn cell damage-[1]
Hepatoprotective ActivityDL-galactosamine-induced toxicity in WB-F344 cells-[1]
Aflatoxin InhibitionAspergillus parasiticusWeaker than Cyclo(L-Leu-L-Pro)[7]

Experimental Protocols

Isolation and Purification of Cyclo(L-Pro-D-Leu) from Bacillus cereus subsp. thuringiensis

The following protocol is a summary of the methodology described for the isolation of Cyclo(L-Pro-D-Leu).[2]

  • Fermentation: Cultivate Bacillus cereus subsp. thuringiensis in an appropriate broth medium.

  • Extraction: After incubation, centrifuge the culture to remove bacterial cells. Extract the cell-free supernatant with an equal volume of ethyl acetate. Concentrate the organic layer in vacuo.

  • Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., chloroform-methanol).

  • Thin Layer Chromatography (TLC): Monitor the fractions by TLC and pool those with similar profiles and biological activity.

  • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions by reversed-phase HPLC to obtain the pure compound.

  • Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC), High-Resolution Mass Spectrometry (HRMS), and Marfey's method for stereochemical analysis.

Below is a workflow diagram for the isolation process.

Isolation_Workflow start Bacillus cereus Fermentation Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Concentration in vacuo extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel tlc TLC Analysis & Pooling of Active Fractions silica_gel->tlc hplc Reversed-Phase HPLC Purification tlc->hplc structure_elucidation Structure Elucidation (NMR, HRMS, Marfey's Method) hplc->structure_elucidation end Pure Cyclo(L-Pro-D-Leu) structure_elucidation->end

Caption: General workflow for the isolation and purification of Cyclo(L-Pro-D-Leu) from bacterial culture.

Signaling Pathways and Biological Roles

The specific signaling pathways modulated by Cyclo(L-Leu-D-Pro) are not yet well-elucidated. However, based on the known biological activities of diketopiperazines, several potential roles can be inferred:

  • Antimicrobial Defense: The antifungal activity against pathogenic fungi like Aspergillus species suggests a role in microbial competition and defense.[2] The inhibition of mycelial growth and mycotoxin production is of significant interest for food preservation and agriculture.[2]

  • Neuroprotection and Hepatoprotection: The observed neuroprotective and hepatoprotective activities in cell-based assays indicate potential interactions with cellular stress response pathways in mammalian cells.[1] Further research is needed to identify the specific molecular targets.

  • Quorum Sensing: Many DKPs are involved in bacterial quorum sensing, a form of cell-to-cell communication. While not yet demonstrated for Cyclo(L-Leu-D-Pro), it is a plausible area of investigation.

Conclusion and Future Directions

Cyclo(L-Leu-D-Pro) is a naturally occurring diketopiperazine with confirmed origins in both fungi and bacteria. Its biosynthesis is likely mediated by NRPSs featuring an epimerization domain. The demonstrated antifungal, neuroprotective, and hepatoprotective activities underscore its potential as a lead compound for drug discovery and as a biopreservatives.

Future research should focus on:

  • Elucidating the complete biosynthetic gene cluster responsible for Cyclo(L-Leu-D-Pro) production in Phellinus igniarius and Bacillus cereus.

  • Optimizing fermentation conditions to enhance the production yield of this specific stereoisomer.

  • Conducting detailed mechanistic studies to identify the molecular targets and signaling pathways underlying its biological activities.

  • Synthesizing and evaluating analogs of Cyclo(L-Leu-D-Pro) to explore structure-activity relationships and improve therapeutic potential.

This in-depth guide provides a solid foundation for researchers to delve into the fascinating biology and chemistry of Cyclo(L-Leu-D-Pro).

References

Unveiling the Microbial Origins of Cyclo(L-Leu-D-Pro) and Related Cyclic Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of cyclic dipeptides (CDPs), with a particular focus on Cyclo(L-Leu-D-Pro). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on the microbial origins, quantitative analysis, isolation protocols, and biological activities of these promising bioactive compounds.

Executive Summary

Cyclic dipeptides represent a diverse class of naturally occurring compounds with a wide range of biological activities, including antimicrobial, antiviral, and quorum sensing inhibitory effects. Cyclo(L-Leu-D-Pro) and its stereoisomers are predominantly biosynthesized by a variety of microorganisms, including bacteria and fungi. This guide details the microbial sources of these compounds, presents quantitative data on their biological efficacy, outlines comprehensive experimental protocols for their isolation and characterization, and illustrates key signaling pathways they modulate. The information compiled herein aims to serve as a foundational resource for the discovery and development of novel therapeutic agents derived from these natural scaffolds.

Natural Sources of Cyclo(L-Leu-D-Pro) and its Isomers

Cyclo(L-Leu-D-Pro) and its related isomers are primarily metabolites of microbial origin, found in both terrestrial and marine environments. Bacteria are a prolific source, with numerous genera known to produce these compounds. Fungi, particularly those in symbiotic or endophytic relationships, are also significant producers. Additionally, these cyclic dipeptides have been identified in fermented food products as a result of microbial activity.

Table 1: Microbial Sources of Cyclo(Leu-Pro) Isomers

IsomerMicrobial SourceEnvironmentReference
Cyclo(L-Leu-L-Pro)Pseudomonas sesami BC42Rhizosphere[1]
Achromobacter xylosoxidansOpportunistic Pathogen[2]
Lactobacillus plantarumFermented Foods[3]
Streptomyces misionensis V16R3Y1Soil[4]
Cyclo(D-Leu-D-Pro)Pseudomonas sesami BC42Rhizosphere[1]
Cyclo(D-Leu-L-Pro)Pseudomonas sesami BC42Rhizosphere[1]
Cyclo(L-Pro-D-Leu)Bacillus cereus subsp. thuringiensisEntomopathogenic Nematode Associate[5]

Quantitative Bioactivity Data

The biological activity of Cyclo(L-Leu-D-Pro) and its isomers has been quantified against various microbial targets. The following tables summarize key findings from the literature, providing a comparative overview of their potency.

Table 2: Antifungal Activity of Cyclo(Leu-Pro) Isomers

IsomerTarget FungusBioassayResultReference
Cyclo(L-Leu-L-Pro)Aspergillus parasiticusAflatoxin InhibitionIC50: 0.20 mg/mL[2][6]
Cyclo(D-Leu-D-Pro)Aspergillus parasiticusAflatoxin InhibitionIC50: 0.13 mg/mL[6]
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculareConidial Germination InhibitionSignificant inhibition at 100 µg/mL[1]
Cyclo(D-Leu-D-Pro)Colletotrichum orbiculareConidial Germination InhibitionSignificant inhibition at 100 µg/mL[1]
Cyclo(L-Pro-D-Leu)Aspergillus flavus MTCC 277Minimum Inhibitory Concentration (MIC)8 µg/mL[5]

Table 3: Antibacterial Activity of Related Cyclic Dipeptides

Cyclic DipeptideTarget BacteriaBioassayResultReference
Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citriMinimum Inhibitory Concentration (MIC)31.25 µg/mL[1]
Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr)Ralstonia solanacearumMinimum Inhibitory Concentration (MIC)31.25 µg/mL[1]

Table 4: Concentration of Cyclo(Leu-Pro) in Fermented Products

ProductVarietyConcentration Range (mg/L)Reference
WineCabernet, Malagousia, Agiorgitiko, etc.0.1 - 1

Experimental Protocols

The isolation and purification of Cyclo(L-Leu-D-Pro) from microbial sources typically involve a multi-step process combining extraction and chromatographic techniques. The following is a generalized workflow based on methodologies reported in the scientific literature.

General Workflow for Isolation and Purification

experimental_workflow cluster_fermentation 1. Microbial Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Structure Elucidation Fermentation Inoculation and incubation of the producer microorganism in a suitable liquid medium (e.g., Tryptic Soy Broth). Centrifugation Separation of microbial biomass from the culture supernatant by centrifugation. Fermentation->Centrifugation Solvent_Extraction Extraction of the supernatant with an organic solvent (e.g., ethyl acetate). Centrifugation->Solvent_Extraction Evaporation Concentration of the organic extract under reduced pressure. Solvent_Extraction->Evaporation Silica_Gel Silica (B1680970) Gel Column Chromatography of the crude extract. Evaporation->Silica_Gel TLC Thin-Layer Chromatography (TLC) to identify active fractions. Silica_Gel->TLC HPLC High-Performance Liquid Chromatography (HPLC) for final purification of the target compound. TLC->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC). HPLC->NMR MS High-Resolution Mass Spectrometry (HRMS). HPLC->MS

Figure 1: General experimental workflow for the isolation and characterization of cyclic dipeptides from microbial cultures.
Detailed Methodologies

1. Microbial Culture and Extraction:

  • Culture: The producing microorganism (e.g., Bacillus cereus) is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) under optimal conditions (e.g., 30°C for 72 hours with shaking).

  • Extraction: The culture broth is centrifuged to remove cells. The resulting supernatant is then extracted with an equal volume of ethyl acetate (B1210297). The organic phase is collected and concentrated using a rotary evaporator to yield a crude extract.[5]

2. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and tested for bioactivity.

  • Thin-Layer Chromatography (TLC): Active fractions from the silica gel column are further analyzed by TLC to assess purity and guide further purification steps.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, often a gradient of water and acetonitrile (B52724) or methanol.[5]

3. Structure Elucidation:

  • The purified compound's structure is determined using spectroscopic methods.

  • NMR Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HMBC are employed to establish connectivity within the molecule.

  • Mass Spectrometry: HRMS is used to determine the exact mass and elemental composition of the molecule.

  • Stereochemistry: The absolute configuration of the amino acid residues can be determined by methods such as Marfey's method after acid hydrolysis of the cyclic dipeptide.[5]

Signaling Pathways Modulated by Cyclo(L-Leu-D-Pro) and Analogs

Cyclic dipeptides, including Cyclo(L-Leu-D-Pro), have been shown to interfere with key microbial signaling pathways, notably those involved in virulence and fungal pathogenesis.

Inhibition of Fungal MAPK Signaling Pathway

Extracts of Pseudomonas sesami BC42 containing cyclo(Leu-Pro) isomers have been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway in the fungus Colletotrichum orbiculare.[1] This pathway is crucial for fungal development and pathogenicity.

MAPK_pathway cluster_cell Inside Fungal Cell Cyclo_Leu_Pro Cyclo(Leu-Pro) Cyclo_Leu_Pro->Inhibition Fungal_Cell Fungal Cell MAPKKK MAP Kinase Kinase Kinase MAPKK MAP Kinase Kinase MAPKKK->MAPKK MAPK MAP Kinase MAPKK->MAPK Pathogenicity_Factors Pathogenicity Factors (e.g., Appressorium Formation) MAPK->Pathogenicity_Factors Inhibition->MAPKKK Inhibition

Figure 2: Hypothesized inhibition of the fungal MAPK signaling pathway by Cyclo(Leu-Pro).
Quorum Sensing Inhibition

Cyclic dipeptides are known to act as quorum sensing (QS) inhibitors. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation.[7] For instance, cyclo(L-Pro-L-Phe) has been shown to modulate the expression of genes involved in the pathogenicity of Vibrio species.[8]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Bacteria Bacterial Cells Autoinducers Autoinducers (Signaling Molecules) Bacteria->Autoinducers Production Receptor Receptor Binding Autoinducers->Receptor Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation Cyclo_Leu_Pro Cyclo(Leu-Pro) (QS Inhibitor) Cyclo_Leu_Pro->Inhibition Inhibition->Receptor Competitive Binding

Figure 3: General mechanism of quorum sensing inhibition by cyclic dipeptides.

Conclusion

This technical guide highlights the significant potential of Cyclo(L-Leu-D-Pro) and related cyclic dipeptides as a rich source for the development of novel therapeutic agents. Their widespread availability from microbial sources, coupled with their potent and diverse biological activities, makes them attractive candidates for further research and development. The methodologies and data presented here provide a solid foundation for scientists and researchers to advance the exploration of these fascinating natural products.

References

An In-depth Technical Guide to the Biosynthesis of Cyclo(L-Leu-D-Pro) in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cyclo(L-Leu-D-Pro), a cyclic dipeptide with significant biological activities. The document delves into the enzymatic machinery responsible for its synthesis, offers detailed experimental protocols for its study, and presents quantitative data where available. This guide is intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development who are interested in the discovery, characterization, and engineering of novel bioactive compounds.

Introduction to Cyclo(L-Leu-D-Pro) and its Significance

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural products found in a wide range of organisms, including bacteria, fungi, and higher eukaryotes.[1] These molecules exhibit a diverse array of biological activities, including antimicrobial, antiviral, antitumor, and quorum sensing modulatory effects.[1][2] Cyclo(L-Leu-D-Pro) is a specific stereoisomer of the cyclic dipeptide formed from L-leucine and proline. The presence of the D-proline residue is particularly noteworthy, as D-amino acids are less common in nature and often confer unique biological properties and resistance to proteolysis.[3] The specific biological activities of Cyclo(L-Leu-D-Pro) are an active area of research, with potential applications in therapeutics and biotechnology.

The Biosynthetic Machinery: Non-Ribosomal Peptide Synthetases (NRPSs)

The biosynthesis of cyclodipeptides containing D-amino acids, such as Cyclo(L-Leu-D-Pro), is primarily carried out by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[1] Unlike ribosomal peptide synthesis, NRPSs are protein templates that do not require an mRNA template.[4] These enzymatic assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.[4]

A typical NRPS module is composed of several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

  • Epimerization (E) domain: This domain is crucial for the incorporation of D-amino acids. It catalyzes the conversion of an L-amino acid, tethered to the T domain, into its D-epimer.[3][5]

  • Thioesterase (TE) or Cyclization (Cy) domain: Located at the C-terminus of the final module, this domain is responsible for releasing the final peptide product, often through cyclization.[1]

The biosynthesis of Cyclo(L-Leu-D-Pro) would therefore be mediated by a di-modular NRPS. The first module would be responsible for the activation and incorporation of L-leucine. The second module would activate L-proline, which would then be epimerized to D-proline by an E domain before being condensed with L-leucine. Finally, the TE domain would catalyze the cyclization and release of the dipeptide.

Cyclo(L-Leu-D-Pro) Biosynthesis Pathway cluster_module1 Module 1 (L-Leucine) cluster_module2 Module 2 (D-Proline) cluster_termination Termination M1 A T M1:A->M1:T M2 C A E T M1:T->M2:C Peptide bond formation AMP_PPi1 AMP + PPi M1:A->AMP_PPi1 M2:A->M2:T M2:T->M2:E M2:E->M2:T TE TE M2:T->TE:TE Dipeptidyl transfer AMP_PPi2 AMP + PPi M2:A->AMP_PPi2 Cyclo_L_Leu_D_Pro Cyclo(L-Leu-D-Pro) TE:TE->Cyclo_L_Leu_D_Pro Cyclization & Release L_Leu L-Leucine L_Leu->M1:A L_Pro L-Proline L_Pro->M2:A ATP1 ATP ATP1->M1:A ATP2 ATP ATP2->M2:A

Caption: Biosynthesis of Cyclo(L-Leu-D-Pro) by a di-modular NRPS.

Quantitative Data

While a specific NRPS responsible for Cyclo(L-Leu-D-Pro) synthesis has not been fully characterized with detailed kinetic data, studies on analogous NRPS epimerization domains provide valuable insights. The kinetic parameters for epimerization can be influenced by the upstream and downstream domains and the nature of the tethered amino acid.

Enzyme/DomainSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (µM⁻¹min⁻¹)Reference
TycA (E domain)L-Phe-S-PCPN/A~0.6N/A[Stachelhaus et al., 1998]
GrsA (E domain)L-Phe-S-PCPN/A~1.2N/A[Stachelhaus et al., 1998]

Note: The provided data is for the epimerization of Phenylalanine by well-characterized NRPSs and serves as an example. Specific kinetic data for a D-Proline incorporating NRPS module is currently limited in the literature.

Experimental Protocols

This section outlines key experimental protocols for the identification and characterization of the Cyclo(L-Leu-D-Pro) biosynthetic pathway.

Identification of the NRPS Gene Cluster

A common approach to identify the gene cluster responsible for the production of a specific secondary metabolite is through genome mining and targeted gene disruption.

Protocol: Gene Knockout in Pseudomonas aeruginosa using Two-Step Allelic Exchange [6][7]

  • Vector Construction:

    • Amplify ~500 bp upstream and downstream flanking regions of the target NRPS gene from the bacterial genomic DNA using PCR.

    • Clone these flanking regions into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

  • Conjugation:

    • Transform the constructed suicide vector into a donor E. coli strain (e.g., SM10).

    • Mate the donor E. coli with the recipient Pseudomonas aeruginosa strain.

    • Select for single-crossover integrants on agar (B569324) plates containing an antibiotic to which P. aeruginosa is resistant and the antibiotic for the suicide vector.

  • Counter-selection:

    • Culture the single-crossover mutants in a medium without antibiotics to allow for the second crossover event.

    • Plate the culture on a medium containing sucrose (B13894) (for sacB-based vectors). The sacB gene confers sucrose sensitivity, so only the cells that have lost the vector through a second crossover will survive.

  • Verification:

    • Screen the sucrose-resistant colonies by PCR using primers flanking the target gene to confirm the deletion.

    • Confirm the absence of Cyclo(L-Leu-D-Pro) production in the knockout mutant using LC-MS/MS analysis of culture extracts.

Gene Knockout Workflow cluster_vector 1. Vector Construction cluster_conjugation 2. Conjugation & Integration cluster_selection 3. Counter-selection cluster_verification 4. Verification PCR PCR amplify up/downstream flanks Cloning Clone flanks into vector PCR->Cloning SuicideVector Suicide Vector (antibiotic res, sacB) SuicideVector->Cloning Ecoli Transform into E. coli donor Cloning->Ecoli Mating Mate with P. aeruginosa Ecoli->Mating Selection1 Select for single crossover integrants Mating->Selection1 Growth Grow without selection Selection1->Growth Sucrose Plate on sucrose medium Growth->Sucrose PCR_verify PCR screen for deletion Sucrose->PCR_verify LCMS_verify LC-MS/MS analysis PCR_verify->LCMS_verify Regulatory Network QS Quorum Sensing (e.g., LasR/RhlR) Cluster_Regulator Cluster-Specific Regulator QS->Cluster_Regulator +/- NRPS_Genes NRPS Gene Cluster for Cyclo(L-Leu-D-Pro) Biosynthesis QS->NRPS_Genes +/- GacSA GacS/GacA Two-Component System GacSA->NRPS_Genes + Env_Signals Environmental Signals (e.g., nutrients, stress) Env_Signals->GacSA Cluster_Regulator->NRPS_Genes +/-

References

An In-depth Technical Guide to Cyclo(L-Leu-D-Pro): Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. These compounds are the smallest cyclic peptides and are found across a wide range of biological sources, including bacteria, fungi, marine organisms, and even mammals.[1] Diketopiperazines, including the stereoisomers of cyclo(Leu-Pro), have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of Cyclo(L-Leu-D-Pro) and its stereoisomers, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and History

While the precise first isolation and characterization of Cyclo(L-Leu-D-Pro) is not definitively documented in readily available literature, the broader class of diketopiperazines has been known since the early 20th century.[2] The discovery of various Cyclo(Leu-Pro) stereoisomers is closely tied to the exploration of secondary metabolites from microorganisms.

Naturally occurring Cyclo(Leu-Pro) isomers have been isolated from a variety of microbial sources, including:

  • Bacteria:

    • Pseudomonas sesami[3][4]

    • Achromobacter xylosoxidans[5][6][7]

    • Lactobacillus plantarum[8]

    • Bacillus amyloliquefaciens[1][9]

  • Fungi:

    • Aspergillus aculeatus[10]

The identification of these compounds from such diverse sources suggests their widespread role in microbial chemical communication and defense mechanisms. The stereochemistry of the naturally produced isomers often varies depending on the producing organism, highlighting the stereospecificity of the biosynthetic enzymes involved.[4]

Physicochemical Properties and Characterization

The stereoisomers of Cyclo(Leu-Pro) share the same molecular formula (C11H18N2O2) and molecular weight (210.27 g/mol ) but differ in the spatial arrangement of their constituent L-leucine and D-proline or L-proline residues. This difference in stereochemistry leads to distinct physicochemical properties, including their interaction with polarized light (optical rotation) and their spectral characteristics in techniques like Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD).

Spectroscopic Data for Cyclo(L-Leu-D-Pro):

  • ¹H NMR (500 MHz, CDCl₃): δ 6.93 (s, 1H), 4.10 (dd, J = 9.7, 6.5 Hz, 1H), 3.99–3.91 (m, 1H), 3.64 (d, J = 2.3 Hz, 1H), 3.55 (dd, J = 12.3, 3.8 Hz, 1H), 2.41–2.29 (m, 1H), 2.13–2.03 (m, 1H), 1.99–1.83 (m, 3H), 1.78–1.68 (m, 1H), 1.01 (d, J = 6.4 Hz, 3H), 0.96 (d, J = 6.4 Hz, 3H).

Biological Activities and Quantitative Data

The stereochemistry of Cyclo(Leu-Pro) isomers plays a critical role in their biological activity. The following tables summarize the quantitative data on the differential effects of various stereoisomers across several biological assays.

Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers
CompoundTarget OrganismAssayEndpointResultReference
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculareConidial Germination% Inhibition at 100 µg/mL80.3%[3][4]
Cyclo(D-Leu-D-Pro)Colletotrichum orbiculareConidial Germination% Inhibition at 100 µg/mL80.1%[3][4]
Cyclo(D-Leu-L-Pro)Colletotrichum orbiculareConidial Germination% Inhibition at 100 µg/mLNo significant activity[3][4]
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculareAppressorium Formation% Inhibition at 100 µg/mL~75%[3][4]
Cyclo(D-Leu-D-Pro)Colletotrichum orbiculareAppressorium Formation% Inhibition at 100 µg/mL~20%[3][4]
Cyclo(D-Leu-L-Pro)Colletotrichum orbiculareAppressorium Formation% Inhibition at 100 µg/mLNo significant activity[3][4]
Table 2: Aflatoxin Inhibition by Cyclo(Leu-Pro) Stereoisomers
CompoundTarget OrganismAssayEndpointResultReference
Cyclo(L-Leu-L-Pro)Aspergillus parasiticusAflatoxin ProductionIC₅₀0.20 mg/mL[5][6][7]
Cyclo(D-Leu-D-Pro)Aspergillus parasiticusAflatoxin ProductionSimilar activity to Cyclo(L-Leu-L-Pro)Not quantified[5][6][7]
Cyclo(L-Leu-D-Pro)Aspergillus parasiticusAflatoxin ProductionWeaker activityNot quantified[5][6][7]
Cyclo(D-Leu-L-Pro)Aspergillus parasiticusAflatoxin ProductionWeaker activityNot quantified[5][6][7]
Table 3: Antibacterial Activity of Cyclo(Leu-Pro) and Related Diketopiperazines
CompoundTarget OrganismAssayEndpointResultReference
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citriBroth MicrodilutionMIC31.25 µg/mL[4]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citriBroth MicrodilutionMIC31.25 µg/mL[4]
Cyclo(L-Leu-L-Phe)Staphylococcus aureusBroth MicrodilutionMIC25 µg/mL[4]
Cyclo(D-Leu-L-Phe)Staphylococcus aureusBroth MicrodilutionMIC12.5 µg/mL[4]

Signaling Pathways and Mechanisms of Action

Cyclo(Leu-Pro) isomers exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Antifungal Mechanism

The antifungal activity of Cyclo(Leu-Pro) isomers is multifaceted and appears to involve:

  • Disruption of the fungal cell membrane. [4]

  • Inhibition of enzymes involved in cell wall synthesis. [4]

  • Induction of plant defense responses against fungal pathogens. [4]

  • Inhibition of crucial developmental stages such as conidial germination and appressorium formation.[3][4]

The following diagram illustrates a generalized workflow for assessing the antifungal activity of Cyclo(Leu-Pro) isomers.

Antifungal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., C. orbiculare on PDA) Spore_Suspension Spore Suspension (1x10^6 spores/mL) Fungal_Culture->Spore_Suspension Incubation Incubation of Spores with Test Compounds Spore_Suspension->Incubation Test_Compounds Cyclo(Leu-Pro) Isomers (Serial Dilutions) Test_Compounds->Incubation Microscopy Microscopic Observation Incubation->Microscopy Germination_Quant Quantification of Germinated Spores Microscopy->Germination_Quant Appressorium_Quant Quantification of Appressorium Formation Microscopy->Appressorium_Quant MIC_Determination MIC Determination Germination_Quant->MIC_Determination Appressorium_Quant->MIC_Determination

Antifungal Activity Assessment Workflow.
Inhibition of Aflatoxin Production

Cyclo(L-Leu-L-Pro) has been shown to inhibit the production of aflatoxins, mycotoxins produced by species of Aspergillus. The proposed mechanism involves the transcriptional repression of genes in the aflatoxin biosynthetic cluster, including the regulatory gene aflR.[6][7]

The following diagram illustrates the experimental workflow for an aflatoxin inhibition assay.

Aflatoxin_Inhibition_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_quantification Quantification Aspergillus_Culture Aspergillus parasiticus Culture Add_Compounds Addition of Cyclo(Leu-Pro) Isomers Aspergillus_Culture->Add_Compounds Culture_Filtrate Culture Filtration Add_Compounds->Culture_Filtrate Aflatoxin_Extraction Aflatoxin Extraction (e.g., with Chloroform) Culture_Filtrate->Aflatoxin_Extraction TLC_Analysis TLC Analysis Aflatoxin_Extraction->TLC_Analysis HPLC_Analysis HPLC Analysis Aflatoxin_Extraction->HPLC_Analysis IC50_Calculation IC50 Calculation TLC_Analysis->IC50_Calculation HPLC_Analysis->IC50_Calculation

Aflatoxin Inhibition Assay Workflow.
Modulation of the CD151/EGFR Signaling Pathway

Recent studies have implicated Cyclo(L-Leu-L-Pro) in the modulation of the CD151/EGFR signaling pathway, which is crucial in cancer cell proliferation and migration. CD151 is a tetraspanin protein that forms complexes with integrins and other transmembrane proteins, including the Epidermal Growth Factor Receptor (EGFR). This interaction can enhance EGFR signaling. Cyclo(L-Leu-L-Pro) is thought to disrupt the interaction between CD151 and EGFR, leading to the downregulation of downstream signaling cascades that promote cancer progression.

The following diagram illustrates the proposed mechanism of action of Cyclo(L-Leu-L-Pro) on the CD151/EGFR signaling pathway.

CD151_EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K CD151 CD151 CD151->EGFR Associates with Integrin Integrin Integrin->CD151 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CLP Cyclo(L-Leu-L-Pro) CLP->CD151 Disrupts interaction

Cyclo(L-Leu-L-Pro) and the CD151/EGFR Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of Cyclo(L-Leu-D-Pro) and its isomers.

Synthesis of Cyclo(L-Leu-D-Pro)

This protocol is adapted from the general procedure for the synthesis of diketopiperazines.

Materials:

  • Boc-D-Proline

  • L-Leucine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Coupling: To a solution of Boc-D-Proline (1.0 eq) in DCM, add L-Leucine methyl ester hydrochloride (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Linear Dipeptide: Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide.

  • Deprotection: Dissolve the purified dipeptide in a solution of TFA in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

  • Cyclization: Dissolve the deprotected dipeptide in a suitable solvent (e.g., methanol (B129727) or isopropanol) and adjust the pH to 8-9 with a base (e.g., DIPEA or triethylamine). Heat the reaction mixture to reflux for 12-24 hours.

  • Final Purification: Concentrate the reaction mixture and purify the crude Cyclo(L-Leu-D-Pro) by silica gel column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by NMR, mass spectrometry, and comparison to literature data.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[11]

Materials:

  • 96-well microtiter plates

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Cyclo(Leu-Pro) isomers dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to established protocols (e.g., CLSI guidelines).

  • Serial Dilutions: Prepare serial twofold dilutions of the Cyclo(Leu-Pro) isomers in the broth medium directly in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well to achieve a final specified concentration. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Aflatoxin Quantification by HPLC

This is a general workflow for the quantification of aflatoxins from fungal cultures.[12]

Materials:

  • Fungal culture filtrate

  • Chloroform or other suitable extraction solvent

  • Immunoaffinity columns (optional, for cleanup)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., water:methanol:acetonitrile mixture)

  • Aflatoxin standards

  • Trifluoroacetic acid (TFA) for derivatization (optional, enhances fluorescence of Aflatoxin B1 and G1)

Procedure:

  • Extraction: Extract the aflatoxins from the fungal culture filtrate with an organic solvent like chloroform.

  • Cleanup: Clean up the crude extract using solid-phase extraction or immunoaffinity chromatography to remove interfering substances.

  • Derivatization (Optional): Evaporate the cleaned extract to dryness and derivatize with TFA to enhance the fluorescence of Aflatoxin B1 and G1.

  • HPLC Analysis: Reconstitute the sample in the mobile phase and inject it into the HPLC system.

  • Quantification: Separate the aflatoxins on the C18 column and detect them using the fluorescence detector. Quantify the amount of each aflatoxin by comparing the peak areas to those of the aflatoxin standards.

Conclusion

Cyclo(L-Leu-D-Pro) and its stereoisomers represent a fascinating class of cyclic dipeptides with a broad spectrum of biological activities. Their natural occurrence in various microorganisms and their potent effects on fungal growth, mycotoxin production, and mammalian cell signaling pathways underscore their potential as lead compounds for the development of new therapeutic agents and agrochemicals. The stereochemistry of these molecules is a critical determinant of their biological function, a factor that must be carefully considered in any drug discovery and development program. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these intriguing natural products. Further research is warranted to fully elucidate the molecular mechanisms underlying their diverse biological effects and to explore their structure-activity relationships in greater detail.

References

Cyclo(L-Leu-D-Pro): A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring or synthetic molecule of significant interest in chemical and biological research. DKPs are the simplest form of cyclic peptides and are known for their diverse biological activities and structural scaffolds that are amenable to drug development.[1] The stereochemistry of the constituent amino acids, in this case, L-Leucine and D-Proline, is a critical determinant of the molecule's conformation and, consequently, its biological function.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclo(L-Leu-D-Pro), alongside detailed experimental protocols and an exploration of its biological significance.

Physical and Chemical Properties

The physicochemical properties of Cyclo(L-Leu-D-Pro) and its stereoisomers are fundamental to its handling, characterization, and application in research. While data for the specific Cyclo(L-Leu-D-Pro) isomer is available, comparative data with its other stereoisomers—Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), and Cyclo(D-Leu-L-Pro)—is often presented in the literature due to their frequent co-occurrence or comparative testing.

General Properties

Quantitative data for Cyclo(L-Leu-D-Pro) and its related isomers are summarized below.

PropertyCyclo(L-Leu-D-Pro)Cyclo(D-Leu-L-Pro)Cyclo(L-Leu-L-Pro)Cyclo(D-Leu-D-Pro)
Molecular Formula C₁₁H₁₈N₂O₂[2]C₁₁H₁₈N₂O₂[2]C₁₁H₁₈N₂O₂[3][4]C₁₁H₁₈N₂O₂[5]
Molecular Weight 210.27 g/mol [2]210.27 g/mol [2]210.27 g/mol [3][4]210.27 g/mol [6]
Appearance Solid[4]-White to off-white solid[4]-
Melting Point (°C) -154-157[7]163-165[4]-
Solubility -Soluble in water, alcohol, and ketone solvents.[8]Soluble in Methanol (50 mg/ml), DMSO (≥100 mg/mL), Ethanol, DMF.[3][8]-
CAS Number 5466-93-3 (from synthesis context)36238-67-2[2][7]2873-36-1[3][4]274680-11-4[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of Cyclo(L-Leu-D-Pro).

Data TypeCyclo(L-Leu-D-Pro)Notes
¹H NMR (500 MHz, CDCl₃) δ 6.93 (s, 1H), 4.10 (dd, J = 9.7, 6.5 Hz, 1H), 3.99–3.91 (m, 1H), 3.64 (d, J = 2.3 Hz, 1H), 3.55 (dd, J = 9.1, 2.4 Hz, 1H), 2.44–2.36 (m, 1H), 2.09–1.97 (m, 2H), 1.95–1.86 (m, 1H), 1.82–1.74 (m, 1H), 1.72–1.57 (m, 2H), 0.97 (dd, J = 17.6, 6.6 Hz, 6H).[1]Chemical shifts (δ) in ppm.
¹³C NMR (126 MHz, CDCl₃) δ 169.76, 166.45, 58.03, 56.25, 45.66, 42.50, 28.93, 24.43, 23.04, 22.20, 21.31.[1]Chemical shifts (δ) in ppm.
HRMS (ESI, m/z) [M+H]⁺ calculated for C₁₁H₁₈N₂O₂: 211.1441; observed: 211.1439.[1]High-Resolution Mass Spectrometry data confirms the elemental composition.
UV (Methanol) λmax = 220 nm (ε = 1800)[1]Molar absorptivity (ε) value.

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis, purification, and biological evaluation of Cyclo(L-Leu-D-Pro).

Synthesis of Cyclo(Leu-Pro) Stereoisomers

A general method for synthesizing diketopiperazine stereoisomers has been described by Tullberg et al. and is commonly cited.[1] The process involves the coupling of protected amino acids followed by deprotection and cyclization.

Workflow for DKP Synthesis

G cluster_synthesis Synthesis A Protected Amino Acids (e.g., Boc-L-Leu, D-Pro-OMe) B Peptide Coupling (e.g., DCC/HOBt or HATU) A->B C Linear Dipeptide B->C D Deprotection (e.g., TFA for Boc, Saponification for Me ester) C->D E Linear Dipeptide (Free termini) D->E F Cyclization (High dilution in solvent like isopropanol/chloroform) E->F G Crude Cyclo(L-Leu-D-Pro) F->G

General synthesis workflow for Cyclo(Leu-Pro) stereoisomers.
Purification and Analysis

Purification of the crude product is typically achieved through chromatographic techniques, followed by analytical verification.

  • Silica (B1680970) Gel Column Chromatography : The crude product is first passed through a silica gel column.[9] A common eluent system is 95% dichloromethane:5% methanol.[1]

  • High-Performance Liquid Chromatography (HPLC) : Further purification is performed using semi-preparative HPLC.[1]

    • Column : C18 reverse-phase column.[10][11]

    • Mobile Phase : A linear gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid (TFA) is often used.[1]

    • Detection : Wavelengths of 210 nm and 254 nm are typically monitored.[1] Fractions containing Cyclo(Leu-Pro) often elute between 6.4 and 6.7 minutes under specific gradient conditions.[1]

  • Structural Elucidation : The purified compound's identity and stereochemistry are confirmed using:

    • Mass Spectrometry (MS) : To confirm the molecular weight.[1]

    • Nuclear Magnetic Resonance (NMR) : To determine the chemical structure and stereochemistry.[1][9]

    • Electronic Circular Dichroism (ECD) : To unambiguously assign the absolute stereochemistry by comparing the experimental spectrum to reference spectra of synthetic standards.[1]

Workflow for Purification and Analysis

G cluster_purification Purification & Analysis Crude Crude Synthesis Product Silica Silica Gel Chromatography Crude->Silica HPLC Semi-Preparative HPLC Silica->HPLC Pure Purified Cyclo(L-Leu-D-Pro) HPLC->Pure Analysis Structural Analysis Pure->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR ECD ECD Spectroscopy Analysis->ECD

General workflow for the purification and analysis of Cyclo(Leu-Pro).
Antifungal Activity Assay

The antifungal activity of Cyclo(Leu-Pro) isomers against plant pathogens like Colletotrichum orbiculare can be assessed as follows:

  • Fungal Culture : C. orbiculare is cultured on potato dextrose agar (B569324) (PDA).[12]

  • Conidial Suspension : Conidia (spores) are harvested and suspended in sterile distilled water to a concentration of 2 × 10⁵ spores/mL.[13][14]

  • Germination Assay :

    • The conidial suspension is mixed 1:1 with various concentrations of the Cyclo(Leu-Pro) isomer dissolved in sterile water.[13][14]

    • A 50 μL aliquot of the mixture is placed on a glass slide and incubated in a humid chamber at 25°C for 24 hours.[13][14]

    • The percentage of germinated conidia is determined by microscopic observation.[12]

Biological Activity and Signaling Pathways

The biological effects of cyclic dipeptides are highly dependent on their stereochemistry. Studies comparing the isomers of Cyclo(Leu-Pro) have revealed significant differences in their activities.

Antifungal and Antimicrobial Activity
  • Against C. orbiculare : In one study, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) significantly inhibited conidia germination and reduced disease lesion size on cucumber leaves.[13][14] In contrast, the Cyclo(D-Leu-L-Pro) isomer did not exhibit significant antifungal activity.[13][14]

  • Against Aspergillus : Cyclo(L-Pro-D-Leu) has been shown to strongly inhibit the mycelial growth of Aspergillus flavus and Aspergillus niger, thereby affecting aflatoxin production.[9] The minimum inhibitory concentration (MIC) against A. flavus was recorded as 8 μg/mL.[9]

  • Antibacterial Activity : The Cyclo(L-Leu-L-Pro) isomer has shown activity against several vancomycin-resistant enterococci (VRE) strains with MIC values of 12.5 µg/ml.[3][4]

Effects on Cancer Cells and Other Activities
  • Anticancer : Cyclo(L-Leu-L-Pro) has been reported to inhibit the growth of K562, HL-60, and U937 leukemia cells in a concentration-dependent manner.[3][4]

  • Nematicidal Activity : Cyclo(L-Pro-L-Leu) has demonstrated significant activity against the root-knot nematode Meloidogyne incognita, causing up to 84.3% mortality in juvenile worms at a concentration of 67.5 mg/L.[15]

  • Oxidative Stress Protection : The related marine cyclic dipeptide Cyclo(L-Leu-L-Pro) has been shown to protect normal breast epithelial cells from oxidative damage induced by tert-butyl hydroperoxide (tBHP).[16]

Signaling Pathway Modulation

While the precise signaling pathways modulated by Cyclo(L-Leu-D-Pro) are not fully elucidated, evidence suggests the involvement of key cellular signaling cascades. Extracts from Pseudomonas sesami BC42, which produce Cyclo(Leu-Pro) isomers, have been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway in fungi.[13] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including growth, differentiation, and stress responses.[17] Other cyclic dipeptides, such as Cyclo(His-Pro), have been shown to exert anti-inflammatory effects by modulating NF-κB and Nrf2 signaling pathways.[18]

Potential MAPK Signaling Involvement

G cluster_pathway Potential Fungal MAPK Pathway Modulation CLP Cyclo(Leu-Pro) Isomers Receptor Fungal Cell Surface Receptor (?) CLP->Receptor Interaction MAPKKK MAPKKK (e.g., Ste11) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., Ste7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., Fus3, Kss1) MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Activation Response Cellular Response (e.g., Inhibited Germination, Appressorium Formation) TF->Response Gene Expression Regulation

Hypothesized modulation of a fungal MAPK pathway by Cyclo(Leu-Pro).

Conclusion

Cyclo(L-Leu-D-Pro) is a structurally defined cyclic dipeptide with distinct physicochemical characteristics. The available data, particularly when compared with its stereoisomers, underscores the profound impact of stereochemistry on physical properties and biological function. The demonstrated antifungal, antibacterial, and cytotoxic activities of Cyclo(Leu-Pro) isomers highlight their potential as lead compounds in drug discovery and as tools for chemical biology research. The detailed protocols for synthesis, purification, and analysis provided herein serve as a valuable resource for researchers. Future investigations should focus on elucidating the specific molecular targets and detailed mechanisms of action, including the signaling pathways, to fully realize the therapeutic potential of this and related diketopiperazines.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Cyclo(L-Leu-D-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has garnered significant interest within the scientific community due to its diverse biological activities, which are intrinsically linked to its unique stereochemical configuration. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of Cyclo(L-Leu-D-Pro). It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document details experimental protocols for its synthesis and purification and presents quantitative data in a structured format. Furthermore, it visualizes key experimental workflows and conceptual biological pathways to facilitate a deeper understanding of this intriguing molecule.

Core Structure and Physicochemical Properties

Cyclo(L-Leu-D-Pro), with the systematic name (3S,8aR)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a heterocyclic compound formed from the condensation of L-leucine and D-proline.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O₂[1][2]
Molecular Weight 210.27 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 2873-36-1 (for Cyclo(L-Leu-L-Pro))[1]

Stereochemistry: The Determinant of Biological Function

The biological activity of cyclo(Leu-Pro) isomers is highly dependent on their stereochemistry. The two chiral centers, one in the leucine (B10760876) residue and one in the proline residue, give rise to four possible stereoisomers:

  • Cyclo(L-Leu-D-Pro)

  • Cyclo(D-Leu-L-Pro)

  • Cyclo(L-Leu-L-Pro)

  • Cyclo(D-Leu-D-Pro)

Each of these isomers exhibits distinct biological and spectroscopic properties. For instance, while some isomers show potent antifungal or antibacterial activity, others may be significantly less active or inactive.[3] The cis or trans configuration of the peptide bond and the overall conformation of the diketopiperazine ring are influenced by the stereochemistry of the constituent amino acids.

Spectroscopic and Analytical Data

The characterization of Cyclo(L-Leu-D-Pro) and its isomers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of these cyclic dipeptides. The chemical shifts are sensitive to the stereochemistry of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for Cyclo(Leu-Pro) Isomers

ProtonsCyclo(L-Leu-L-Pro) (δ ppm)Cyclo(L-Leu-D-Pro) (δ ppm)
NH5.86 (br.s)6.93 (s)
Leu α-H4.01 (dd)3.99-3.91 (m)
Pro α-H4.11 (t)4.10 (dd)
Leu β-CH₂1.52 (ddd), 1.98-2.09 (m)1.74 (m)
Leu γ-CH1.74 (m)-
Leu δ-CH₃0.96 (d), 1.00 (d)-
Pro β-CH₂1.90 (m), 1.98-2.09 (m)-
Pro γ-CH₂2.13 (m), 2.35 (dddd)-
Pro δ-CH₂3.56 (m)3.55 (dd), 3.64 (d)

Note: The presented data for Cyclo(L-Leu-L-Pro) is from a study on a related inhibitory substance, and the data for Cyclo(L-Leu-D-Pro) is from a separate study.[4][5] Direct side-by-side comparative data in a single report is limited.

Table 2: Representative ¹³C NMR Spectroscopic Data for Cyclo(L-Leu-L-Pro)

CarbonsChemical Shift (δ ppm)
Leu C=O166.1
Pro C=O170.1
Leu α-C53.4
Pro α-C59.0
Leu β-C38.6
Leu γ-C24.7
Leu δ-C21.2, 23.3
Pro β-C22.7
Pro γ-C28.1
Pro δ-C45.4

Reference for Table 2:[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Cyclo(L-Leu-D-Pro). Electron impact ionization (EI) and fast atom bombardment (FAB) mass spectrometry have been used to confirm a molecular mass of 210 Da.[4]

Electronic Circular Dichroism (ECD)

ECD is a powerful technique for the unambiguous stereochemical assignment of cyclo(Leu-Pro) isomers. Each of the four stereoisomers exhibits a distinct ECD spectrum, which can be used as a reference for determining the absolute configuration of unknown samples.[5]

Experimental Protocols

Synthesis of Cyclo(L-Leu-D-Pro)

A common method for the synthesis of Cyclo(L-Leu-D-Pro) involves the coupling of protected amino acids followed by deprotection and cyclization.

Materials:

  • Boc-D-proline

  • Methyl-L-leucine

  • Coupling agents (e.g., EDC, DCC)

  • Deprotection agents (e.g., TFA)

  • Solvents (e.g., Dichloromethane, Methanol)

Procedure:

  • Coupling: Boc-D-proline is coupled with methyl-L-leucine in the presence of a coupling agent to form the dipeptide.

  • Deprotection: The Boc protecting group is removed from the dipeptide using an acid such as trifluoroacetic acid (TFA).

  • Cyclization: The deprotected dipeptide is subjected to cyclization, often by heating in a suitable solvent, to yield Cyclo(L-Leu-D-Pro).[4][5]

Purification

The crude synthetic product is typically purified using a combination of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: The crude product is first passed through a silica gel column, eluting with a solvent system such as 95% dichloromethane:5% methanol.[5]

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC. A common method involves a linear gradient of 5–95% acetonitrile (B52724) in water with 0.05% TFA over 10 minutes, with detection at 210 nm.[5]

Characterization

The purified compound is characterized using the spectroscopic methods detailed in section 3 (NMR, MS, and ECD) to confirm its structure and stereochemistry.

Biological Activity and Mechanism of Action

Cyclo(L-Leu-D-Pro) and its isomers exhibit a range of biological activities, including antifungal and quorum sensing inhibitory effects. The stereochemistry of the molecule is a critical determinant of its biological function. For example, in studies on the inhibition of norsolorinic acid (a precursor to aflatoxin), Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) showed significantly higher activity than Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro).[3]

The proposed mechanisms of action for cyclic dipeptides include the disruption of fungal cell membranes, inhibition of enzymes involved in cell wall synthesis, and the modulation of gene expression.[6][7] Specifically, some cyclo(Leu-Pro) isomers have been shown to repress the transcription of aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA.[3] Furthermore, cyclic dipeptides are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression.[6]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cyclo(L-Leu-D-Pro) cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Boc-D-proline + Methyl-L-leucine s2 Dipeptide Formation (Coupling Reaction) s1->s2 s3 Deprotection (e.g., TFA) s2->s3 s4 Cyclization s3->s4 p1 Crude Cyclo(L-Leu-D-Pro) s4->p1 p2 Silica Gel Column Chromatography p1->p2 p3 Semi-preparative HPLC p2->p3 p4 Pure Cyclo(L-Leu-D-Pro) p3->p4 c1 NMR Spectroscopy (¹H, ¹³C) p4->c1 c2 Mass Spectrometry p4->c2 c3 Electronic Circular Dichroism (ECD) p4->c3 c4 Structural & Stereochemical Confirmation

Caption: Experimental workflow for the synthesis, purification, and characterization of Cyclo(L-Leu-D-Pro).

Conceptual Biological Pathway

biological_pathway Conceptual Biological Actions of Cyclo(Leu-Pro) Isomers cluster_antifungal Antifungal Activity cluster_qs Quorum Sensing Inhibition clp Cyclo(Leu-Pro) Isomers af_target Fungal Pathogen (e.g., Aspergillus parasiticus) clp->af_target interacts with gene_exp Aflatoxin Biosynthesis Genes (aflR, hexB, pksL1, dmtA) clp->gene_exp represses transcription qs_target Bacterial Pathogen clp->qs_target interacts with qs_signal Quorum Sensing Signaling clp->qs_signal inhibits aflatoxin Aflatoxin Production gene_exp->aflatoxin synthesis gene_exp->aflatoxin virulence Virulence Factor Expression qs_signal->virulence qs_signal->virulence

Caption: Conceptual diagram of the biological actions of Cyclo(Leu-Pro) isomers.

Conclusion

Cyclo(L-Leu-D-Pro) and its stereoisomers represent a fascinating class of cyclic dipeptides with significant, stereochemistry-dependent biological activities. This guide has provided a consolidated overview of the key technical aspects of Cyclo(L-Leu-D-Pro), from its fundamental structure and properties to its synthesis, characterization, and biological implications. The provided experimental protocols and data summaries are intended to equip researchers with the necessary information to further explore the potential of this and related compounds in drug discovery and development. The visualizations offer a streamlined understanding of both the practical workflow and the conceptual biological impact of these molecules. Further research into the precise molecular targets and signaling pathways of each stereoisomer will undoubtedly unveil new therapeutic opportunities.

References

Cyclo(L-Leu-D--Pro): A Micromolecular Modulator of Microbial Physiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, which are prevalent secondary metabolites produced by a wide array of microorganisms, including bacteria, fungi, and actinomycetes. These simple cyclic compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities. In the microbial realm, Cyclo(L-Leu-D-Pro) and its stereoisomers play crucial roles as signaling molecules, influencing a variety of physiological processes that are fundamental to microbial survival, communication, and pathogenicity.

This technical guide provides a comprehensive overview of the known physiological roles of Cyclo(L-Leu-D-Pro) in microorganisms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by detailing the compound's impact on microbial behavior, presenting quantitative data on its efficacy, outlining experimental methodologies for its study, and visualizing the complex signaling pathways it modulates.

Core Physiological Roles of Cyclo(L-Leu-D-Pro) in Microorganisms

Cyclo(L-Leu-D-Pro) and its isomers have been demonstrated to exert significant influence over several key microbial processes, primarily through their ability to interfere with cell-to-cell communication and biofilm formation.

Quorum Sensing Modulation

Quorum sensing (QS) is a sophisticated system of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This process is mediated by small signaling molecules called autoinducers. Cyclic dipeptides, including Cyclo(L-Leu-D-Pro), have been shown to act as both agonists and antagonists of QS systems, particularly the LuxR-type receptor systems common in Gram-negative bacteria.[1] By binding to these receptors, they can either mimic or block the action of the native acyl-homoserine lactone (AHL) autoinducers, thereby influencing the expression of a wide range of genes controlling virulence, biofilm formation, and secondary metabolite production.[1]

Biofilm Formation Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms provide a protected mode of growth that allows microorganisms to survive in hostile environments and exhibit increased resistance to antimicrobial agents. Cyclo(L-Leu-D-Pro) has been shown to be a potent inhibitor of biofilm formation in a variety of pathogenic bacteria.[2][3] This inhibition is often achieved at sub-inhibitory concentrations, suggesting a mechanism that targets the regulatory pathways governing biofilm development rather than direct bactericidal activity. The anti-biofilm effect is dose-dependent and can result in a significant reduction in biofilm biomass.[2][3]

Antimicrobial and Antifungal Activity

Beyond its role in signaling and biofilm disruption, Cyclo(L-Leu-D-Pro) and its isomers exhibit direct antimicrobial and antifungal properties against a range of microorganisms.[3][4] This activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Cyclo(L-Leu-D-Pro) and its related isomers against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-D-Pro) and its Isomers against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Cyclo(L-Leu-L-Pro)Listeria monocytogenes ATCC 19111512[2][3]
Cyclo(L-Leu-L-Pro)Escherichia fergusonii230[3]
Cyclo(L-Leu-L-Pro)Salmonella enterica11[3]
Cyclo(L-Leu-L-Pro)Enterococcus faecalis12[3]
Cyclo(L-Leu-L-Pro)Bacillus cereus16[3]
Cyclo(L-Leu-L-Pro)Staphylococcus aureus30[3]
Cyclo(L-Pro-D-Leu)Aspergillus flavus MTCC 2778[5]
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[4]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[4]
Cyclo(L-Pro-L-Tyr)Ralstonia solanacearum31.25[4]
Cyclo(D-Pro-L-Tyr)Ralstonia solanacearum31.25[4]
Cyclo(L-Lue-L-Phe)Staphylococcus aureus25[6]
Cyclo(L-Lue-D-Phe)Staphylococcus aureus25[6]
Cyclo(D-Phe-L-Phe)Staphylococcus aureus25[6]
Cyclo(D-Lue-L-Phe)Staphylococcus aureus12.5[6]

Table 2: Dose-Dependent Inhibition of Biofilm Formation by Cyclo(L-Leu-L-Pro) against Listeria monocytogenes

Concentration (µg/mL)Biofilm Inhibition (%)Reference
64Not specified, but demonstrated profound non-bactericidal dose-dependent antibiofilm efficacy[2][3]
128Not specified, but demonstrated profound non-bactericidal dose-dependent antibiofilm efficacy[2][3]
256Not specified, but demonstrated profound non-bactericidal dose-dependent antibiofilm efficacy[2][3]

Table 3: Inhibition of Aflatoxin Production by Cyclo(L-Leu-L-Pro) and its Isomers against Aspergillus parasiticus SYS-4

CompoundIC50 (mg/mL)Reference
Cyclo(L-Leu-L-Pro)0.20[4]
Cyclo(D-Leu-D-Pro)Similar to Cyclo(L-Leu-L-Pro)[4]

Table 4: Effect of Cyclo(L-Leu-L-Pro) Isomers on Colletotrichum orbiculare Spore Germination and Lesion Area

Compound (100 µg/mL)Conidial Germination Inhibition (%)Lesion Area Reduction (relative to control)Reference
Cyclo(L-Leu-L-Pro)19.7Significant reduction[6]
Cyclo(D-Leu-D-Pro)19.9Significant reduction[6]
Cyclo(D-Leu-L-Pro)Significant inhibition only at 100 µg/mLNo significant reduction[6]

Signaling Pathways and Molecular Mechanisms

The physiological effects of Cyclo(L-Leu-D-Pro) are mediated through its interaction with specific molecular targets and its ability to modulate complex signaling cascades.

LuxR-type Quorum Sensing Pathway

Cyclic dipeptides can interfere with LuxR-type quorum sensing systems. In Gram-negative bacteria, LuxR-type proteins are transcriptional regulators that bind to AHL autoinducers. This binding event typically leads to protein dimerization and subsequent binding to specific DNA sequences (lux boxes), thereby activating the transcription of target genes. Cyclo(L-Leu-D-Pro) can act as a competitive inhibitor, binding to the AHL binding site on the LuxR protein and preventing the binding of the native autoinducer. This antagonism disrupts the quorum sensing circuit and downregulates the expression of QS-controlled genes.

LuxR_Inhibition cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway AHL AHL Autoinducer LuxR_inactive Inactive LuxR Monomer AHL->LuxR_inactive Binds CLD Cyclo(L-Leu-D-Pro) CLD->LuxR_inactive Competitively Binds LuxR_inactive->LuxR_inactive LuxR_active Active LuxR Dimer LuxR_inactive->LuxR_active Dimerization DNA lux box DNA LuxR_active->DNA Binds Transcription Gene Transcription (Virulence, Biofilm) DNA->Transcription Activates

Inhibition of LuxR-type Quorum Sensing by Cyclo(L-Leu-D-Pro).
ToxR-LeuO-HU-RpoS Signaling Pathway in Vibrio spp.

In Vibrio vulnificus, a related cyclic dipeptide, cyclo(L-Phe-L-Pro), has been shown to modulate a complex signaling pathway involving the virulence regulator ToxR.[6][7] This pathway ultimately leads to an enhanced stress response. It is plausible that Cyclo(L-Leu-D-Pro) could influence a similar pathway in related bacteria. In this cascade, the cyclic dipeptide is sensed by the transmembrane protein ToxR. This leads to the activation of the transcriptional regulator LeuO, which in turn upregulates the expression of the histone-like proteins HUα and HUβ. These proteins then post-transcriptionally enhance the levels of the alternative sigma factor RpoS, a master regulator of the general stress response. RpoS then activates the expression of stress-response genes, such as katG, which encodes for hydroperoxidase I.[6][7]

ToxR_Signaling_Pathway CLDP Cyclo(L-Leu-D-Pro) ToxR ToxR (Membrane Sensor) CLDP->ToxR Activates LeuO LeuO (Transcriptional Regulator) ToxR->LeuO Activates Transcription vhuAB vhuA/vhuB genes LeuO->vhuAB Binds to upstream region and enhances transcription HU HUα/HUβ Proteins vhuAB->HU Translation rpoS_mRNA rpoS mRNA HU->rpoS_mRNA Stabilizes RpoS RpoS (Sigma Factor) rpoS_mRNA->RpoS Translation Stress_Genes Stress Response Genes (e.g., katG) RpoS->Stress_Genes Activates Transcription Stress_Response Enhanced Stress Response Stress_Genes->Stress_Response Leads to

Proposed ToxR-LeuO-HU-RpoS Signaling Pathway influenced by Cyclo(L-Leu-D-Pro).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological roles of Cyclo(L-Leu-D-Pro) in microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Cyclo(L-Leu-D-Pro) that inhibits the visible growth of a target microorganism.

Methodology: A broth microdilution method is commonly employed.

  • Preparation of Inoculum:

    • Streak the target microorganism on an appropriate agar (B569324) plate and incubate overnight at the optimal temperature.

    • Inoculate a single colony into a suitable broth medium and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Cyclo(L-Leu-D-Pro) Dilutions:

    • Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., DMSO or sterile distilled water).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of Cyclo(L-Leu-D-Pro) at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare Serial Dilutions of Cyclo(L-Leu-D-Pro) in 96-well plate B->C D Incubate at optimal temperature (18-24 hours) C->D E Visually assess for growth (turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the inhibitory effect of Cyclo(L-Leu-D-Pro) on biofilm formation.

Methodology:

  • Preparation of Bacterial Culture and Compound Dilutions:

    • Grow the target bacteria overnight in a suitable broth medium.

    • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

    • In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture to each well along with various sub-inhibitory concentrations of Cyclo(L-Leu-D-Pro). Include a positive control (bacteria without the compound) and a negative control (medium only).

  • Biofilm Formation:

    • Incubate the plate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells (supernatant) from each well.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with sterile water to remove excess stain.

  • Solubilization and Quantification:

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Biofilm_Inhibition_Assay A Prepare bacterial culture and Cyclo(L-Leu-D-Pro) dilutions in 96-well plate B Incubate for biofilm formation (24-48 hours) A->B C Wash to remove planktonic cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain (e.g., with 30% Acetic Acid) E->F G Measure Absorbance at 570 nm F->G

Workflow for Biofilm Inhibition Assay using the Crystal Violet Method.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To quantify the effect of Cyclo(L-Leu-D-Pro) on the expression of specific target genes (e.g., those involved in virulence or quorum sensing).

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the target bacteria to the mid-logarithmic phase.

    • Expose the bacterial cultures to different concentrations of Cyclo(L-Leu-D-Pro) for a defined period. Include an untreated control.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit or a standard protocol (e.g., Trizol-based extraction).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the RNA by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

    • The reaction is performed in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion

Cyclo(L-Leu-D-Pro) is a versatile microbial secondary metabolite with significant physiological roles that are of great interest to the fields of microbiology, drug discovery, and biotechnology. Its ability to modulate quorum sensing, inhibit biofilm formation, and exert direct antimicrobial effects makes it a promising candidate for the development of novel anti-infective agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this fascinating cyclic dipeptide. As our understanding of the intricate molecular interactions of Cyclo(L-Leu-D-Pro) with its microbial targets continues to grow, so too will the opportunities for its application in addressing the challenges of infectious diseases and microbial control.

References

Cyclo(L-Leu-D-Pro): A Technical Guide to its Role as a Quorum Sensing Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is emerging as a significant quorum sensing (QS) molecule in the intricate world of microbial communication. Produced by a diverse range of bacteria and fungi, this small molecule plays a crucial role in regulating gene expression, influencing virulence, biofilm formation, and the production of secondary metabolites. This technical guide provides a comprehensive overview of Cyclo(L-Leu-D-Pro) and its stereoisomers as quorum sensing signals. It delves into the current understanding of their mechanism of action, presents quantitative data on their biological activities, and offers detailed experimental protocols for their study. This document is intended to be a valuable resource for researchers and professionals in microbiology, drug discovery, and biotechnology who are investigating microbial signaling and developing novel anti-infective strategies.

Introduction to Cyclo(L-Leu-D-Pro) in Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small signaling molecules called autoinducers. Cyclic dipeptides, including Cyclo(L-Leu-D-Pro) and its isomers, represent a class of signaling molecules that are increasingly recognized for their role in intra- and inter-species communication.

Cyclo(L-Leu-D-Pro) and its stereoisomers, particularly Cyclo(L-Leu-L-Pro), have been isolated from various microbial sources, including Achromobacter xylosoxidans, Pseudomonas sesami, and Lactobacillus species. Their biological activities are diverse, ranging from the inhibition of aflatoxin production in fungi to the modulation of virulence and biofilm formation in pathogenic bacteria. The chirality of the constituent amino acids, Leucine and Proline, plays a critical role in the biological specificity and potency of these molecules.

Putative Signaling Pathway and Mechanism of Action

While the precise receptor and signaling cascade for Cyclo(L-Leu-D-Pro) is an active area of research, studies on the closely related molecule, Cyclo(L-Phe-L-Pro), in Vibrio species provide a valuable model for a putative mechanism. In Vibrio vulnificus, Cyclo(L-Phe-L-Pro) acts as a signaling molecule that controls the expression of virulence factors through the ToxR-LeuO-HU-RpoS signaling pathway.[1][2] It is hypothesized that Cyclo(L-Leu-D-Pro) may interact with a membrane-bound receptor, such as a ToxR homolog, initiating a downstream signaling cascade that ultimately modulates the expression of target genes.

This proposed pathway involves the activation of the transcriptional regulator LeuO, which in turn influences the expression of a suite of genes, including those involved in virulence, stress response, and biofilm formation. The repression of the aflatoxin-related gene aflR in Aspergillus parasiticus by Cyclo(L-Leu-L-Pro) suggests a similar mechanism of transcriptional regulation.[3][4]

Cyclo_Leu_D_Pro_Signaling_Pathway clp Cyclo(L-Leu-D-Pro) receptor Putative Membrane Receptor (e.g., ToxR homolog) clp->receptor leuO LeuO (Transcriptional Regulator) receptor->leuO Activation virulence_genes Virulence Factor Genes leuO->virulence_genes Repression biofilm_genes Biofilm Formation Genes leuO->biofilm_genes Repression stress_response Stress Response Genes leuO->stress_response Activation virulence ↓ Virulence Factor Production biofilm ↓ Biofilm Formation survival ↑ Bacterial Survival

A putative signaling pathway for Cyclo(L-Leu-D-Pro).

Quantitative Data on Biological Activities

The biological activity of Cyclo(L-Leu-D-Pro) and its stereoisomers is highly dependent on their three-dimensional structure. The following tables summarize key quantitative data from various studies, highlighting the differential effects of these molecules.

Table 1: Antifungal and Anti-Aflatoxin Activity

CompoundTarget OrganismActivityEffective ConcentrationReference
Cyclo(L-Leu-L-Pro)Aspergillus parasiticusInhibition of Aflatoxin ProductionIC₅₀: 0.20 mg/mL[4]
Cyclo(D-Leu-D-Pro)Aspergillus parasiticusInhibition of Aflatoxin ProductionSimilar to Cyclo(L-Leu-L-Pro)[4]
Cyclo(L-Leu-D-Pro)Aspergillus parasiticusInhibition of Aflatoxin ProductionWeaker activity[4]
Cyclo(D-Leu-L-Pro)Aspergillus parasiticusInhibition of Aflatoxin ProductionWeaker activity[4]
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculareInhibition of Conidial GerminationSignificant at 100 µg/mL
Cyclo(D-Leu-D-Pro)Colletotrichum orbiculareInhibition of Conidial GerminationSignificant at 100 µg/mL
Cyclo(D-Leu-L-Pro)Colletotrichum orbiculareInhibition of Conidial GerminationNo significant activity

Table 2: Anti-Biofilm and Anti-Virulence Activity

CompoundTarget OrganismActivityEffective ConcentrationReference
Cyclo(L-Leu-L-Pro)Listeria monocytogenesMinimum Inhibitory Concentration (MIC)512 µg/mL[5][6]
Cyclo(L-Leu-L-Pro)Listeria monocytogenesInhibition of Biofilm FormationDose-dependent (64, 128, 256 µg/mL)[5][6]
Cyclo(L-Leu-L-Pro)Listeria monocytogenesSuppression of Swimming & Swarming MotilitySignificant at sub-MICs[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cyclo(L-Leu-D-Pro).

Chemical Synthesis of Cyclo(L-Leu-D-Pro)

This protocol is adapted from the general procedure for synthesizing diketopiperazines.

Materials:

  • Boc-D-Proline

  • L-Leucine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dipeptide Formation: a. Dissolve Boc-D-Proline (1 eq) and L-Leucine methyl ester hydrochloride (1 eq) in DCM. b. Add HOBt (1.1 eq) and TEA (1.1 eq) to the solution and stir at 0°C. c. Add DCC (1.1 eq) and stir the reaction mixture at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea precipitate. e. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Boc Deprotection: a. Dissolve the crude dipeptide in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure.

  • Cyclization: a. Dissolve the deprotected dipeptide in methanol. b. Add TEA (2-3 eq) and reflux the mixture for 24-48 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure.

  • Purification: a. Purify the crude Cyclo(L-Leu-D-Pro) by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradient). b. Characterize the purified product by NMR and mass spectrometry.

Extraction and Purification from Bacterial Culture

This protocol describes a general method for extracting cyclic dipeptides from bacterial cultures.

Extraction_Purification_Workflow culture Bacterial Culture (e.g., Achromobacter xylosoxidans) centrifugation Centrifugation culture->centrifugation supernatant Culture Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude Organic Extract extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration dried_extract Dried Crude Extract concentration->dried_extract chromatography Chromatographic Purification (e.g., HPLC) dried_extract->chromatography pure_compound Pure Cyclo(L-Leu-D-Pro) chromatography->pure_compound

Workflow for extraction and purification.
Anti-Biofilm Formation Assay (Microtiter Plate Method)

This assay is used to quantify the effect of Cyclo(L-Leu-D-Pro) on biofilm formation.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial strain of interest (e.g., Listeria monocytogenes)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Cyclo(L-Leu-D-Pro) stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.

  • Plate Setup: a. Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. b. Add varying concentrations of Cyclo(L-Leu-D-Pro) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Washing: a. Gently discard the planktonic culture from the wells. b. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: a. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the staining solution and wash the wells four times with 200 µL of sterile water.

  • Quantification: a. Air-dry the plate completely. b. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of biofilm inhibition compared to the control.

Quorum Sensing Reporter Assay

This assay utilizes a reporter strain to detect the quorum sensing or quenching activity of Cyclo(L-Leu-D-Pro). Chromobacterium violaceum CV026 is a common reporter strain that produces the purple pigment violacein (B1683560) in response to short-chain acyl-homoserine lactones (AHLs). While not a direct assay for cyclic dipeptides, it can be adapted to screen for quorum quenching activity.

Quorum_Sensing_Reporter_Assay start Prepare C. violaceum CV026 overnight culture setup Set up assay in 96-well plate: - CV026 culture - AHL (e.g., C6-HSL) - Test compound (Cyclo(L-Leu-D-Pro)) start->setup incubation Incubate at 30°C for 24h setup->incubation quantification Quantify violacein production: 1. Lyse cells 2. Extract violacein (e.g., with DMSO) 3. Measure absorbance at 585 nm incubation->quantification analysis Analyze data: Compare violacein production in treated vs. control wells quantification->analysis

Workflow for a quorum sensing reporter assay.

Conclusion and Future Directions

Cyclo(L-Leu-D-Pro) and its stereoisomers are fascinating quorum sensing molecules with significant potential for modulating microbial behavior. Their ability to interfere with virulence and biofilm formation in pathogenic bacteria makes them attractive candidates for the development of novel anti-infective agents. The stereospecificity of their biological activities underscores the importance of chiral chemistry in designing potent and selective therapeutics.

Future research should focus on elucidating the specific receptors and detailed signaling pathways for Cyclo(L-Leu-D-Pro) in various bacterial species. A deeper understanding of its mechanism of action will be crucial for its development as a therapeutic agent. Furthermore, exploring the synergistic effects of these cyclic dipeptides with existing antibiotics could open new avenues for combating antibiotic resistance. The continued investigation of these microbial signals will undoubtedly provide valuable insights into the complex language of the microbial world and offer new strategies for managing microbial communities in health and disease.

References

Cyclo(L-Leu-D-Pro): A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of molecules, which has garnered increasing interest for its diverse biological activities. This technical guide provides an in-depth exploration of the potential therapeutic areas for Cyclo(L-Leu-D-Pro) research, with a primary focus on its antimicrobial, neuroprotective, and anti-inflammatory properties. While research specifically on the L-Leu-D-Pro stereoisomer is emerging, this guide also draws upon the significant body of work on the closely related stereoisomer, Cyclo(L-Leu-L-Pro), and other bioactive cyclodipeptides like Cyclo(His-Pro), to infer potential mechanisms and therapeutic avenues. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing quantitative data, providing detailed experimental protocols, and visualizing key signaling pathways to stimulate and guide future research and development efforts.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest and most common naturally occurring peptide derivatives, formed by the intramolecular cyclization of a dipeptide. Their constrained cyclic structure confers a high degree of enzymatic stability and enhanced membrane permeability compared to their linear counterparts, making them attractive scaffolds for drug discovery. Cyclo(L-Leu-D-Pro) is a specific stereoisomer of the cyclic dipeptide formed from L-leucine and D-proline. The stereochemistry of the constituent amino acids plays a critical role in determining the three-dimensional conformation and, consequently, the biological activity of these molecules. This guide will delve into the known and potential therapeutic applications of Cyclo(L-Leu-D-Pro), providing a solid foundation for further scientific investigation.

Potential Therapeutic Areas

The research landscape suggests three primary areas of therapeutic potential for Cyclo(L-Leu-D-Pro) and its related compounds:

  • Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.

  • Neuroprotection: Exhibiting potential to protect neurons from damage and degeneration.

  • Anti-inflammatory Effects: Showing promise in modulating inflammatory responses.

Antimicrobial Activity

Cyclodipeptides have been widely studied for their ability to inhibit the growth of various pathogenic microorganisms.

While much of the research has focused on the L-L isomer, studies have shown that proline-containing CDPs exhibit activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of Cyclo(Leu-Pro) Stereoisomers

CompoundTarget OrganismMIC (µg/mL)Reference
Cyclo(L-Leu-L-Pro)Salmonella enterica11[1]
Cyclo(L-Leu-L-Pro)Enterococcus faecalis12[1]
Cyclo(L-Leu-L-Pro)Bacillus cereus16[1]
Cyclo(L-Leu-L-Pro)Staphylococcus aureus30[1]
Cyclo(L-Leu-L-Pro)Pseudomonas aeruginosa34[1]
Cyclo(L-Leu-L-Pro)Escherichia fergusonii230[1]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[2]
Cyclo(D-Pro-L-Tyr)Ralstonia solanacearum31.25[2]

Cyclo(L-Leu-D-Pro) and its stereoisomers have demonstrated significant potential in inhibiting the growth of various fungal species, including those of agricultural and clinical relevance.

Quantitative Data: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers

CompoundTarget OrganismMIC (µg/mL)Reference
Cyclo(L-Pro-D-Leu)Aspergillus flavus MTCC 2778[3]
Cyclo(L-Leu-L-Pro)Fusarium oxysporum16[1]
Cyclo(L-Leu-L-Pro)Aspergillus flavus16[1]
Cyclo(L-Leu-L-Pro)Aspergillus niger17[1]
Cyclo(L-Leu-L-Pro)Penicillium expansum18[1]
Cyclo(L-Leu-L-Pro)Candida parapsilosis30[1]
Cyclo(L-Leu-L-Pro)Candida metapsilosis32[1]
Cyclo(L-Leu-L-Pro)Candida albicans50[1]
Cyclo(D-Pro-D-Leu)Fusarium oxysporum256[1]
Neuroprotective Effects

While direct evidence for the neuroprotective effects of Cyclo(L-Leu-D-Pro) is limited, extensive research on the related cyclodipeptide, Cyclo(His-Pro), provides a strong rationale for investigating this therapeutic area. The proposed mechanisms often involve the modulation of signaling pathways related to oxidative stress and inflammation.

Based on studies with Cyclo(His-Pro), a plausible mechanism for the neuroprotective effects of Cyclo(L-Leu-D-Pro) involves the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclo(L-Leu-D-Pro) Cyclo(L-Leu-D-Pro) Nrf2 Nrf2 Cyclo(L-Leu-D-Pro)->Nrf2 Activates IKK IKK Cyclo(L-Leu-D-Pro)->IKK Inhibits (potential) Keap1 Keap1 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates & Binds IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases Inflammatory_Genes Inflammatory_Genes NF-κB->Inflammatory_Genes ROS ROS Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK Activates Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces

Caption: Potential neuroprotective signaling pathway for Cyclo(L-Leu-D-Pro).

Anti-inflammatory Activity

Similar to neuroprotection, the anti-inflammatory potential of Cyclo(L-Leu-D-Pro) is largely inferred from studies on related cyclodipeptides. The inhibition of pro-inflammatory mediators and signaling pathways is a key proposed mechanism.

The anti-inflammatory effects of cyclodipeptides are often attributed to their ability to suppress the NF-κB signaling pathway, which is a central regulator of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK_Complex MyD88->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases Inflammatory_Genes Inflammatory_Genes NF-κB->Inflammatory_Genes Translocates & Promotes Transcription Cyclo(L-Leu-D-Pro) Cyclo(L-Leu-D-Pro) Cyclo(L-Leu-D-Pro)->IKK_Complex Inhibits (potential) Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines Inflammatory_Genes->Pro-inflammatory_Cytokines

Caption: Potential anti-inflammatory signaling pathway for Cyclo(L-Leu-D-Pro).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Cyclo(L-Leu-D-Pro)'s therapeutic potential.

Synthesis of Cyclo(L-Leu-D-Pro)

A common method for the synthesis of Cyclo(L-Leu-D-Pro) involves the cyclization of the corresponding linear dipeptide.[4]

Materials:

  • L-Leucine methyl ester hydrochloride

  • Boc-D-Proline

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dipeptide Formation:

    • Dissolve Boc-D-Proline and L-Leucine methyl ester hydrochloride in DCM.

    • Add HOBt and DCC at 0°C and stir the reaction mixture overnight at room temperature.

    • Filter the reaction mixture to remove dicyclohexylurea.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

  • Deprotection:

    • Dissolve the protected dipeptide in a mixture of TFA and DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected dipeptide.

  • Cyclization:

    • Dissolve the deprotected dipeptide in a suitable solvent (e.g., methanol (B129727) or isopropanol).

    • Reflux the solution for several hours to promote cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude Cyclo(L-Leu-D-Pro) by recrystallization or silica gel column chromatography.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique for determining MIC values.[5]

Materials:

  • Cyclo(L-Leu-D-Pro) stock solution

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the appropriate broth to achieve the desired final inoculum concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the Cyclo(L-Leu-D-Pro) stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Inoculum_Prep Prepare Microbial Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Perform Serial Dilution of Compound Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for antimicrobial susceptibility testing.

Neuroprotection Assay

The neuroprotective effect of Cyclo(L-Leu-D-Pro) can be assessed using an in vitro model of neuronal cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[6]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Cyclo(L-Leu-D-Pro)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Cyclo(L-Leu-D-Pro) for a specified period (e.g., 24 hours).

  • Induction of Cell Death:

    • Expose the cells to a cytotoxic concentration of H₂O₂ for a defined duration.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

Anti-inflammatory Assay

The anti-inflammatory properties of Cyclo(L-Leu-D-Pro) can be evaluated by measuring its effect on the production of pro-inflammatory cytokines, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Cyclo(L-Leu-D-Pro)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of Cyclo(L-Leu-D-Pro) for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS to induce an inflammatory response.

  • Nitric Oxide Measurement:

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

Cyclo(L-Leu-D-Pro) and its related cyclodipeptides represent a promising class of molecules with significant therapeutic potential across antimicrobial, neuroprotective, and anti-inflammatory applications. The available data, particularly in the antimicrobial field, demonstrates clear bioactivity. For neuroprotection and anti-inflammation, while direct evidence for the L-Leu-D-Pro isomer is still developing, the strong mechanistic evidence from structurally similar compounds like Cyclo(His-Pro) provides a compelling rationale for further investigation.

Future research should focus on:

  • Stereospecific Bioactivity: Systematically evaluating the therapeutic efficacy of all four stereoisomers of Cyclo(Leu-Pro) to elucidate structure-activity relationships.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by Cyclo(L-Leu-D-Pro) in neuronal and immune cells.

  • In Vivo Studies: Translating the promising in vitro findings into preclinical animal models of infection, neurodegeneration, and inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of Cyclo(L-Leu-D-Pro), including its absorption, distribution, metabolism, excretion, and toxicity profile.

By addressing these key research areas, the full therapeutic potential of Cyclo(L-Leu-D-Pro) can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

A Comprehensive Review of Cyclo(L-Leu-D--Pro) Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Cyclo(L-Leu-D-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant attention within the scientific community for its diverse and potent biological activities. These compounds are natural secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. This technical guide provides an in-depth review of the current literature on the bioactivity of Cyclo(L-Leu-D-Pro) and its stereoisomers, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial and Quorum Sensing Inhibition Activity

One of the most extensively studied properties of proline-containing cyclic dipeptides is their ability to interfere with microbial growth and communication. This includes direct antimicrobial action and the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor expression.

Quantitative Data on Antimicrobial Activity

While specific data for the Cyclo(L-Leu-D-Pro) isomer is limited in publicly available literature, extensive research on the closely related Cyclo(L-Leu-L-Pro) provides valuable context. The bioactivity of these molecules is highly dependent on their stereochemistry.

CompoundTarget OrganismActivity TypeQuantitative Metric (μg/mL)
Cyclo(L-Leu-L-Pro)Vancomycin-resistant Enterococcus faecalisAntibacterialMIC = 12.5[1][2]
Cyclo(L-Leu-L-Pro)Pyricularia oryzae (fungus)AntifungalMIC = 2,500[1]
Cyclo(L-Leu-L-Pro)Aspergillus parasiticus SYS-4Aflatoxin InhibitionIC50 = 200[3][4][5]
Cyclo(L-Leu-L-Pro)Escherichia fergusoniiAntibacterialMIC = 230[6]
Cyclo(L-Leu-L-Pro)Salmonella entericaAntibacterialMIC = 11[6]
Cyclo(L-Leu-L-Pro)Bacillus cereusAntibacterialMIC = 16[6]
Cyclo(L-Leu-L-Pro)Staphylococcus aureusAntibacterialMIC = 30[6]
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculareAntifungal (Conidia Germination Inhibition)Significant inhibition at 100[7]

Mechanism of Action: Quorum Sensing Inhibition

Cyclic dipeptides can act as antagonists to quorum sensing systems.[8] They often mimic the structure of natural signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria, thereby competitively inhibiting the binding of these signals to their cognate transcriptional regulators (e.g., LuxR-type proteins). This disruption prevents the expression of QS-controlled genes, which are often essential for pathogenicity.

QS_Inhibition cluster_pathway Bacterial Quorum Sensing Pathway AHL_Signal AHL Signal (Autoinducer) LuxR_Receptor LuxR-type Receptor AHL_Signal->LuxR_Receptor Binds & Activates Virulence_Genes Virulence Gene Expression LuxR_Receptor->Virulence_Genes Induces Cyclo_L_Leu_D_Pro Cyclo(L-Leu-D-Pro) Cyclo_L_Leu_D_Pro->LuxR_Receptor Blocks Binding

General Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of Cyclo(L-Leu-D-Pro) is typically quantified by determining its Minimum Inhibitory Concentration (MIC).

  • Preparation : A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubation : The plate is incubated under conditions optimal for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).

  • Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is often assessed by measuring the optical density at 600 nm (OD600).

Anticancer and Cytotoxic Activity

Cyclic dipeptides have emerged as promising scaffolds for the development of novel anticancer agents. Their activities range from inducing apoptosis to inhibiting cell migration and metastasis.

Quantitative Data on Anticancer Activity

CompoundCell LineActivity TypeQuantitative Metric (μM)
Cyclo(L-Leu-L-Pro)K562, HL-60, U937 (Leukemia)Growth InhibitionConcentration-dependent (1-500 µg/ml)[2]
Cyclo(L-Leu-L-Pro)Triple-Negative Breast CancerMigration Inhibition-
Cyclo(Pro-homoPro-β3homoPhe-Phe-)MelanomaCytostatic~40[9]
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-)MelanomaCytotoxic~10[9]

Mechanism of Action: Targeting CD151 and Oxidative Stress

Research has shown that Cyclo(L-Leu-L-Pro) can exert protective effects on normal cells and inhibitory effects on cancer cells by modulating oxidative stress pathways. One key target is the tetraspanin CD151, which is often overexpressed in cancer and contributes to tumor progression and metastasis.[1] By interacting with and down-regulating CD151, the dipeptide can disrupt signaling cascades, such as the EGFR pathway, that are crucial for cancer cell migration.[10]

In normal cells, Cyclo(L-Leu-L-Pro) has been shown to protect against oxidative damage induced by agents like tert-butyl hydroperoxide (tBHP).[10][11] It achieves this by reducing intracellular reactive oxygen species (ROS), thereby preventing cytotoxicity and genotoxicity.[10][11] This dual role—protecting normal cells while inhibiting cancer cells—makes it an attractive candidate for therapeutic development.

Anticancer_Pathway cluster_normal Protective Effect on Normal Cells cluster_cancer Inhibitory Effect on Cancer Cells Cyclo_LLP Cyclo(L-Leu-L-Pro) CD151 CD151 Tetraspanin Cyclo_LLP->CD151 Down-regulates ROS Intracellular ROS (Oxidative Stress) Cyclo_LLP->ROS Reduces Migration Cancer Cell Migration CD151->Migration Promotes Cell_Damage Cytotoxicity & Genotoxicity ROS->Cell_Damage Induces

General Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of the cyclic dipeptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Quantification : The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

Neuroprotective Activity

Several cyclic dipeptides have demonstrated significant neuroprotective effects, suggesting their potential in treating neurodegenerative diseases.[12] These compounds can protect neuronal cells from oxidative stress-induced apoptosis and inflammation.

Mechanism of Action: PPAR-γ Agonism and Anti-inflammatory Effects

Studies on the related compound Cyclo(L-Pro-L-Phe) have shown that it can act as a partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[13][14][15] Activation of PPAR-γ is known to have anti-inflammatory and neuroprotective effects.

The proposed neuroprotective pathway involves:

  • PPAR-γ Activation : The dipeptide binds to and activates PPAR-γ.

  • Reduction of ROS : This activation leads to a decrease in the generation of reactive oxygen species (ROS) induced by stressors like hydrogen peroxide.[14][15]

  • Mitochondrial Protection : It helps maintain the mitochondrial membrane potential, preventing the activation of mitochondria-related apoptotic proteins like caspase 3.[13][14][15]

  • NF-κB Inhibition : The compound can inhibit the activation and nuclear translocation of NF-κB, a key transcription factor that promotes inflammation and apoptosis.[13][14][15]

Neuroprotection_Workflow Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS_gen ROS Generation Oxidative_Stress->ROS_gen NFkB NF-κB Activation Oxidative_Stress->NFkB Mito_Dys Mitochondrial Dysfunction Oxidative_Stress->Mito_Dys Cyclo_Peptide Cyclo(Pro-Phe) PPARg PPAR-γ Receptor Cyclo_Peptide->PPARg Activates PPARg->ROS_gen Inhibits PPARg->NFkB Inhibits PPARg->Mito_Dys Prevents Apoptosis Neuronal Apoptosis ROS_gen->Apoptosis NFkB->Apoptosis Mito_Dys->Apoptosis

General Experimental Protocol: ROS Detection Assay

  • Cell Culture and Treatment : Neuronal cells (e.g., SH-SY5Y) are cultured and pre-treated with the cyclic dipeptide for a set time before being exposed to an oxidative stressor (e.g., H2O2).

  • Probe Incubation : Cells are incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent; upon intracellular oxidation by ROS, it is converted to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement : The intracellular fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence in peptide-treated cells compared to the control indicates a reduction in ROS levels.

Conclusion

The cyclic dipeptide Cyclo(L-Leu-D-Pro) and its stereoisomers represent a versatile and potent class of bioactive molecules. Their ability to modulate fundamental cellular processes—from bacterial communication to cancer cell signaling and neuronal protection—underscores their significant therapeutic potential. The data and mechanisms summarized in this guide highlight the importance of stereochemistry in determining biological function and provide a foundation for future research and development. Further investigation is warranted to fully elucidate the specific activities of the D-Pro isomer and to translate these promising findings into novel therapeutic strategies for infectious diseases, cancer, and neurodegeneration.

References

Cyclo(L-Leu-D-Pro): Unraveling the Mechanism of Action of a Bioactive Cyclic Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse and abundant class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants.[1] These structurally constrained molecules exhibit a remarkable array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[2][3] Their inherent stability and bioavailability make them attractive scaffolds for drug discovery and development.[3] Among these, Cyclo(L-Leu-D-Pro) has emerged as a molecule of interest, demonstrating notable biological effects. This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Cyclo(L-Leu-D-Pro), with a focus on its antifungal properties. Due to the limited research specifically on the L-Leu-D-Pro stereoisomer, this guide also draws upon comparative studies with its other stereoisomers to provide a broader context for its potential mechanisms.

Comparative Biological Activities of Cyclo(Leu-Pro) Stereoisomers

The stereochemistry of the constituent amino acids in cyclic dipeptides plays a critical role in their biological activity.[4] Studies comparing the four stereoisomers of Cyclo(Leu-Pro) — Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(L-Leu-D-Pro), and Cyclo(D-Leu-L-Pro) — have revealed significant differences in their bioactivities.

Antifungal and Anti-Aflatoxigenic Activity

Research has shown that the homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), generally exhibit stronger antifungal and anti-aflatoxigenic activities compared to the heterochiral isomers, Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro).[4] This suggests that a specific three-dimensional conformation is crucial for their interaction with biological targets.[4]

Table 1: Inhibition of Aflatoxin Precursor (Norsolorinic Acid) Accumulation in Aspergillus parasiticus

CompoundConcentration for Complete Inhibition of NA Accumulation (mg/mL)
Cyclo(L-Leu-L-Pro)3.5[5][6]
Cyclo(D-Leu-D-Pro)3.5[5][6]
Cyclo(L-Leu-D-Pro)12.0[5]
Cyclo(D-Leu-L-Pro)> Highest tested concentrations[5]

Table 2: Antifungal Activity Against Colletotrichum orbiculare

CompoundConcentration (µg/mL)Inhibition of Conidial Germination (%)
Cyclo(L-Leu-L-Pro)100~80[7][8]
Cyclo(D-Leu-D-Pro)100~80[7][8]
Cyclo(D-Leu-L-Pro)100No significant activity[7][8]

Mechanism of Action: Preliminary Findings

The precise mechanism of action for Cyclo(L-Leu-D-Pro) is not yet fully elucidated. However, preliminary studies, primarily in the context of its antifungal activity, point towards several potential mechanisms.

Inhibition of Aflatoxin Biosynthesis

One of the most studied activities of Cyclo(Leu-Pro) isomers is the inhibition of aflatoxin production by Aspergillus species.[5][6] Aflatoxins are highly toxic and carcinogenic secondary metabolites. Studies have shown that Cyclo(L-Leu-L-Pro) represses the transcription of key genes in the aflatoxin biosynthetic pathway, including aflR, hexB, pksL1, and dmtA.[4][5][6] While Cyclo(L-Leu-D-Pro) also inhibits aflatoxin precursor accumulation, it does so at a significantly higher concentration, suggesting a less potent interaction with the molecular targets involved in this pathway.[5] The exact mechanism of this transcriptional repression remains an active area of investigation but may involve interference with signaling pathways that regulate mycotoxin production.[6]

Aflatoxin_Inhibition Cyclo(L-Leu-D-Pro) Cyclo(L-Leu-D-Pro) Signal Transduction Pathway (Unknown) Signal Transduction Pathway (Unknown) Cyclo(L-Leu-D-Pro)->Signal Transduction Pathway (Unknown) Inhibits aflR Gene aflR Gene Signal Transduction Pathway (Unknown)->aflR Gene Regulates Aflatoxin Biosynthesis Genes (pksL1, hexB, dmtA) Aflatoxin Biosynthesis Genes (pksL1, hexB, dmtA) aflR Gene->Aflatoxin Biosynthesis Genes (pksL1, hexB, dmtA) Activates Transcription Aflatoxin Production Aflatoxin Production Aflatoxin Biosynthesis Genes (pksL1, hexB, dmtA)->Aflatoxin Production

Proposed mechanism of aflatoxin inhibition by Cyclo(L-Leu-D-Pro).

Disruption of Fungal Cell Integrity

A common mechanism of action for many antimicrobial peptides is the disruption of the cell membrane or cell wall integrity.[7][8] While direct evidence for Cyclo(L-Leu-D-Pro) is scarce, the observed inhibition of fungal growth and spore germination suggests a potential role in compromising cellular structures.[7][8][9] The differences in activity between stereoisomers could be attributed to their varying abilities to interact with and disrupt the fungal cell membrane.

Quorum Sensing Inhibition

Cyclic dipeptides are known to be involved in quorum sensing (QS), a bacterial cell-to-cell communication system that regulates various processes, including virulence factor production and biofilm formation.[10] Although less studied in fungi, interference with fungal communication and signaling pathways is a plausible mechanism of action. The structural similarity of Cyclo(L-Leu-D-Pro) to known QS molecules suggests it could act as a competitive inhibitor or modulator of these pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the preliminary studies of Cyclo(L-Leu-D-Pro) and its isomers.

Aflatoxin Inhibition Assay
  • Fungal Strain: Aspergillus parasiticus (e.g., SYS-4 or an NA-accumulating mutant like NFRI-95).

  • Culture Medium: YES liquid medium (2% yeast extract, 20% sucrose).

  • Procedure:

    • Prepare a spore suspension of A. parasiticus.

    • Inoculate the YES liquid medium with the spore suspension.

    • Add different concentrations of Cyclo(L-Leu-D-Pro) (and other isomers for comparison) to the cultures. A control with no compound is also prepared.

    • Incubate the cultures for a defined period (e.g., 4 days) at an appropriate temperature (e.g., 28°C).

    • Extract aflatoxins (or their precursors like norsolorinic acid) from the culture filtrate using an organic solvent (e.g., chloroform).

    • Quantify the aflatoxin levels using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6]

Antifungal Susceptibility Testing (Conidial Germination Assay)
  • Fungal Strain: Colletotrichum orbiculare.

  • Procedure:

    • Prepare a conidial suspension of C. orbiculare in sterile distilled water.

    • Mix the conidial suspension with various concentrations of Cyclo(L-Leu-D-Pro).

    • Place a droplet of the mixture on a hydrophobic surface (e.g., a glass slide) and incubate in a humid chamber at 25°C for 24 hours.

    • Observe the conidial germination and appressorium formation under a microscope.

    • Calculate the percentage of inhibition relative to a control without the compound.[7][8][11]

Experimental_Workflow cluster_antifungal Antifungal Activity Assessment cluster_aflatoxin Aflatoxin Inhibition Assay Fungal Culture Fungal Culture Conidial Suspension Conidial Suspension Fungal Culture->Conidial Suspension Treatment with Cyclo(L-Leu-D-Pro) Treatment with Cyclo(L-Leu-D-Pro) Conidial Suspension->Treatment with Cyclo(L-Leu-D-Pro) Incubation Incubation Treatment with Cyclo(L-Leu-D-Pro)->Incubation Microscopic Observation Microscopic Observation Incubation->Microscopic Observation Aflatoxin Extraction Aflatoxin Extraction Incubation->Aflatoxin Extraction Data Analysis (Inhibition %) Data Analysis (Inhibition %) Microscopic Observation->Data Analysis (Inhibition %) Aspergillus Culture Aspergillus Culture Liquid Culture Inoculation Liquid Culture Inoculation Aspergillus Culture->Liquid Culture Inoculation Compound Treatment Compound Treatment Liquid Culture Inoculation->Compound Treatment Compound Treatment->Incubation Quantification (TLC/HPLC) Quantification (TLC/HPLC) Aflatoxin Extraction->Quantification (TLC/HPLC)

General experimental workflows for assessing biological activities.

Future Directions and Conclusion

The preliminary studies on Cyclo(L-Leu-D-Pro) indicate that it possesses biological activity, albeit generally lower than its homochiral stereoisomers in the assays conducted so far. The primary mechanism of its antifungal action appears to be related to the inhibition of mycotoxin production, with potential contributions from the disruption of fungal cell integrity.

To further elucidate the mechanism of action of Cyclo(L-Leu-D-Pro), future research should focus on:

  • Molecular Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular components that interact with Cyclo(L-Leu-D-Pro).

  • Transcriptomic and Proteomic Analyses: Performing RNA-sequencing and proteomic studies on fungal cells treated with Cyclo(L-Leu-D-Pro) to gain a comprehensive understanding of the global changes in gene and protein expression.

  • Signaling Pathway Elucidation: Investigating the impact of Cyclo(L-Leu-D-Pro) on specific signaling pathways known to be involved in fungal virulence and development, such as MAPK signaling and cAMP-dependent pathways.

  • Cellular Localization Studies: Using fluorescently labeled Cyclo(L-Leu-D-Pro) to determine its uptake and localization within fungal cells.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Cyclo(L-Leu-D-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of compounds. DKPs are prevalent natural scaffolds found in a variety of natural products and are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities.[1][2] The specific stereochemistry of Cyclo(L-Leu-D-Pro) influences its biological function, making stereoselective synthesis a critical aspect for research and drug development. These application notes provide an overview of common synthesis strategies and detailed protocols for laboratory-scale preparation.

Primary Synthesis Strategies

The synthesis of Cyclo(L-Leu-D-Pro) and other diketopiperazines is primarily achieved through two main routes: solution-phase synthesis and solid-phase synthesis.

  • Solution-Phase Synthesis: This classical approach involves the formation of a linear dipeptide precursor in solution, followed by an intramolecular cyclization step. Typically, the methyl or ethyl ester of a linear dipeptide is prepared, and upon removal of the N-terminal protecting group, spontaneous or catalyzed cyclization occurs to form the DKP ring.[3] This method is robust and suitable for large-scale synthesis but can involve challenging purification steps.

  • Solid-Phase Peptide Synthesis (SPPS): SPPS offers significant advantages for library generation and high-throughput synthesis.[1] The most common SPPS strategy for DKPs is "cyclative cleavage," where the dipeptide is assembled on a solid support. The final step involves an intramolecular cyclization reaction that simultaneously cleaves the desired DKP product from the resin, ensuring high purity of the released compound.[1]

Logical Workflow for DKP Synthesis

G cluster_0 General Synthesis Logic start Protected Amino Acids (L-Leucine & D-Proline) coupling Dipeptide Formation start->coupling deprotection N-Terminal Deprotection coupling->deprotection cyclization Intramolecular Cyclization deprotection->cyclization product Cyclo(L-Leu-D-Pro) cyclization->product purification Purification & Analysis (HPLC, MS, NMR) product->purification

Caption: General logical steps for the synthesis of diketopiperazines.

Quantitative Data Summary

The efficiency of DKP synthesis can vary significantly based on the chosen method, protecting groups, and cyclization conditions. The following table summarizes representative quantitative data for DKP synthesis methods.

Synthesis MethodPrecursorKey Conditions/ReagentsReported YieldReported PurityReference
Solution-PhaseLinear dipeptide esterAcid or base catalysis for cyclizationGood to HighVariable, requires purification[3]
Solid-Phase (Cyclative Cleavage)Resin-bound dipeptide30% AcOH/MeOH at RT76–88%>99%[1]
Solid-Phase (Cyclative Cleavage)Resin-bound N-Fmoc dipeptidePiperidine (B6355638) treatment facilitates cyclization>95%>95%[1]
Catalytic Hydroxy-DirectedN-protected amino acidsDiboronic acid anhydride (B1165640) catalyst, then deprotection and cyclizationHighHigh (no intermediate purification)[4]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Cyclo(L-Leu-D-Pro)

This protocol is based on the classical method of cyclizing a dipeptide ester. The synthesis involves two main stages: formation of the linear dipeptide (L-Leucyl-D-Proline methyl ester) and its subsequent cyclization.

G node_a 1. Couple Boc-L-Leu with H-D-Pro-OMe node_b Boc-L-Leu-D-Pro-OMe (Protected Dipeptide) node_a->node_b EDC/HOBt node_c 2. N-Terminal Deprotection (e.g., TFA) node_b->node_c node_d H-L-Leu-D-Pro-OMe (Dipeptide Ester Salt) node_c->node_d node_e 3. Neutralization & Cyclization (Heat in suitable solvent, e.g., isopropanol) node_d->node_e Base (e.g., DIEA) node_f Crude Cyclo(L-Leu-D-Pro) node_e->node_f node_g 4. Purification (Silica Gel Chromatography / HPLC) node_f->node_g node_h Pure Cyclo(L-Leu-D-Pro) node_g->node_h

Caption: Workflow for the solution-phase synthesis of Cyclo(L-Leu-D-Pro).

  • Boc-L-Leucine

  • D-Proline methyl ester hydrochloride (H-D-Pro-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (B130326) or Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of Boc-L-Leu-D-Pro-OMe

  • Dissolve D-Proline methyl ester hydrochloride (1.0 eq) in DCM.

  • Add DIEA (2.2 eq) and stir for 10 minutes at 0 °C.

  • Add Boc-L-Leucine (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-L-Leu-D-Pro-OMe.

Step 2: Deprotection and Cyclization

  • Dissolve the crude Boc-L-Leu-D-Pro-OMe from the previous step in a solution of 25-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA.

  • Dissolve the resulting dipeptide ester TFA salt in a high-boiling point solvent like isopropanol or toluene to a final concentration of approximately 0.1 M.

  • Add DIEA (1.5 eq) to neutralize the salt and heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product using silica gel column chromatography, eluting with a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes.[5]

  • Combine fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by MS, NMR, and HPLC to confirm identity and purity.[5]

Protocol 2: Solid-Phase Synthesis via Cyclative Cleavage

This protocol describes a general method for synthesizing DKPs on a solid support, which can be adapted for Cyclo(L-Leu-D-Pro). The key advantage is that only the cyclized product is released from the resin.[1]

G node_a 1. Load Fmoc-D-Pro onto 2-CTC Resin node_b Resin-Bound Fmoc-D-Pro node_a->node_b node_c 2. Fmoc Deprotection (20% Piperidine in DMF) node_b->node_c node_d Resin-Bound H-D-Pro node_c->node_d node_e 3. Couple Fmoc-L-Leu node_d->node_e HBTU/DIEA node_f Resin-Bound Fmoc-L-Leu-D-Pro node_e->node_f node_g 4. Final Fmoc Deprotection (20% Piperidine in DMF) node_f->node_g node_h Resin-Bound H-L-Leu-D-Pro node_g->node_h node_i 5. Cyclative Cleavage (Mild Acid, e.g., 1-5% TFA or 30% AcOH) node_h->node_i node_j Pure Cyclo(L-Leu-D-Pro) in Solution node_i->node_j

Caption: Workflow for solid-phase synthesis using the cyclative cleavage strategy.

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-D-Proline

  • Fmoc-L-Leucine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (or other suitable peptide coupling reagent)

  • Acetic Acid (AcOH)

  • Methanol (MeOH)

Step 1: Resin Loading

  • Swell 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Dissolve Fmoc-D-Proline (1.5 eq relative to resin capacity) and DIEA (3.0 eq) in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Cap any unreacted sites on the resin by adding a solution of DCM/MeOH/DIEA (80:15:5) and agitating for 30 minutes.

  • Wash the resin extensively with DMF and DCM and dry under vacuum.

Step 2: Dipeptide Assembly

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from D-Proline. Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve Fmoc-L-Leucine (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in DMF. Add this solution to the resin and agitate for 2 hours.

  • Confirm completion of the coupling reaction using a Kaiser test.[3]

  • Wash the resin thoroughly with DMF and DCM.

Step 3: Final Deprotection and Cyclative Cleavage

  • Treat the resin-bound dipeptide with 20% piperidine in DMF (2 x 10 minutes) to remove the final N-terminal Fmoc group.

  • Wash the resin extensively with DMF, DCM, and finally Methanol. Dry the resin under vacuum.

  • Suspend the dried resin in a cleavage cocktail (e.g., 30% Acetic Acid in Methanol).[1]

  • Agitate the suspension at room temperature for 12-24 hours. The mild acidic conditions will induce intramolecular cyclization and cleave the DKP from the support.

  • Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail or methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Cyclo(L-Leu-D-Pro).

  • Purify via HPLC if necessary and characterize the final product.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in drug discovery. Their constrained cyclic structure often imparts enhanced metabolic stability, improved receptor affinity, and better cell permeability compared to their linear counterparts. Solid-phase peptide synthesis (SPPS) has emerged as a powerful and efficient methodology for the construction of diverse libraries of cyclic dipeptides, facilitating the exploration of their therapeutic potential. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of cyclic dipeptides, focusing on the widely used Fmoc/tBu strategy.

Core Concepts in Solid-Phase Synthesis of Cyclic Dipeptides

The solid-phase synthesis of cyclic dipeptides involves the sequential assembly of a linear dipeptide on a solid support (resin), followed by an intramolecular cyclization reaction. Two primary strategies are employed for the cyclization step:

  • On-Resin Cyclization: The cyclization of the dipeptide is performed while it is still attached to the solid support. This is often favored as it can minimize intermolecular side reactions due to the pseudo-dilution effect of the resin.

  • Cleavage-Induced Cyclization: The linear dipeptide is designed to cyclize simultaneously with its cleavage from the resin. This approach can directly yield the cyclic product in solution, simplifying purification.

The choice of resin, coupling reagents, and cyclization conditions are critical parameters that influence the overall yield and purity of the final cyclic dipeptide.

Quantitative Data Summary

The following tables summarize typical quantitative data for the solid-phase synthesis of cyclic dipeptides, comparing different resins, coupling reagents, and cyclization methods. It is important to note that yields and purities are highly sequence-dependent and may require optimization for specific target molecules.

Table 1: Comparison of Resins for Solid-Phase Synthesis of Cyclic Dipeptides

Resin TypeTypical Loading Capacity (mmol/g)Key CharacteristicsReported Crude Purity Range (%)
Wang Resin0.5 - 1.0Standard for Fmoc-based synthesis of C-terminal acids; susceptible to diketopiperazine formation as a side reaction.22 - 64[1]
2-Chlorotrityl Chloride (2-CTC) Resin0.3 - 1.6Highly acid-labile, allowing for mild cleavage conditions that preserve side-chain protecting groups.64 - >90[1][2]
Rink Amide Resin0.3 - 0.8Used for the synthesis of peptide amides; can be adapted for head-to-tail cyclization via side-chain attachment.22 - 28 (for on-resin cyclization)[1]
TentaGel Resin0.2 - 0.4PEG-grafted polystyrene resin with excellent swelling properties in a variety of solvents, minimizing peptide aggregation.High yields reported, specific purity varies.[3]
ChemMatrix® Resin0.2 - 0.6Pure PEG resin offering superior performance for the synthesis of difficult and aggregating sequences.>80[2]

Table 2: Comparison of Coupling Reagents for On-Resin Cyclization

Coupling ReagentEquivalents (vs. Resin Loading)Typical Reaction TimeReported Cyclization Yield/PurityNotes
HBTU/HOBt/DIPEA1.5 / 1.5 / 3.01 - 3 days (solution phase)7.2% - 10.7% (solution phase after cleavage)[4]A widely used and effective coupling cocktail.
HATU/DIPEA1.0 / 2.024 hoursHigh yields reported.Particularly effective for hindered couplings.
PyBOP/DIPEA1.1 / 2.01 hour - overnightQuantitative yield reported for some sequences.[5]A phosphonium-based reagent, often used for difficult cyclizations.
DIC/Oxyma5.0 / 5.010 min - 2 hours22% - 28% crude purity (on-resin)[1]A carbodiimide-based method, can be prone to racemization.
COMUNot specifiedMicrowave: minutesHigh yields and purities reported.An Oxyma-based uronium salt, known for high efficiency.

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a representative cyclic dipeptide, Cyclo(L-Prolyl-L-Tyrosine), using the Fmoc/tBu strategy with on-resin cyclization.

Protocol 1: Solid-Phase Synthesis of Linear Dipeptide (Pro-Tyr) on 2-Chlorotrityl Chloride Resin

1.1. Resin Preparation and First Amino Acid Loading:

  • Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in a solid-phase synthesis vessel.

  • Swell the resin in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes with gentle agitation.

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-L-Tyrosine(tBu)-OH (2 eq., 2.4 mmol, 1.1 g) and diisopropylethylamine (DIPEA) (4 eq., 4.8 mmol, 0.84 mL) in DCM (15 mL).

  • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites on the resin, add methanol (B129727) (1 mL) and agitate for an additional 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

1.2. Fmoc Deprotection:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF (10 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

1.3. Second Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-L-Proline-OH (3 eq., 3.6 mmol, 1.21 g), HBTU (2.9 eq., 3.48 mmol, 1.32 g), and HOBt (3 eq., 3.6 mmol, 0.55 g) in DMF (10 mL).

  • Add DIPEA (6 eq., 7.2 mmol, 1.26 mL) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Protocol 2: On-Resin Cyclization and Cleavage

2.1. N-Terminal Fmoc Deprotection:

  • Follow the procedure outlined in Protocol 1.2 .

2.2. On-Resin Cyclization:

  • Wash the deprotected dipeptide-resin with DMF (5 x 10 mL) to ensure complete removal of piperidine.

  • In a separate vial, prepare the cyclization cocktail: HBTU (3 eq., 3.6 mmol, 1.36 g), HOBt (3 eq., 3.6 mmol, 0.55 g), and DIPEA (6 eq., 7.2 mmol, 1.26 mL) in DMF (20 mL).

  • Add the cyclization cocktail to the resin and agitate at room temperature for 24 hours. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.

2.3. Cleavage from Resin and Side-Chain Deprotection:

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the dry resin and agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude cyclic dipeptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

Protocol 3: Purification and Analysis

3.1. Purification by Reverse-Phase HPLC:

  • Dissolve the crude cyclic dipeptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the product using a preparative reverse-phase HPLC system with a C18 column.

  • Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.

  • Collect fractions corresponding to the desired product peak.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

3.2. Analysis and Characterization:

  • Analytical HPLC: Confirm the purity of the final product using an analytical reverse-phase HPLC system.

  • Mass Spectrometry (MS): Determine the molecular weight of the cyclic dipeptide to confirm its identity. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure and stereochemistry of the cyclic dipeptide.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of cyclic dipeptides.

experimental_workflow Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading Fmoc-AA-OH, DIPEA Fmoc_Deprotection1 3. Fmoc Deprotection Loading->Fmoc_Deprotection1 20% Piperidine/DMF Coupling 4. Second Amino Acid Coupling Fmoc_Deprotection1->Coupling Fmoc-AA-OH, Coupling Reagent Fmoc_Deprotection2 5. N-Terminal Fmoc Deprotection Coupling->Fmoc_Deprotection2 20% Piperidine/DMF Cyclization 6. On-Resin Cyclization Fmoc_Deprotection2->Cyclization Coupling Reagent Cleavage 7. Cleavage & Deprotection Cyclization->Cleavage TFA Cocktail Purification 8. Purification (HPLC) Cleavage->Purification Analysis 9. Analysis (LC-MS, NMR) Purification->Analysis

General workflow for solid-phase synthesis of cyclic dipeptides.
Signaling Pathway: Bacterial Quorum Sensing Inhibition

Cyclic dipeptides have been identified as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. The LuxI/LuxR system in Gram-negative bacteria is a well-characterized quorum sensing circuit.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell LuxI LuxI (Autoinducer Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesizes LuxR LuxR (Transcriptional Regulator) Gene_Expression Target Gene Expression (Virulence, Biofilm) LuxR->Gene_Expression Regulates AHL->LuxR Binds & Activates CDP Cyclic Dipeptide (Inhibitor) CDP->LuxR Competitively Binds (Inhibits Activation) AHL_out AHL Accumulation (High Cell Density)

References

Application Notes and Protocols for the Purification of Cyclo(L-Leu-D-Pro) from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the cyclic dipeptide Cyclo(L-Leu-D-Pro) from bacterial cultures. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of secondary metabolites produced by various microorganisms, including bacteria, fungi, and actinomycetes. They exhibit a wide range of biological activities, making them promising candidates for drug development.

Cyclo(L-Leu-D-Pro) and its stereoisomers have demonstrated various biological activities, including antimicrobial, antifungal, and potential roles in quorum sensing. The purification of these compounds from complex bacterial fermentation broths is a critical step in their characterization and subsequent development as therapeutic agents.

Overview of Purification Strategies

The purification of Cyclo(L-Leu-D-Pro) from bacterial cultures typically involves a multi-step process that begins with the separation of the bacterial cells from the culture medium, followed by extraction of the compound from the supernatant and subsequent chromatographic purification. The choice of specific methods depends on the bacterial strain, the scale of production, and the desired purity of the final product.

A general workflow for the purification process is outlined below:

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis A Bacterial Fermentation B Centrifugation/ Filtration A->B Harvesting C Supernatant Extraction B->C Cell-free supernatant D Crude Extract C->D Concentration E Chromatographic Purification D->E Fractionation F Pure Cyclo(L-Leu-D-Pro) E->F Isolation G Structural Elucidation (NMR, MS) F->G H Purity Assessment (HPLC) F->H

Caption: General workflow for the purification of Cyclo(L-Leu-D-Pro).

Bacterial Strains and Fermentation

Various bacterial species have been reported to produce cyclic dipeptides, including isomers of Cyclo(Leu-Pro). The choice of bacterial strain is a critical first step. Some examples of bacteria known to produce related compounds include Pseudomonas sp., Bacillus sp., Lactobacillus sp., and Streptomyces sp.[1][2][3][4].

Protocol 1: General Bacterial Fermentation

  • Inoculum Preparation: Inoculate a single colony of the desired bacterial strain into a suitable liquid medium (e.g., Tryptic Soy Broth (TSB) or modified MRS medium).[5][6] Incubate at the optimal temperature and shaking speed for the specific strain (e.g., 28-30°C, 150-160 rpm) for 24-72 hours.[3][5][6]

  • Production Culture: Inoculate a larger volume of production medium with the seed culture (typically 1-10% v/v).

  • Incubation: Incubate the production culture under optimized conditions for a period ranging from 3 to 10 days to allow for the accumulation of secondary metabolites.[3]

Extraction of Cyclo(L-Leu-D-Pro)

After fermentation, the first step in purification is to separate the bacterial cells from the culture broth and then extract the cyclic dipeptides from the supernatant. Solvent extraction is a commonly used method.

Protocol 2: Solvent Extraction

  • Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 6,000-10,000 rpm) for 15-20 minutes at 4°C to pellet the bacterial cells.[3][5]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant. The supernatant can be further filtered through a 0.22 µm or 0.45 µm filter to remove any remaining cells or debris.[5]

  • Solvent Extraction:

    • Mix the cell-free supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate (B1210297).[2][3][5] Ethyl acetate is frequently chosen for its ability to extract a wide range of secondary metabolites.[3]

    • Shake the mixture vigorously in a separatory funnel for 10-15 minutes.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction process two to three times to maximize the recovery of the target compound.[3]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify Cyclo(L-Leu-D-Pro). A combination of methods such as Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol 3: Purification by Chromatographic Methods

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).

    • Spot the dissolved extract onto a silica (B1680970) gel TLC plate (e.g., Silica gel 60 F₂₅₄).[5]

    • Develop the TLC plate in a solvent system such as chloroform (B151607):methanol (e.g., 97:3 v/v).[5]

    • Visualize the separated compounds under UV light (254 nm) and/or by staining with a suitable reagent (e.g., iodine vapor). The Rf value of the target compound can be used for initial identification.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Load the crude extract (adsorbed onto a small amount of silica gel) onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).[3]

    • Collect fractions and analyze them by TLC to identify those containing the desired compound.

    • Pool the fractions containing the purified compound and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a preparative or semi-preparative HPLC system equipped with a C18 column.[7][8]

    • Dissolve the partially purified fraction in the mobile phase.

    • Inject the sample onto the column and elute with an isocratic or gradient mobile phase, such as a mixture of acetonitrile (B52724) and water, or methanol, acetonitrile, and water.[7][8]

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).[7][8]

    • Collect the peak corresponding to Cyclo(L-Leu-D-Pro) and confirm its purity by analytical HPLC.

Chromatography_Workflow Crude_Extract Crude Extract TLC TLC Analysis Crude_Extract->TLC Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis_Fractions TLC Analysis of Fractions Fractions->TLC_Analysis_Fractions Pooled_Fractions Pooled Fractions (Partially Purified) TLC_Analysis_Fractions->Pooled_Fractions HPLC Preparative HPLC (C18 Column) Pooled_Fractions->HPLC Pure_Compound Pure Cyclo(L-Leu-D-Pro) HPLC->Pure_Compound

Caption: Chromatographic purification workflow for Cyclo(L-Leu-D-Pro).

Data Presentation: Quantitative Analysis

The following table summarizes typical yields and purity that can be expected at different stages of the purification process. These values are illustrative and can vary significantly based on the producing strain, fermentation conditions, and purification scale.

Purification StepStarting MaterialProductTypical Yield (%)Purity (%)Analytical MethodReference
Solvent Extraction 1 L Culture SupernatantCrude Extract~0.1 - 0.5 g5 - 15Gravimetric[3][9]
Silica Gel Column 1 g Crude ExtractPartially Purified Fraction20 - 4060 - 80TLC, HPLC[3]
Preparative HPLC 100 mg Partially PurifiedPure Cyclo(L-Leu-D-Pro)50 - 70>95Analytical HPLC[8]

Structural Elucidation and Purity Assessment

The identity and purity of the final product must be confirmed using spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the purified compound.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[3]

  • Analytical HPLC: A high-resolution analytical HPLC system is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the purification of Cyclo(L-Leu-D-Pro) from bacterial cultures. The successful isolation of this and other cyclic dipeptides is crucial for advancing research into their biological activities and potential therapeutic applications. The specific conditions for fermentation and purification may require optimization depending on the bacterial strain and the research objectives.

References

Characterization of Cyclo(L-Leu-D-Pro) using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro), a cyclic dipeptide, belongs to the diketopiperazine class of natural products. These compounds are known for their diverse biological activities and are of significant interest in drug discovery and development. Accurate structural characterization is paramount for understanding their structure-activity relationships. This application note provides detailed protocols for the characterization of Cyclo(L-Leu-D-Pro) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting key data in a structured format for easy reference.

Chemical Structure

G Chemical Structure of Cyclo(L-Leu-D-Pro) cluster_0 a b a->b N c b->c e b->e d c->d O f e->f i e->i g f->g h g->h h->b j i->j O k i->k N l k->l m l->m o l->o n m->n n->i p o->p r o->r q p->q s r->s t s->t u v w x

Caption: Chemical structure of Cyclo(L-Leu-D-Pro).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (500 MHz, CDCl₃) Data for Cyclo(L-Leu-D-Pro)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH6.93s-
Leu-αH4.10dd9.7, 6.5
Pro-αH3.99-3.91m-
Pro-δH₂3.64d2.3
Pro-δH₂3.55dd-

Note: The full multiplet and coupling constant information for the Proline protons were not fully detailed in the source literature.

¹³C NMR Data

A specific ¹³C NMR dataset for Cyclo(L-Leu-D-Pro) was not available in the searched resources. For reference, the ¹³C NMR data for the stereoisomer Cyclo(L-Leu-L-Pro) in CDCl₃ is provided below. Stereoisomerism can lead to differences in chemical shifts.

CarbonChemical Shift (δ) ppm
Leu C=O170.1
Pro C=O166.1
Pro-αC59.0
Leu-αC53.4
Pro-δC45.4
Leu-βC38.6
Pro-γC28.1
Leu-γC24.7
Pro-βC22.7
Leu-δC23.3
Leu-δ'C21.2
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the elemental composition of Cyclo(L-Leu-D-Pro).

HRMS (ESI-TOF) Data for Cyclo(Leu-Pro) Stereoisomers

IonCalculated m/zObserved m/z
[M+H]⁺211.1441211.1447
[M+Na]⁺233.1260233.1266

Experimental Protocols

NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality 1D and 2D NMR spectra for the structural elucidation of Cyclo(L-Leu-D-Pro).

1. Sample Preparation

  • Weigh 5-10 mg of purified Cyclo(L-Leu-D-Pro).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ or DMSO-d₆ can be used depending on sample solubility and experimental requirements.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 500 MHz spectrometer)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

This protocol describes the general procedure for obtaining accurate mass measurements of Cyclo(L-Leu-D-Pro) using an ESI-TOF mass spectrometer.

1. Sample Preparation

  • Prepare a stock solution of the purified Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of formic acid (0.1%) to promote protonation.

2. Mass Spectrometer Parameters (ESI-TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂): 6-8 L/min

  • Drying Gas Temperature: 180-220 °C

  • Mass Range: m/z 50-500

  • Acquisition Rate: 1-2 spectra/s

  • Internal Calibrant: Use a suitable internal calibrant (e.g., sodium formate) to ensure high mass accuracy.

3. Data Analysis

  • Process the acquired mass spectrum to identify the molecular ions, primarily the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Calculate the elemental composition from the accurate mass measurement and compare it with the theoretical value for C₁₁H₁₈N₂O₂.

Experimental Workflow

G Experimental Workflow for Characterization cluster_0 start Start: Purified Cyclo(L-Leu-D-Pro) nmr_prep NMR Sample Preparation (CDCl3, TMS) start->nmr_prep ms_prep MS Sample Preparation (ACN/H2O, Formic Acid) start->ms_prep nmr_acq NMR Data Acquisition (1H, 13C, 2D NMR) nmr_prep->nmr_acq ms_acq Mass Spectrometry Data Acquisition (ESI-TOF) ms_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc ms_proc MS Data Analysis (Accurate Mass Determination) ms_acq->ms_proc structure_elucidation Structure Elucidation nmr_proc->structure_elucidation ms_proc->structure_elucidation end End: Characterized Compound structure_elucidation->end

Caption: Workflow for the spectroscopic characterization.

Application Notes and Protocols for Antifungal Susceptibility Testing of Cyclo(L-Leu-D-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a class of compounds also known as 2,5-diketopiperazines (DKPs). These molecules are produced by a variety of organisms, including bacteria, fungi, and marine microorganisms, and have garnered significant interest due to their diverse biological activities.[1][2][3] Notably, Cyclo(L-Leu-D-Pro) and its isomers have demonstrated antifungal properties against a range of fungal pathogens, making them promising candidates for the development of novel antifungal agents.[2][4][5]

These application notes provide a detailed protocol for determining the antifungal susceptibility of Cyclo(L-Leu-D-Pro) using the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). Additionally, it summarizes the available quantitative data on its antifungal activity and discusses the current understanding of its mechanism of action.

Quantitative Data Summary

The antifungal activity of Cyclo(L-Leu-D-Pro) and its isomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. The following table summarizes the reported MIC values for Cyclo(L-Leu-D-Pro) and its related isomers against various fungal species.

Fungal SpeciesCompoundMIC (µg/mL)Reference
Aspergillus flavus MTCC 277Cyclo(L-Pro-D-Leu)8[4]
Aspergillus niger MTCC 282Cyclo(L-Pro-D-Leu)Not specified, but active[4]
Colletotrichum orbiculareCyclo(L-Leu-L-Pro)>100 (inhibited conidia germination)[2]
Colletotrichum orbiculareCyclo(D-Leu-D-Pro)>100 (inhibited conidia germination)[2]
Colletotrichum orbiculareCyclo(D-Leu-L-Pro)No significant activity[2]

Experimental Protocols

The following protocol is based on the CLSI M27 and M38 guidelines for broth microdilution antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[6][7][8]

Materials
  • Cyclo(L-Leu-D-Pro)

  • Dimethyl sulfoxide (B87167) (DMSO)[9][10][11]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[12]

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland densitometer

  • Sterile, disposable inoculation loops and pipettes

  • Incubator (35°C)

Preparation of Stock Solution
  • Compound Solubilization : Cyclo(L-Leu-L-Pro) is soluble in DMSO.[9][10][11] Prepare a stock solution of Cyclo(L-Leu-D-Pro) at a concentration of 2.5 mg/mL (2500 µg/mL) in 100% DMSO.[11] Ensure the compound is completely dissolved.

  • Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Inoculum Preparation

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or a McFarland densitometer.

  • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

  • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium. This can be determined using a hemocytometer or by spectrophotometric calibration.

Broth Microdilution Assay
  • Plate Preparation : Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilutions : Add 200 µL of the prepared Cyclo(L-Leu-D-Pro) stock solution (at a concentration that is twice the highest desired final concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a gradient of Cyclo(L-Leu-D-Pro) concentrations.

  • Inoculation : Add 100 µL of the prepared fungal inoculum to each well, including a growth control well (containing no drug) and a sterility control well (containing medium only).

  • Incubation : Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours.

  • MIC Determination : The MIC is the lowest concentration of Cyclo(L-Leu-D-Pro) that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Antifungal Mechanism of Action

The precise signaling pathway of the antifungal action of Cyclo(L-Leu-D-Pro) is not yet fully elucidated. However, the available literature suggests that diketopiperazines, as a class of compounds, primarily exert their antifungal effects through the disruption of the fungal cell membrane.[13][14] This interaction is thought to lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death. Some studies also suggest a more complex mechanism involving receptor mediation followed by the activation of intracellular signaling and subsequent membrane disruption, though the specific receptors and signaling pathways remain to be identified.[14]

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay Stock_Solution Prepare Cyclo(L-Leu-D-Pro) Stock Solution in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Add to first well Fungal_Inoculum Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Fungal_Inoculum->Inoculation Add to all wells Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading

Caption: Experimental workflow for antifungal susceptibility testing.

Antifungal_Mechanism_of_Action cluster_compound Cyclo(L-Leu-D-Pro) cluster_fungal_cell Fungal Cell Compound Cyclo(L-Leu-D-Pro) Cell_Membrane Cell Membrane Compound->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action.

References

Application Notes and Protocols: In Vitro Quorum Sensing Inhibition by Cyclo(L-Leu-D-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-density-dependent communication system utilized by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3] The inhibition of QS pathways, a strategy known as quorum quenching (QQ), presents a promising anti-virulence approach that may exert less selective pressure for resistance compared to traditional antibiotics.[2][4][5] Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of bioactive molecules produced by a wide range of organisms that have garnered attention for their potential as quorum sensing inhibitors (QSIs).[3][6] This document provides detailed application notes and protocols for the in vitro evaluation of Cyclo(L-Leu-D-Pro) as a quorum sensing inhibitor.

The protocols described herein focus on two primary bacterial models: the biosensor strain Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) in a QS-dependent manner, and the opportunistic human pathogen Pseudomonas aeruginosa, which regulates a variety of virulence factors and biofilm formation through complex QS circuits.[7][8][9]

Signaling Pathways

Chromobacterium violaceum Quorum Sensing

Chromobacterium violaceum utilizes a LuxI/LuxR-type QS system, CviI/CviR, to regulate the production of the purple pigment violacein.[2][8] The CviI protein synthesizes the acyl-homoserine lactone (AHL) signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL). As the bacterial population density increases, C6-HSL accumulates. Upon reaching a threshold concentration, C6-HSL binds to and activates the cytoplasmic receptor protein CviR. The CviR:C6-HSL complex then acts as a transcriptional regulator, binding to specific DNA sequences to induce the expression of target genes, including the vio operon responsible for violacein synthesis.[8] Inhibition of this pathway by a QSI results in a quantifiable reduction in violacein production.[2][10]

C_violaceum_QS cluster_cell Chromobacterium violaceum cell cluster_extracellular Extracellular Environment CviI CviI (AHL Synthase) C6_HSL_in C6-HSL CviI->C6_HSL_in Synthesizes C6_HSL_out C6-HSL (Autoinducer) CviR CviR (Receptor) DNA DNA CviR->DNA Binds to vio_operon vio Operon Violacein Violacein (Purple Pigment) vio_operon->Violacein Leads to Production C6_HSL_in->CviR Binds & Activates C6_HSL_out->C6_HSL_in Diffuses in (High Density) Cyclo_LLDP Cyclo(L-Leu-D-Pro) (QSI) Cyclo_LLDP->CviR Inhibits

Quorum sensing pathway in C. violaceum and inhibition point.
Pseudomonas aeruginosa Quorum Sensing

P. aeruginosa possesses a more complex and hierarchical QS network, primarily consisting of the las and rhl systems, which are also LuxI/LuxR homologs.[9][11] The las system, composed of the LasI synthase and the LasR receptor, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule. The rhl system, with RhlI synthase and RhlR receptor, uses N-butanoyl-L-homoserine lactone (C4-HSL). The las system is at the top of the hierarchy, and the activated LasR:3-oxo-C12-HSL complex upregulates the expression of the rhl system.[5] These systems collectively control the expression of numerous virulence factors, including elastase (encoded by lasB), pyocyanin (B1662382), and rhamnolipids, as well as biofilm formation.[4][5][11]

P_aeruginosa_QS cluster_las las System cluster_rhl rhl System LasI LasI 3O-C12-HSL 3-oxo-C12-HSL LasI->3O-C12-HSL Synthesizes LasR LasR 3O-C12-HSL->LasR Binds LasR_complex LasR:3-oxo-C12-HSL Complex LasR->LasR_complex Forms RhlI RhlI LasR_complex->RhlI Activates Virulence Virulence Factors (Elastase, Pyocyanin) Biofilm Formation LasR_complex->Virulence Activates C4-HSL C4-HSL RhlI->C4-HSL Synthesizes RhlR RhlR C4-HSL->RhlR Binds RhlR_complex RhlR:C4-HSL Complex RhlR->RhlR_complex Forms RhlR_complex->Virulence Activates Cyclo_LLDP Cyclo(L-Leu-D-Pro) (QSI) Cyclo_LLDP->LasR Inhibits Cyclo_LLDP->RhlR Inhibits

Hierarchical quorum sensing network in P. aeruginosa.

Experimental Workflow

A general workflow for screening and characterizing Cyclo(L-Leu-D-Pro) as a QSI involves preliminary screening for QS inhibition without affecting bacterial viability, followed by quantitative assays to measure its effect on specific QS-regulated phenotypes.

Experimental_Workflow A Prepare Cyclo(L-Leu-D-Pro) Stock Solution B Determine Minimum Inhibitory Concentration (MIC) A->B C Select Sub-MIC Concentrations for Assays B->C D Primary Screening: Violacein Inhibition Assay (C. violaceum) C->D E Secondary Assays (P. aeruginosa) C->E H Data Analysis & Quantification of Inhibition D->H F Biofilm Inhibition Assay E->F G Virulence Factor Assays (Pyocyanin, Elastase) E->G F->H G->H

General experimental workflow for QSI screening.

Quantitative Data Summary

While extensive quantitative data specifically for Cyclo(L-Leu-D-Pro) is limited in publicly available literature, studies on structurally similar cyclic dipeptides provide a strong basis for expected efficacy. The following tables summarize representative data for related compounds against P. aeruginosa and the expected outcomes for Cyclo(L-Leu-D-Pro) assays.

Table 1: Inhibition of Virulence Factors in P. aeruginosa by Analogue Cyclic Dipeptides [3]

Cyclic DipeptideConcentration (mM)Pyocyanin Inhibition (%)Elastase Inhibition (%)
Cyclo(L-Pro-L-Tyr)1.841%32%
Cyclo(L-Hyp-L-Tyr)1.847%8%
Cyclo(L-Pro-L-Phe)1.873%61%

Table 2: Inhibition of Biofilm Formation in P. aeruginosa by Analogue Cyclic Dipeptides [3][12]

Cyclic DipeptideConcentrationBiofilm Inhibition (%)
Cyclo(L-Pro-L-Tyr)1.8 mM52%
Cyclo(L-Hyp-L-Tyr)1.8 mM50%
Cyclo(L-Pro-L-Phe)1.8 mM48%
Cyclo(L-Tyr-L-Pro)0.5 mg/mL48%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Cyclo(L-Leu-D-Pro) that inhibits visible bacterial growth, ensuring that subsequent QS inhibition assays are performed at sub-MIC concentrations where the compound does not have bactericidal or bacteriostatic effects.[13]

Materials:

  • Cyclo(L-Leu-D-Pro)

  • C. violaceum (e.g., ATCC 12472) or P. aeruginosa (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer (microplate reader)

  • Solvent for compound (e.g., DMSO, sterile water)

Procedure:

  • Grow a fresh overnight culture of the test bacterium in LB broth at its optimal temperature (30°C for C. violaceum, 37°C for P. aeruginosa) with shaking.

  • Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent.

  • Dilute the overnight culture in fresh LB broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the Cyclo(L-Leu-D-Pro) stock solution in LB broth to achieve a range of concentrations. Final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria with solvent, no compound) and a negative control (sterile broth).

  • Incubate the plate at the optimal temperature for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.

Protocol 2: Violacein Inhibition Assay

Objective: To quantify the inhibition of violacein production in C. violaceum by Cyclo(L-Leu-D-Pro) as a measure of AHL-mediated QS inhibition.[2][10][13]

Materials:

  • C. violaceum (e.g., ATCC 12472)

  • LB broth

  • Cyclo(L-Leu-D-Pro) at selected sub-MIC concentrations

  • Sterile test tubes or a 24-well plate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In sterile test tubes, add the diluted bacterial culture and Cyclo(L-Leu-D-Pro) to achieve the desired final sub-MIC concentrations. Include a control with the solvent only.

  • Incubate the tubes at 30°C for 24 hours with shaking.

  • After incubation, transfer 1 mL of each culture to a microcentrifuge tube.

  • Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the bacterial cells. Discard the supernatant.

  • Add 1 mL of DMSO to each pellet and vortex vigorously to lyse the cells and solubilize the violacein pigment.[7]

  • Centrifuge again at 13,000 x g for 10 minutes to pellet the cell debris.

  • Transfer the violacein-containing DMSO supernatant to a new tube or cuvette.

  • Measure the absorbance of the supernatant at 585-595 nm.[13]

  • To normalize for cell growth, measure the OD₆₀₀ of the original cultures before centrifugation.

  • Calculate the percentage of violacein inhibition using the formula: % Inhibition = [(Control OD₅₉₅ - Test OD₅₉₅) / Control OD₅₉₅] x 100

Protocol 3: Biofilm Inhibition Assay

Objective: To determine the effect of Cyclo(L-Leu-D-Pro) on the formation of biofilms by P. aeruginosa.[14][15]

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • Cyclo(L-Leu-D-Pro) at selected sub-MIC concentrations

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow an overnight culture of P. aeruginosa at 37°C. Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB broth.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add 100 µL of LB broth containing Cyclo(L-Leu-D-Pro) at various sub-MIC concentrations (e.g., 2x the final desired concentration). Include a vehicle control.

  • Incubate the plate without shaking at 37°C for 24 hours to allow biofilm formation.

  • Carefully discard the planktonic culture from the wells and gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Air dry the plate completely.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air dry the plate again.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the vehicle control.

Protocol 4: Pyocyanin Quantification Assay

Objective: To measure the production of the QS-controlled virulence factor pyocyanin by P. aeruginosa in the presence of Cyclo(L-Leu-D-Pro).[14]

Materials:

  • P. aeruginosa PAO1 cultures grown in LB broth with and without Cyclo(L-Leu-D-Pro) for 24-48 hours.

  • Chloroform (B151607)

  • 0.2 M HCl

Procedure:

  • Grow P. aeruginosa in LB broth with sub-MIC concentrations of Cyclo(L-Leu-D-Pro) at 37°C for 24 hours.

  • Centrifuge 3 mL of the culture supernatant at 10,000 x g for 5 minutes.

  • Transfer 1.5 mL of the supernatant to a new tube.

  • Add 0.9 mL of chloroform and vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.

  • Carefully transfer the chloroform layer to a new tube.

  • Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper (pink) aqueous layer.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Measure the absorbance of the top aqueous layer at 520 nm.

  • Calculate the percentage of pyocyanin inhibition compared to the control.

References

Application Notes and Protocols: Cell Viability Assays for Cyclo(L-Leu-D-Pro) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds found in various microorganisms and food products.[1] These molecules exhibit a wide range of biological activities, including antimicrobial, antifungal, and potential antitumor properties.[1][2] One such compound is Cyclo(L-Leu-D-Pro) and its stereoisomer, Cyclo(L-Leu-L-Pro), hereafter referred to as CLP.[3][4] Research has indicated that CLP, in particular, shows promise as an anticancer agent by affecting cell viability and migration in various cancer models.[5]

These application notes provide a summary of the current data on the effects of CLP on cancer cell lines and offer detailed protocols for two standard cell viability assays—the MTT and Neutral Red Uptake (NRU) assays—to facilitate further research into the anticancer potential of these compounds.

Data Presentation: Efficacy of Cyclo(L-Leu-L-Pro) in Cancer Cell Lines

Quantitative data on the specific cytotoxic effects of Cyclo(L-Leu-D-Pro) is limited in publicly available literature. However, studies on its stereoisomer, Cyclo(L-Leu-L-Pro) (CLP), provide valuable insights into its potential as an anticancer agent. CLP has been shown to reduce the viability of triple-negative breast cancer (TNBC) cell lines without affecting healthy breast epithelial cells.[5]

CompoundCell LineCancer TypeEffectNon-Cancerous Cell Line ControlSource
Cyclo(L-Leu-L-Pro)MDA-MB-231Triple-Negative Breast CancerReduced cell viability, inhibited proliferation and migration.[5]No significant effect on MCF-12A (human breast epithelial cell line).[5][5]
Cyclo(L-Leu-L-Pro)MDA-MB-468Triple-Negative Breast CancerReduced cell viability.[5]No significant effect on MCF-12A (human breast epithelial cell line).[5][5]

Signaling Pathways Modulated by Cyclo(L-Leu-L-Pro)

CLP has been found to exert its effects on cancer cells by modulating specific signaling pathways involved in cell growth, proliferation, and migration.

Disruption of CD151-EGFR Signaling

In triple-negative breast cancer cells, CLP has been shown to inhibit cell migration and suppress growth by disrupting the interaction between the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR).[5] This disruption attenuates downstream signaling, affecting key proteins that control the cell cycle, such as cyclin D, CDK4, PAK, and RAC1.[5]

CD151_EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Interaction CD151-EGFR Interaction EGFR->Interaction CD151 CD151 CD151->Interaction CLP Cyclo(L-Leu-L-Pro) (CLP) CLP->Interaction Disrupts Downstream Downstream Signaling (PAK, RAC1) Interaction->Downstream Activates CellCycle Cell Cycle Progression (Cyclin D, CDK4) Downstream->CellCycle Migration Cell Migration & Growth CellCycle->Migration

CLP disrupts the CD151-EGFR interaction, inhibiting downstream signaling for cancer cell growth.
Induction of Apoptosis

Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a cascade of signaling molecules, including the Bcl-2 family of proteins and caspases.[6][7] The intrinsic pathway, for example, is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which activates a caspase cascade culminating in cell death.[7][8] While direct evidence linking CLP to specific apoptotic pathways is still emerging, this remains a key area for investigation.

Apoptosis_Pathway cluster_stress Cellular Stress Stress Anticancer Compound (e.g., CLP) Bax_Bak Bax / Bak (Pro-apoptotic) Stress->Bax_Bak Activates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Permeabilizes Bcl2->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activates Caspase3 Executioner Caspases (Caspase-3) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Generalized intrinsic apoptosis pathway, a potential mechanism for anticancer compounds.

Experimental Protocols

To assess the effect of Cyclo(L-Leu-D-Pro) or its analogs on cancer cell lines, standardized cell viability assays are essential. Below are detailed protocols for the MTT and Neutral Red Uptake assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[10]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed Cells (e.g., 1x10⁴ cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Add Serial Dilutions of Cyclo(L-Leu-D-Pro) B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add MTT Reagent (e.g., 10-20 µL of 5 mg/mL solution) D->E F 6. Incubate for 2-4 hours (Formation of Formazan Crystals) E->F G 7. Solubilize Crystals (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Measure Absorbance (e.g., 570 nm) G->H

Workflow for the MTT cell viability assay.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cyclo(L-Leu-D-Pro) or other test compounds

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and check for viability (typically >95%). Dilute the cell suspension to the desired density (e.g., 1 x 10⁵ cells/mL) in complete culture medium. Seed 100 µL of the cell suspension (e.g., 10,000 cells) into each well of a 96-well plate.[11] Include wells for controls (medium only, and cells with vehicle solvent). Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. For vehicle controls, add medium containing the same concentration of solvent used for the highest compound concentration.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[9] A reference wavelength of ~630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is a cytotoxicity test based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13][14] The dye penetrates the cell membrane by non-ionic diffusion and accumulates in the lysosomes of living cells.[13][15] Toxic substances can cause alterations in the cell surface or lysosomal membrane, leading to a decreased uptake of the dye.[13] The amount of dye extracted from the cells is proportional to the number of viable cells.[16]

NRU_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3: Assay A 1. Seed Cells (e.g., 2-5x10⁴ cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Add Serial Dilutions of Cyclo(L-Leu-D-Pro) B->C D 4. Incubate for 24 hours or desired period C->D E 5. Add Neutral Red Solution D->E F 6. Incubate for 2-3 hours E->F G 7. Wash Cells with PBS F->G H 8. Add Destain Solution (e.g., 50% Ethanol, 1% Acetic Acid) G->H I 9. Measure Absorbance (e.g., 540 nm) H->I

Workflow for the Neutral Red Uptake (NRU) assay.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cyclo(L-Leu-D-Pro) or other test compounds

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Destain/Solubilization solution (e.g., 50% ethanol, 1% glacial acetic acid, 49% water)[14]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve approximately 50-80% confluency after overnight incubation (e.g., 2-5 x 10⁴ cells/well).[14] Incubate overnight at 37°C, 5% CO₂.[14]

  • Compound Treatment: Prepare and add serial dilutions of the test compound as described in the MTT protocol. Incubate for the desired exposure period (e.g., 24 hours).[14]

  • Neutral Red Incubation: Following treatment, remove the culture medium. Add 100 µL of pre-warmed medium containing Neutral Red to each well.[14]

  • Dye Uptake: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[14][15]

  • Washing: After incubation, discard the Neutral Red solution and rinse the wells with 150 µL of PBS to remove excess, unincorporated dye.[14]

  • Dye Extraction: Add 150 µL of the destain solution to each well.[14]

  • Solubilization: Place the plate on a shaker for 10-15 minutes to fully extract the dye from the cells and ensure a homogenous solution.

  • Absorbance Measurement: Measure the absorbance (Optical Density) of the solubilized dye in a microplate reader at a wavelength of approximately 540 nm.[16]

  • Data Analysis: Express results as a percentage of the mean result from the untreated control wells and calculate the IC50 value.[14]

References

Application Notes and Protocols for Measuring the Neuroprotective Effects of Cyclo(L-Leu-D-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective potential of the cyclic dipeptide, Cyclo(L-Leu-D-Pro). The methodologies described are based on established techniques for evaluating neuroprotection, drawing from studies on closely related cyclic dipeptides. Given the stereospecific nature of the biological activities of these compounds, it is recommended to conduct parallel experiments with other stereoisomers, such as Cyclo(L-Leu-L-Pro), to fully characterize the neuroprotective profile.

Overview of Neuroprotective Assessment Strategy

A multi-tiered approach is recommended to thoroughly evaluate the neuroprotective effects of Cyclo(L-Leu-D-Pro). This involves initial in vitro screening to assess cytotoxicity and protective effects against common neuronal stressors, followed by mechanistic studies to elucidate the underlying signaling pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies Cytotoxicity_Assay Determine Non-Toxic Concentration Range (MTT Assay) Neuroprotection_Assay Assess Protection Against Oxidative Stress (e.g., H2O2, 6-OHDA) Cytotoxicity_Assay->Neuroprotection_Assay Cell_Viability Measure Cell Viability (MTT Assay) Neuroprotection_Assay->Cell_Viability Cell_Death Quantify Cell Death (LDH Release Assay) Neuroprotection_Assay->Cell_Death Apoptosis_Assessment Evaluate Apoptosis (Hoechst Staining, Caspase-3 Activity) Neuroprotection_Assay->Apoptosis_Assessment ROS_Measurement Quantify Intracellular ROS (DCFH-DA Assay) Apoptosis_Assessment->ROS_Measurement MMP_Analysis Assess Mitochondrial Health (Rhodamine 123 Assay) ROS_Measurement->MMP_Analysis Signaling_Pathways Investigate Key Signaling Pathways (Western Blot, Reporter Assays) MMP_Analysis->Signaling_Pathways

Figure 1: Experimental workflow for assessing neuroprotection.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols. Data from studies on the related compound Cyclo(L-Pro-L-Phe) are included as a reference to indicate the nature of expected results.[1][2][3][4]

Table 1: Cell Viability and Cytotoxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Control)
Control-100100
Stressor (e.g., 650 µM H₂O₂)-50.3192.5
Cyclo(L-Leu-D-Pro) + Stressor10IncreasedDecreased
Cyclo(L-Leu-D-Pro) + Stressor20IncreasedDecreased
Cyclo(L-Leu-D-Pro) + Stressor40IncreasedDecreased
Reference: Cyclo(L-Pro-L-Phe) + H₂O₂4080.4145.9

Table 2: Apoptosis and Oxidative Stress Markers

Treatment GroupConcentration (µM)Apoptotic Nuclei (%)Intracellular ROS (% of Control)Mitochondrial Membrane Potential (% of Control)
Control-<5100100
Stressor (e.g., 650 µM H₂O₂)->50>200<50
Cyclo(L-Leu-D-Pro) + Stressor10DecreasedDecreasedIncreased
Cyclo(L-Leu-D-Pro) + Stressor20DecreasedDecreasedIncreased
Cyclo(L-Leu-D-Pro) + Stressor40DecreasedDecreasedIncreased
Reference: Cyclo(L-Pro-L-Phe) + H₂O₂40Significantly Decreased130.885.2

Experimental Protocols

Cell Culture and Treatment

The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate in vitro model for neuroprotection studies.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Treatment Protocol:

    • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of Cyclo(L-Leu-D-Pro) (e.g., 10, 20, 40 µM) for a specified duration (e.g., 2 hours).

    • Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined optimal concentration.

    • Incubate for the desired time (e.g., 24 hours) before performing the respective assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (B87167) (DMSO).

  • Protocol:

    • Following treatment, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Following treatment, collect the cell culture supernatant.

    • Follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Express LDH release as a percentage of the positive control (e.g., cells treated with a lysis buffer).

Apoptosis Assessment (Hoechst 33342 Staining)

This method is used to visualize nuclear condensation, a hallmark of apoptosis.

  • Materials:

    • Hoechst 33342 solution (10 mg/mL in distilled water).

    • Phosphate-buffered saline (PBS).

    • Formaldehyde (B43269) (4% in PBS).

  • Protocol:

    • Grow and treat cells on glass coverslips in a 24-well plate.

    • Wash cells with PBS.

    • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Stain with Hoechst 33342 solution (diluted to 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

    • Wash cells three times with PBS.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Count the percentage of cells with condensed, brightly stained nuclei (apoptotic cells) in multiple fields.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

  • Materials:

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

  • Protocol:

    • Following treatment, wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

    • Express ROS levels as a percentage of the control.

Assessment of Mitochondrial Membrane Potential (MMP)

Rhodamine 123 is a fluorescent dye that accumulates in healthy mitochondria with a high membrane potential.

  • Materials:

    • Rhodamine 123 solution.

  • Protocol:

    • Following treatment, incubate the cells with Rhodamine 123 (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

    • A decrease in fluorescence intensity indicates a loss of MMP.

Investigation of Signaling Pathways

Western blotting can be used to analyze the protein expression levels and activation states of key signaling molecules. Based on literature for related compounds, the following pathways are of interest.[1][2][3][4]

G Cyclo_Leu_D_Pro Cyclo(L-Leu-D-Pro) PPARg PPAR-γ Cyclo_Leu_D_Pro->PPARg Activates NFkB NF-κB Cyclo_Leu_D_Pro->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Cyclo_Leu_D_Pro->PI3K_Akt Modulates Nrf2 Nrf2 Cyclo_Leu_D_Pro->Nrf2 Activates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-oxidation) PPARg->Neuroprotection NFkB->Neuroprotection PI3K_Akt->Neuroprotection Nrf2->Neuroprotection

References

Application Notes and Protocols for Cyclo(L-Leu-D-Pro) Solubilization in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a class of molecules known for a wide range of biological activities. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in biological assays. These application notes provide detailed protocols for the solubilization of Cyclo(L-Leu-D-Pro) and summarize its known solubility characteristics to facilitate its use in research and drug development. While specific data for the L-Leu-D-Pro isomer is limited, information from its stereoisomer, Cyclo(L-Leu-L-Pro), provides valuable guidance on appropriate solvents and handling procedures.

Data Presentation: Solubility of Cyclo(L-Leu-D-Pro) and Related Stereoisomers

The solubility of cyclic dipeptides can be influenced by their stereochemistry. Below is a summary of available solubility data for Cyclo(L-Leu-D-Pro) and its related isomers.

CompoundSolventSolubilitySource
Cyclo(L-prolyl-D-leucyl) WaterSoluble[1]
AlcoholSoluble[1]
Ketone SolventsSoluble[1]
Cyclo(L-Leu-L-Pro) Methanol (B129727)50 mg/mL[2]
EthanolSoluble[3]
Dimethylformamide (DMF)Soluble[3]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of Cyclo(L-Leu-D-Pro), typically in an organic solvent. This stock solution can then be diluted to the final desired concentration in an aqueous buffer or cell culture medium.

Materials:

  • Cyclo(L-Leu-D-Pro) (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Methanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Solvent Selection: Based on the data for the stereoisomer, DMSO, ethanol, and methanol are suitable solvents. DMSO is a common choice for creating high-concentration stock solutions for cell-based assays due to its high solvating power and miscibility with aqueous solutions. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Weighing the Compound: Accurately weigh the desired amount of Cyclo(L-Leu-D-Pro) powder in a sterile microcentrifuge tube or vial. Perform this step in a chemical fume hood.

  • Adding the Solvent: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the tube containing the compound to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a water bath (37°C) or brief sonication can aid in dissolution. Avoid excessive heat, which could degrade the compound.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4][5]

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol outlines the dilution of the high-concentration stock solution to the final working concentration for use in biological assays.

Materials:

  • High-concentration stock solution of Cyclo(L-Leu-D-Pro)

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium

  • Sterile tubes

  • Calibrated micropipettes

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature or in a 37°C water bath.

  • Serial Dilution: Perform a serial dilution of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Example: To prepare a 100 µM working solution from a 10 mM stock solution in DMSO, you would perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous vortexing that could cause protein denaturation in media containing serum.

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level of the specific biological assay. A vehicle control (medium or buffer with the same final concentration of the solvent) should always be included in the experiment.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for the biological assay.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cyclo(L-Leu-D-Pro) Solubilization cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Cyclo(L-Leu-D-Pro) add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Assay dilute Dilute with Aqueous Buffer / Medium thaw->dilute use Use Immediately in Assay dilute->use solvent_selection Decision Tree for Solvent Selection start Start: Need to Dissolve Cyclo(L-Leu-D-Pro) q1 High Concentration Stock Solution Needed? start->q1 dmso Use DMSO q1->dmso Yes q2 Direct Dissolution in Aqueous Buffer? q1->q2 No end Proceed to Assay dmso->end etoh_meoh Consider Ethanol or Methanol etoh_meoh->end q2->etoh_meoh No water Use Water or Aqueous Buffer (Check solubility at desired concentration) q2->water Yes water->end

References

Application Notes and Protocols for the Analytical Detection of Cyclo(L-Leu-D-Pro) in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a class of compounds also known as 2,5-diketopiperazines (DKPs), which are prevalent in nature and exhibit a wide range of biological activities. These activities are often stereospecific, making the accurate detection and quantification of specific isomers like Cyclo(L-Leu-D-Pro) in complex matrices crucial for research in drug discovery, food science, and microbiology. This document provides detailed application notes and protocols for the analysis of Cyclo(L-Leu-D-Pro) using various analytical techniques.

Analytical Methodologies

The detection and quantification of Cyclo(L-Leu-D-Pro) in complex mixtures such as microbial cultures, food products, and biological fluids can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Key analytical platforms include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like cyclic dipeptides. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers high sensitivity and selectivity.

Protocol: HPLC Analysis of Cyclo(L-Leu-D-Pro)

This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

1. Sample Preparation:

  • Liquid Samples (e.g., culture filtrate, wine):

    • Centrifuge the sample to remove particulate matter.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or chloroform.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727), acetonitrile) for HPLC analysis.

  • Solid Samples (e.g., food, tissue):

    • Homogenize the sample in a suitable extraction solvent.

    • Follow the liquid-liquid extraction procedure as described above.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be employed for sample clean-up and concentration. A C18 stationary phase is often effective for retaining cyclic dipeptides.[1]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., ODS Hypersil, 9.4 mm × 250 mm).[2]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of water, acetonitrile (B52724) (ACN), and methanol. For example, an isocratic mobile phase of 67% water, 3% ACN, and 30% methanol has been used.[1][2]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[1][2]

  • Detection:

    • UV Detection: Wavelengths of 210 nm, 260 nm, and 280 nm are commonly used.[1][2]

    • Mass Spectrometry (LC-MS): Provides higher selectivity and structural information. Electrospray ionization (ESI) is a common ionization technique for cyclic dipeptides.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of Cyclo(L-Leu-D-Pro).

  • Spike the sample matrix with known concentrations of the standard to assess matrix effects and recovery.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For cyclic dipeptides, derivatization is often not necessary, but can be employed to improve chromatographic properties. GC-MS provides excellent separation and definitive identification based on mass spectra.

Protocol: GC-MS Analysis of Cyclo(L-Leu-D-Pro)

1. Sample Preparation:

  • Follow the extraction procedures described for HPLC.

  • Ensure the final extract is completely dry and reconstituted in a volatile solvent compatible with GC, such as hexane (B92381) or dichloromethane.

2. GC-MS Conditions:

  • GC Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at a lower temperature and ramp up to a higher temperature.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV is commonly used.[3]

  • MS Scan Range: A mass range of 40-550 m/z is typically sufficient to capture the molecular ion and characteristic fragments of Cyclo(L-Leu-D-Pro).[3]

3. Identification and Quantification:

  • Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard or a spectral library.[3]

  • For quantification, a calibration curve is generated using a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of compounds, including the stereochemistry of cyclic dipeptides. While not typically used for routine quantification in complex mixtures due to lower sensitivity compared to MS-based methods, it is crucial for the initial identification and characterization of isolated compounds.[4]

Protocol: NMR Analysis of Cyclo(L-Leu-D-Pro)

1. Sample Preparation:

  • The compound of interest must be isolated and purified, typically using preparative HPLC or column chromatography.[4]

  • The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure.

  • Comparison of NMR data with literature values for known stereoisomers can aid in stereochemical assignment.[4]

Quantitative Data Summary

The following table summarizes quantitative data for Cyclo(Leu-Pro) isomers found in various studies. Note that data for the specific Cyclo(L-Leu-D-Pro) isomer is limited, and values often refer to a mixture of isomers or do not specify the stereochemistry.

Analytical MethodMatrixAnalyteConcentration RangeReference
GC-MSWineCyclo(Leu-Pro)0.1 - 1 mg/L[3]
HPLCPseudomonas putida CultureCyclo(L-Pro–L-Leu)Nematicidal activity observed at 67.5 mg/L[5]

Visualizations

The following diagrams illustrate the general experimental workflows for the analytical methods described.

HPLC_Workflow Sample Complex Mixture (e.g., Culture Broth, Food Sample) Preparation Sample Preparation (Extraction, Clean-up) Sample->Preparation HPLC HPLC System (Pump, Injector, Column) Preparation->HPLC Inject Separation Chromatographic Separation (Reverse-Phase) HPLC->Separation Elute Detection Detection (UV/DAD or MS) Separation->Detection Detect Analysis Data Analysis (Quantification, Identification) Detection->Analysis Process Data

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction GC Gas Chromatograph (Injector, Column, Oven) Extraction->GC Inject Separation Volatilization & Separation GC->Separation MS Mass Spectrometer (Ionization, Detection) Separation->MS Ionize Analysis Data Analysis (Spectral Matching) MS->Analysis Acquire Spectra

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of Cyclo(L-Leu-D-Pro) in diverse and complex samples. The choice of methodology will be dictated by the specific research question, the required level of sensitivity and selectivity, and the available instrumentation. Proper sample preparation is critical to minimize matrix interference and ensure accurate results. For unambiguous stereochemical assignment, a combination of chromatographic separation of isomers and spectroscopic analysis, particularly NMR, is recommended.

References

Experimental Design for Studying Cyclo(L-Leu-D-Pro) in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a class of molecules that has garnered significant interest for its diverse biological activities. Research has indicated potential therapeutic applications for these compounds, including antifungal, anticancer, and neuroprotective effects. The stereochemistry of cyclic dipeptides is a critical determinant of their biological function, with different isomers exhibiting varied potencies and mechanisms of action. This document provides a comprehensive guide for the preclinical evaluation of Cyclo(L-Leu-D-Pro) in various animal models. It includes detailed protocols for assessing its efficacy in models of fungal infection, cancer, and neuroinflammation, along with guidelines for preliminary pharmacokinetic and toxicological assessments. The information presented herein is intended to serve as a foundational resource for researchers initiating in vivo studies with this compound.

Introduction to Cyclo(L-Leu-D-Pro)

Cyclo(L-Leu-D-Pro) is a member of the diketopiperazine family of cyclic dipeptides. While its specific biological activities are less characterized than its homochiral counterparts, such as Cyclo(L-Leu-L-Pro), the broader class of proline-containing cyclic dipeptides has demonstrated a range of pharmacological effects. These include modulation of quorum sensing in bacteria, induction of apoptosis in cancer cells, and neuroprotective actions. The investigation of Cyclo(L-Leu-D-Pro) in relevant animal models is a crucial step in elucidating its therapeutic potential and mechanism of action.

Preliminary In Vivo Assessments: Pharmacokinetics and Toxicology

Prior to conducting efficacy studies, it is imperative to establish the pharmacokinetic (PK) profile and toxicological properties of Cyclo(L-Leu-D-Pro) to determine a safe and effective dosing regimen.

Pharmacokinetic Studies

The absorption, distribution, metabolism, and excretion (ADME) of cyclic dipeptides can be variable. Cyclization generally enhances stability against enzymatic degradation compared to linear peptides. However, oral bioavailability can be low due to poor membrane permeability.

Protocol for Preliminary Pharmacokinetic Profiling in Mice:

  • Animal Model: Male or female BALB/c mice (6-8 weeks old).

  • Formulation: Prepare a sterile solution of Cyclo(L-Leu-D-Pro) in a suitable vehicle. A common starting point is sterile saline or a solution containing a low percentage of a solubilizing agent like DMSO, further diluted in saline or polyethylene (B3416737) glycol (e.g., PEG400). The final concentration of the organic solvent should be minimized and tested for tolerability.

  • Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify the concentration of Cyclo(L-Leu-D-Pro) in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach maximum plasma concentration.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F (%) Oral bioavailability.
Toxicology Studies

A preliminary assessment of toxicity is essential to identify a safe dose range for efficacy studies.

Protocol for Acute Toxicity Assessment in Mice:

  • Animal Model: Male and female BALB/c mice (6-8 weeks old).

  • Dose Escalation: Administer single escalating doses of Cyclo(L-Leu-D-Pro) to different groups of mice via the intended route of administration for the efficacy studies (e.g., intraperitoneal or oral).

  • Observation: Monitor the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, morbidity) for at least 72 hours.

  • Endpoint: Determine the maximum tolerated dose (MTD) and observe for any signs of overt toxicity.

Efficacy Studies in Animal Models

Based on the known biological activities of similar cyclic dipeptides, the following animal models are proposed for evaluating the efficacy of Cyclo(L-Leu-D-Pro).

Antifungal Activity: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo antifungal efficacy of Cyclo(L-Leu-D-Pro) against a systemic Candida albicans infection.

Protocol:

  • Fungal Strain: Candida albicans (e.g., SC5314).

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression can be induced by intraperitoneal injection of cyclophosphamide.

  • Inoculum Preparation: Culture C. albicans and prepare an inoculum of 1 x 10^5 colony-forming units (CFU) in sterile saline.

  • Infection: Infect mice via intravenous (IV) injection of the fungal suspension.

  • Treatment: Begin treatment 24 hours post-infection. Administer Cyclo(L-Leu-D-Pro) at various doses (determined from PK and toxicology studies) once or twice daily for 7 consecutive days. Include vehicle control and a positive control (e.g., fluconazole) groups.

  • Monitoring and Endpoints:

    • Monitor survival for 21 days post-infection.

    • At the end of the study, or at predetermined time points, euthanize a subset of animals and determine the fungal burden (CFU/gram) in the kidneys.

Table 2: Data Presentation for Antifungal Efficacy Study

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Fungal Burden (log10 CFU/g kidney ± SD)
Vehicle Control-
Cyclo(L-Leu-D-Pro)Low Dose
Cyclo(L-Leu-D-Pro)Mid Dose
Cyclo(L-Leu-D-Pro)High Dose
Positive Control(e.g., Fluconazole 20 mg/kg)

Experimental Workflow for Murine Model of Disseminated Candidiasis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Culture Candida albicans b Prepare Inoculum (1x10^5 CFU) a->b c Induce Immunosuppression in Mice d Infect Mice via IV Injection c->d e Randomize into Treatment Groups d->e f Administer Treatment (7 days) e->f g Monitor Survival (21 days) f->g h Determine Kidney Fungal Burden f->h

Caption: Workflow for assessing the in vivo antifungal efficacy of Cyclo(L-Leu-D-Pro).

Anticancer Activity: Human Lung Carcinoma Xenograft Model

Objective: To assess the in vivo antitumor activity of Cyclo(L-Leu-D-Pro) against human lung cancer cells.

Protocol:

  • Cell Line: A549 human lung carcinoma cells.

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^7 A549 cells mixed with Matrigel into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Treatment: Administer Cyclo(L-Leu-D-Pro) at various doses daily via a suitable route (e.g., intraperitoneal or oral). Include vehicle control and a positive control (e.g., a standard chemotherapeutic agent) groups.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Table 3: Data Presentation for Anticancer Efficacy Study

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³ ± SEM)Mean Tumor Weight (g ± SEM)% Tumor Growth Inhibition
Vehicle Control-0
Cyclo(L-Leu-D-Pro)Low Dose
Cyclo(L-Leu-D-Pro)Mid Dose
Cyclo(L-Leu-D-Pro)High Dose
Positive Control(e.g., Paclitaxel 10 mg/kg)

Experimental Workflow for Xenograft Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Culture A549 Cancer Cells b Prepare Cell Suspension with Matrigel a->b c Subcutaneous Injection into Mice d Tumor Growth to 100-150 mm³ c->d e Randomize and Begin Treatment d->e f Measure Tumor Volume & Body Weight e->f g Excise and Weigh Tumors f->g G cluster_prep Preparation & Treatment cluster_exp Induction cluster_analysis Analysis (24h post-LPS) a Acclimatize C57BL/6 Mice b Administer Cyclo(L-Leu-D-Pro) or Vehicle a->b c Inject LPS (or Saline) Intraperitoneally b->c d Euthanize and Collect Brain Tissue c->d e Measure Cytokines (ELISA) d->e f Assess Microglial Activation (IHC) d->f g Analyze Inflammatory Mediators (WB/qPCR) d->g G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Pathway cluster_inhibition Potential Inhibition LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Induces Transcription Compound Cyclo(L-Leu-D-Pro) Compound->IKK Inhibits? Compound->NFkB_nuc Blocks Translocation? G cluster_qs Bacterial Quorum Sensing cluster_inhibition Potential Antagonism AHL Autoinducer Signal (e.g., AHLs) Receptor Receptor Protein AHL->Receptor Binds to Virulence Virulence Gene Expression Receptor->Virulence Activates Compound Cyclo(L-Leu-D-Pro) Compound->Receptor Competitively Binds?

Application of Cyclo(L-Leu-D-Pro) and Its Isomers in Agricultural Biocontrol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodipeptides (CDPs), also known as diketopiperazines (DKPs), are a class of cyclic peptides naturally produced by a wide range of organisms, including bacteria, fungi, and plants. These compounds have garnered significant attention in agricultural research due to their diverse biological activities, which include antifungal, antibacterial, and nematicidal properties. A notable example is Cyclo(L-Leu-D-Pro) and its stereoisomers, which have demonstrated potential as biocontrol agents against various plant pathogens. Their modes of action are multifaceted, involving direct inhibition of pathogen growth and the induction of systemic resistance in host plants. This document provides detailed application notes, experimental protocols, and data summaries to facilitate further research and development of these promising biocontrol agents.

Mechanism of Action

The biocontrol activity of Cyclo(Leu-Pro) isomers is attributed to two primary mechanisms:

  • Direct Antagonism: These compounds can directly inhibit the growth and development of plant pathogens. For instance, they have been shown to impede the germination of conidia and the formation of appressoria, which are critical early steps in fungal infection.[1][2] The stereochemistry of the molecule plays a crucial role in its antifungal efficacy, with different isomers exhibiting varying levels of activity against specific pathogens.[1][2]

  • Induced Systemic Resistance (ISR): Certain cyclodipeptides can act as elicitors, triggering the plant's innate immune system. This leads to a state of heightened defense readiness, known as systemic acquired resistance (SAR) or induced systemic resistance (ISR).[3][4] This response is often mediated by the salicylic (B10762653) acid (SA) signaling pathway, leading to the upregulation of defense-related genes, such as Pathogenesis-Related (PR) genes, and the production of antimicrobial compounds.[3] The induction of ISR provides broad-spectrum and long-lasting protection against a range of pathogens.

Quantitative Data on Biocontrol Efficacy

The following tables summarize the reported efficacy of various Cyclo(Leu-Pro) isomers against different plant pathogens. It is important to note the variation in activity based on the stereoisomer and the target pathogen.

Table 1: Antifungal Activity of Cyclo(Leu-Pro) Isomers against Colletotrichum orbiculare

CompoundConcentration (µg/mL)Inhibition of Conidial Germination (%)Inhibition of Appressorium Formation (%)Reference
Cyclo(L-Leu-L-Pro)100~80Significant Inhibition[1][2]
Cyclo(D-Leu-D-Pro)100~80No Significant Inhibition[1][2]
Cyclo(D-Leu-L-Pro)100No Significant InhibitionNo Significant Inhibition[1][2]

Table 2: Inhibitory Activity of Cyclo(Leu-Pro) Isomers against Aflatoxin Production by Aspergillus parasiticus

CompoundIC50 (mg/mL)Reference
Cyclo(L-Leu-L-Pro)0.20[5][6]
Cyclo(D-Leu-D-Pro)0.13[7]
Cyclo(L-Leu-D-Pro)Weaker Activity[6][8]
Cyclo(D-Leu-L-Pro)Weaker Activity[6][8]

Table 3: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Pro-D-Leu) against Fungal Pathogens

Fungal PathogenMIC (µg/mL)Reference
Aspergillus flavus8[9]
Aspergillus nigerNot specified[9]

Table 4: Nematicidal Activity of Cyclo(D-Pro-L-Leu) against Meloidogyne incognita

CompoundEffectReference
Cyclo(D-Pro-L-Leu)Significant inhibition of egg hatching and increased mortality of second-stage juveniles (J2)[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Induced Systemic Resistance

The induction of systemic resistance in plants by cyclodipeptides often involves the salicylic acid (SA) signaling pathway. The following diagram illustrates a simplified model of this pathway.

SALICYLIC_ACID_PATHWAY cluster_plant_cell Plant Cell CDP Cyclodipeptide Receptor Receptor CDP->Receptor Binding ROS Reactive Oxygen Species (ROS) Receptor->ROS Ca2 Ca²⁺ Influx Receptor->Ca2 SA Salicylic Acid (SA) Accumulation ROS->SA Ca2->SA NPR1 NPR1 SA->NPR1 Activation TFs Transcription Factors NPR1->TFs Nuclear Translocation PR_Genes Pathogenesis-Related (PR) Genes TFs->PR_Genes Upregulation ISR Induced Systemic Resistance (ISR) PR_Genes->ISR ANTIFUNGAL_ASSAY_WORKFLOW cluster_workflow In Vitro Antifungal Assay Workflow start Start prep_compound Prepare Stock Solutions of Cyclo(Leu-Pro) Isomers start->prep_compound prep_pathogen Prepare Fungal Spore Suspension start->prep_pathogen mic_assay Perform Broth Microdilution Assay (MIC Determination) prep_compound->mic_assay germination_assay Perform Conidial Germination Assay prep_compound->germination_assay prep_pathogen->mic_assay prep_pathogen->germination_assay data_analysis Data Analysis and Comparison of Isomer Activity mic_assay->data_analysis germination_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Navigating the Synthesis of Cyclo(L-Leu-D-Pro): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of Cyclo(L-Leu-D-Pro), a cyclic dipeptide of interest in various research and development fields. This resource offers troubleshooting advice for common experimental challenges, detailed experimental protocols, and quantitative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing Cyclo(L-Leu-D-Pro)?

A common and effective method involves the coupling of N-terminally protected D-proline with an L-leucine ester, followed by deprotection and subsequent cyclization. A frequently used starting pair is Boc-D-proline and L-leucine methyl ester.[1]

Q2: Why is the L-D stereochemical configuration often preferred for this synthesis?

The combination of L- and D-amino acids in a dipeptide precursor has been shown to facilitate the cyclization process. In contrast, linear dipeptides composed of only L-amino acids have a higher tendency to undergo intermolecular reactions, leading to the formation of undesired cyclodimers and other oligomers. The L-D configuration pre-organizes the peptide backbone in a conformation that favors intramolecular cyclization.[2][3]

Q3: What are the critical factors influencing the yield of Cyclo(L-Leu-D-Pro)?

Several factors significantly impact the final yield, including the choice of coupling reagent, reaction temperature, concentration of the linear peptide precursor during cyclization, and the efficiency of the purification process. High dilution conditions are often crucial to minimize intermolecular side reactions.

Q4: How can I purify the final Cyclo(L-Leu-D-Pro) product?

Common purification techniques for diketopiperazines like Cyclo(L-Leu-D-Pro) include silica (B1680970) gel column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[4][5] The choice of method will depend on the scale of the synthesis and the required purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclo(L-Leu-D-Pro) 1. Incomplete coupling of the linear dipeptide: The initial formation of the L-Leu-D-Pro dipeptide may be inefficient.2. Suboptimal cyclization conditions: Temperature, reaction time, or catalyst may not be ideal.3. Intermolecular polymerization: The concentration of the linear peptide during cyclization may be too high, favoring the formation of linear polymers over the cyclic product.4. Side reactions: Formation of N-acylurea or other byproducts due to the coupling reagents.1. Optimize coupling: Use a more efficient coupling reagent (e.g., HATU, HBTU, or BOP) and ensure anhydrous conditions. Monitor the reaction progress by TLC or LC-MS.2. Adjust cyclization conditions: Experiment with different temperatures (e.g., refluxing in a high-boiling solvent like toluene (B28343) or isopropanol). The use of microwave irradiation can sometimes improve cyclization efficiency.3. Employ high dilution: Perform the cyclization step at a low concentration (e.g., 0.01-0.05 M) to favor intramolecular reaction.4. Select appropriate coupling reagents: Consider phosphonium-based reagents which can sometimes reduce N-acylurea formation compared to carbodiimides.
Presence of Multiple Products in the Final Mixture 1. Racemization: Epimerization at the chiral centers of leucine (B10760876) or proline can occur, especially under harsh basic or acidic conditions.2. Formation of cyclodimer or other oligomers: As mentioned, this is more common with all-L peptides but can still occur if the concentration during cyclization is too high.3. Incomplete deprotection: If protecting groups are not fully removed prior to cyclization, this can lead to side products.1. Minimize racemization: Use coupling reagents with racemization-suppressing additives like HOBt or OxymaPure. Avoid excessively high temperatures or prolonged exposure to strong bases.2. Strict high dilution: Adhere to high dilution principles during the cyclization step.3. Ensure complete deprotection: Monitor the deprotection step carefully using TLC or LC-MS to confirm the complete removal of protecting groups before proceeding to cyclization.
Difficulty in Purifying the Product 1. Similar polarity of the product and byproducts: Co-elution of impurities during chromatography.2. Product insolubility: The product may precipitate during workup or purification.1. Optimize chromatography: Use a different solvent system for column chromatography or switch to a different stationary phase. Preparative HPLC is often effective for separating closely related isomers.2. Solvent selection: Choose appropriate solvents for extraction and purification based on the solubility of Cyclo(L-Leu-D-Pro). It is generally soluble in methanol, ethanol, DMF, and DMSO.[6]

Quantitative Data on Synthesis Parameters

The following tables summarize how different experimental parameters can influence the yield of diketopiperazine synthesis. Note that the exact yields are highly dependent on the specific substrates and detailed conditions.

Table 1: Effect of Coupling Reagent on Cyclization Yield

Coupling ReagentAdditiveTypical Yield Range (%)Notes
BOP-HighEffective but can be toxic.
HATU-HighGenerally provides high yields and low racemization.
HBTUHOBtGood to HighA common and effective choice.
EDCHOBtModerate to HighEconomical, but can lead to N-acylurea byproduct formation.
PyAOP-HighA phosphonium-based reagent known for high efficiency.

Data compiled from principles discussed in the literature. Actual yields will vary.

Table 2: Influence of Reaction Conditions on Cyclization

ParameterConditionExpected Outcome on YieldRationale
Concentration High (>0.1 M)DecreaseFavors intermolecular polymerization.
Low (<0.05 M)IncreasePromotes intramolecular cyclization.
Temperature Moderate to HighIncreaseCan overcome the activation energy for cyclization.
Very HighDecreaseMay lead to decomposition or increased side reactions.
Solvent High-boiling (e.g., Toluene, Isopropanol)Generally FavorableAllows for higher reaction temperatures to drive cyclization.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Cyclo(L-Leu-D-Pro)

This protocol is a general guideline based on common synthetic strategies for diketopiperazines.

Step 1: Dipeptide Formation (Boc-D-Pro-L-Leu-OMe)

  • Dissolve L-leucine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (1.2 equivalents) and stir for 10 minutes at 0°C.

  • In a separate flask, dissolve Boc-D-proline (1.0 equivalent), a coupling reagent (e.g., HBTU, 1.1 equivalents), and an additive (e.g., HOBt, 1.1 equivalents) in anhydrous DCM or DMF.

  • Add DIEA (2.2 equivalents) to the Boc-D-proline mixture and stir for 5 minutes.

  • Transfer the activated Boc-D-proline solution to the L-leucine methyl ester solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by silica gel chromatography to obtain the linear dipeptide, Boc-D-Pro-L-Leu-OMe.

Step 2: Boc Deprotection

  • Dissolve the purified dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

Step 3: Cyclization

  • Dissolve the deprotected dipeptide ester in a high-boiling point solvent such as toluene or isopropanol (B130326) under high dilution conditions (e.g., 0.01 M).

  • Add a weak base (e.g., triethylamine (B128534) or sodium bicarbonate) to neutralize the TFA salt.

  • Heat the solution to reflux for 12-48 hours.

  • Monitor the formation of the cyclic product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude Cyclo(L-Leu-D-Pro) by silica gel chromatography or recrystallization.

Visualizing the Workflow

The following diagrams illustrate the key processes in Cyclo(L-Leu-D-Pro) synthesis.

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization Boc-D-Pro Boc-D-Pro Coupling Coupling Boc-D-Pro->Coupling L-Leu-OMe L-Leu-OMe L-Leu-OMe->Coupling Boc-D-Pro-L-Leu-OMe Boc-D-Pro-L-Leu-OMe Coupling->Boc-D-Pro-L-Leu-OMe Deprotection Deprotection Boc-D-Pro-L-Leu-OMe->Deprotection H-D-Pro-L-Leu-OMe H-D-Pro-L-Leu-OMe Deprotection->H-D-Pro-L-Leu-OMe Cyclization Cyclization H-D-Pro-L-Leu-OMe->Cyclization Cyclo(L-Leu-D-Pro) Cyclo(L-Leu-D-Pro) Cyclization->Cyclo(L-Leu-D-Pro) Purification Purification Cyclo(L-Leu-D-Pro)->Purification

Caption: General workflow for the solution-phase synthesis of Cyclo(L-Leu-D-Pro).

Troubleshooting_Logic LowYield Low Yield? CheckCoupling Incomplete Dipeptide Formation? LowYield->CheckCoupling Yes CheckCyclization Suboptimal Cyclization? CheckCoupling->CheckCyclization No OptimizeCoupling Optimize Coupling Reagent & Conditions CheckCoupling->OptimizeCoupling Yes CheckConcentration Concentration Too High? CheckCyclization->CheckConcentration No OptimizeCyclization Adjust Temperature & Time (e.g., Reflux) CheckCyclization->OptimizeCyclization Yes HighDilution Apply High Dilution Principle CheckConcentration->HighDilution Yes

Caption: Troubleshooting logic for addressing low yield in Cyclo(L-Leu-D-Pro) synthesis.

References

Preventing cyclodimer formation during Cyclo(L-Leu-D-Pro) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cyclodimer formation during the synthesis of Cyclo(L-Leu-D-Pro).

Frequently Asked Questions (FAQs)

Q1: What is cyclodimer formation and why is it a problem in Cyclo(L-Leu-D-Pro) synthesis?

A1: Cyclodimerization is a competing side reaction during the synthesis of cyclic dipeptides where two linear dipeptide precursors react with each other to form a cyclic tetramer, rather than the desired intramolecular cyclization to form the cyclic dipeptide (cyclomonomer). This is problematic as it reduces the yield of the target molecule, Cyclo(L-Leu-D-Pro), and complicates the purification process due to the similarity in properties between the desired product and the cyclodimer byproduct.

Q2: How does the stereochemistry of the precursor dipeptide (L-Leu-D-Pro) influence cyclodimer formation?

A2: The stereochemistry of the linear dipeptide precursor plays a crucial role in directing the cyclization pathway. The L-D configuration of Leucine and Proline residues induces a turn-like conformation in the peptide backbone. This pre-organization of the linear precursor brings the N-terminus and C-terminus in close proximity, thereby favoring the intramolecular cyclization to form Cyclo(L-Leu-D-Pro) and significantly suppressing the intermolecular reaction that leads to cyclodimer formation. Studies have shown a clear preference for the formation of cyclic dipeptides from L-D precursors compared to their L-L counterparts. For instance, the cyclization of a Leu-Pro-Leu-D-Pro precursor proceeded without issues of cyclodimerization, whereas the all-L-peptide yielded the cyclodimer.[1]

Q3: What are the key experimental factors that can be optimized to prevent cyclodimer formation?

A3: Several experimental parameters can be fine-tuned to minimize cyclodimerization. These include:

  • High-Dilution Conditions: Performing the cyclization reaction at a low concentration of the linear dipeptide precursor favors intramolecular cyclization over intermolecular reactions.

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Reagents like HATU have been shown to be more effective in promoting cyclomonomer formation compared to others like BOP.[1]

  • Reaction Temperature: Temperature can influence the rate of both the desired cyclization and the competing cyclodimerization. Optimization of the reaction temperature is therefore important.

  • Solvent: The solvent can affect the conformation of the linear peptide and the solubility of reactants, thereby influencing the reaction outcome.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of cyclodimer observed in the final product. The concentration of the linear dipeptide precursor during the cyclization step is too high.Employ high-dilution conditions for the cyclization step. A concentration of 1-5 mM is a good starting point.
The chosen coupling reagent is not optimal for promoting intramolecular cyclization.Switch to a more efficient coupling reagent for cyclization, such as HATU, which has been shown to favor cyclomonomer formation over cyclodimers in similar systems.[1]
Low overall yield of Cyclo(L-Leu-D-Pro). Inefficient coupling of the linear dipeptide precursor.Ensure complete activation of the carboxylic acid and use an appropriate base in stoichiometric amounts during the coupling step.
Suboptimal reaction temperature for cyclization.Experiment with different temperatures for the cyclization step. While higher temperatures can increase reaction rates, they might also favor side reactions. A temperature range of 0°C to room temperature is typically a good starting point for solution-phase cyclization.
Difficulty in separating Cyclo(L-Leu-D-Pro) from the cyclodimer. Similar chromatographic behavior of the monomer and dimer.Optimize the HPLC purification method. A shallow gradient of the organic solvent in the mobile phase can improve the resolution between the two compounds. Using a different stationary phase (e.g., C8 instead of C18) might also be beneficial.

Data Presentation

Table 1: Influence of Stereochemistry on Cyclization

Precursor DipeptideCyclization OutcomeReference
L-Leu-D-Pro containing precursorFavors intramolecular cyclization to form the desired cyclic monomer.[1]
All-L-Leu-Pro precursorProne to intermolecular reaction, leading to significant cyclodimer formation.[1]

Table 2: Comparison of Coupling Reagents for Cyclization of a Proline-Containing Peptide

Coupling ReagentRatio of Cyclomonomer to CyclodimerReference
HATU1 : 0.6[1]
BOP1 : 1.1[1]

Note: Data is for the cyclization of Leu-Pro-Leu-Pro and is indicative of the relative efficiency of the coupling reagents.

Experimental Protocols

Protocol 1: Synthesis of Linear Dipeptide Precursor (Boc-L-Leu-D-Pro-OMe)

This protocol outlines the synthesis of the protected linear dipeptide precursor required for the subsequent cyclization step.

  • Materials:

    • Boc-L-Leucine (Boc-L-Leu-OH)

    • D-Proline methyl ester hydrochloride (H-D-Pro-OMe·HCl)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve H-D-Pro-OMe·HCl (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

    • In a separate flask, dissolve Boc-L-Leu-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

    • Add the solution from step 3 to the solution from step 2.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Boc-L-Leu-D-Pro-OMe.

Protocol 2: Cyclization to Cyclo(L-Leu-D-Pro)

This protocol describes the deprotection and subsequent intramolecular cyclization of the linear dipeptide precursor under high-dilution conditions to favor the formation of the desired cyclomonomer.

  • Materials:

  • Procedure:

    • Deprotection of the Boc group: Dissolve Boc-L-Leu-D-Pro-OMe in a solution of 50% TFA in DCM and stir at room temperature for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene three times to ensure complete removal of TFA.

    • Cyclization under High Dilution: Dissolve the resulting TFA salt of the dipeptide ester in a large volume of anhydrous DCM to achieve a final concentration of approximately 2 mM.

    • Slowly add triethylamine (2.5 eq) to the solution over a period of 4-6 hours using a syringe pump while stirring vigorously at room temperature.

    • Continue stirring the reaction mixture overnight.

    • Monitor the completion of the cyclization by TLC or LC-MS.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by HPLC.

Protocol 3: Purification of Cyclo(L-Leu-D-Pro)

This protocol details the purification of the crude product to isolate Cyclo(L-Leu-D-Pro) from any potential cyclodimer and other impurities.

  • Materials:

    • Crude Cyclo(L-Leu-D-Pro)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase (e.g., a mixture of acetonitrile and water).

    • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • A typical gradient could be 10-60% acetonitrile in water (with 0.1% TFA if necessary) over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain pure Cyclo(L-Leu-D-Pro) as a white powder.

    • Confirm the identity and purity of the final product by analytical HPLC, Mass Spectrometry, and NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Linear Precursor cluster_cyclization Cyclization cluster_purification Purification start Boc-L-Leu-OH + H-D-Pro-OMe·HCl coupling Peptide Coupling (HATU, DIPEA, DCM/DMF) start->coupling purification1 Work-up and Flash Chromatography coupling->purification1 linear_product Boc-L-Leu-D-Pro-OMe purification1->linear_product deprotection Boc Deprotection (TFA/DCM) linear_product->deprotection cyclization_step Intramolecular Cyclization (High Dilution, TEA) deprotection->cyclization_step crude_product Crude Cyclo(L-Leu-D-Pro) cyclization_step->crude_product hplc Preparative RP-HPLC crude_product->hplc lyophilization Lyophilization hplc->lyophilization final_product Pure Cyclo(L-Leu-D-Pro) lyophilization->final_product

Caption: Experimental workflow for the synthesis of Cyclo(L-Leu-D-Pro).

troubleshooting_logic start Problem: High Cyclodimer Formation concentration Is the reaction concentration low? (High Dilution) start->concentration coupling_reagent Is the coupling reagent optimal? (e.g., HATU) concentration->coupling_reagent Yes solution1 Implement High-Dilution Conditions (e.g., < 5 mM) concentration->solution1 No solution2 Switch to a more efficient coupling reagent like HATU coupling_reagent->solution2 No end_node Problem Resolved coupling_reagent->end_node Yes solution1->concentration solution2->coupling_reagent

Caption: Troubleshooting logic for minimizing cyclodimer formation.

References

Technical Support Center: Optimizing HPLC for Cyclo(L-Leu-D-Pro) Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the High-Performance Liquid Chromatography (HPLC) separation of Cyclo(L-Leu-D-Pro) and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Cyclo(L-Leu-D-Pro) isomers?

A1: The main challenge lies in the structural similarity of the diastereomers, such as Cyclo(L-Leu-D-Pro) and Cyclo(L-Leu-L-Pro). These molecules have identical mass and similar polarities, requiring highly selective chromatographic conditions to achieve baseline resolution. Common issues include poor resolution, peak co-elution, and peak tailing.

Q2: What type of HPLC column is best suited for this separation?

A2: Reversed-phase (RP) columns, particularly C18 (octadecyl) or C8 (octyl) phases, are the most common starting points for separating cyclic dipeptides.[1][2][3] The choice depends on the subtle differences in hydrophobicity between the isomers. For particularly difficult separations, exploring different stationary phase chemistries, such as phenyl-hexyl or porous graphitic carbon, may be necessary to alter selectivity.[4] Chiral stationary phases (CSPs) can also be employed, especially when needing to resolve all four stereoisomers (LL, DD, LD, DL).[5][6]

Q3: How does mobile phase composition affect the separation of these diastereomers?

A3: Mobile phase composition is a critical factor for achieving selectivity.[7] Key parameters to adjust include:

  • Organic Modifier: Switching between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can significantly alter selectivity, as they have different interactions with the analyte and stationary phase.[7]

  • pH and Buffers: The pH of the mobile phase can influence the ionization state of the analytes, which may affect their retention and peak shape. Buffering the mobile phase can prevent pH shifts and improve reproducibility.

  • Additives: Ion-pairing reagents like trifluoroacetic acid (TFA) are commonly used in peptide separations to improve peak shape and resolution.[3]

Q4: Is Normal Phase (NP) chromatography a viable option?

A4: Yes, Normal Phase (NP-HPLC) can be an effective alternative for separating diastereomers, sometimes providing better selectivity than reversed-phase methods.[4][8] NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethanol).

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and analysis.

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My chromatogram shows a single broad peak or two poorly resolved shoulder peaks. How can I improve the separation?

A: Poor resolution is the most common issue. The goal is to increase the selectivity (α) and efficiency (N) of your system.

Initial Steps:

  • Optimize the Organic Modifier Percentage: If using a gradient, try a shallower gradient. For isocratic elution, systematically adjust the percentage of the organic modifier (e.g., ACN or MeOH) in small increments (1-2%).

  • Change the Organic Modifier: If optimizing the percentage is not enough, switch the solvent. If you are using ACN, try MeOH, and vice versa. Their different properties can significantly impact selectivity.[7]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, though it will increase the run time.[8]

  • Modify the Temperature: Temperature can affect selectivity.[9] Try adjusting the column temperature in 5°C increments (e.g., from 25°C to 40°C).

Advanced Solutions:

  • Change Column Chemistry: If mobile phase optimization fails, the stationary phase is likely not providing enough selectivity. Try a column with a different chemistry (e.g., C8, Phenyl, or embedded polar group).

  • Adjust Mobile Phase pH: Prepare the mobile phase with a buffer and adjust the pH. The optimal pH should be at least 2 units away from the analyte's pKa.

Problem 2: My Peak is Splitting into Two

Q: I expect a single peak for my standard, but it appears as a split or doubled peak. What is the cause?

A: Peak splitting can arise from several instrumental or chemical issues.[9][10]

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: The solvent used to dissolve your sample may be too strong compared to the mobile phase, causing distortion of the peak as it enters the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.

  • Column Contamination or Void: The inlet of the column or the frit may be partially blocked, or a void may have formed in the stationary phase.[10][11] This creates two different flow paths for the analyte. Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the guard column (if used) or the analytical column.

  • Co-elution of Isomers: The split peak might actually be two closely eluting isomers that are nearly resolved.[10] Solution: Inject a smaller volume or a more dilute sample. If the two peaks become more distinct, you are seeing partial separation. Proceed with the steps outlined in Problem 1 to improve resolution.

Problem 3: My Peaks are Tailing Excessively

Q: My peaks are asymmetrical with a pronounced tail. How can I achieve a more Gaussian peak shape?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues outside the column.[11]

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, acidic silanol groups on the silica (B1680970) surface can interact strongly with basic analytes. Solution: Use a lower pH mobile phase (e.g., with 0.1% TFA or formic acid) to suppress silanol activity. Alternatively, use a modern, end-capped column designed for high-performance base deactivation.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase. Solution: Dilute your sample and inject a smaller mass onto the column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause peak broadening and tailing. Solution: Use shorter, narrower ID tubing (e.g., 0.005" or 0.12 mm) to minimize dead volume.

Troubleshooting Summary Potential Cause Recommended Solution(s)
Poor Resolution Insufficient selectivity (α) or efficiency (N).• Adjust organic modifier % (isocratic) or gradient slope.• Switch organic modifier (ACN ↔ MeOH).• Lower the flow rate.• Change column temperature.• Try a different column chemistry.
Split Peaks Sample solvent mismatch.Dissolve sample in the initial mobile phase.
Column inlet blockage/void.Reverse-flush or replace the column.[10]
Near co-elution of isomers.Inject a smaller volume; optimize for better resolution.[9]
Peak Tailing Secondary interactions with silanols.Use low pH mobile phase (e.g., add 0.1% TFA); use a base-deactivated column.
Mass overload.Dilute the sample; inject a smaller amount.
Extra-column volume.Use shorter, narrower ID connection tubing.

Experimental Protocols

Protocol 1: RP-HPLC Method Development for Cyclo(L-Leu-D-Pro) Isomer Separation

This protocol provides a systematic approach to developing a robust reversed-phase HPLC method.

1. Materials and Equipment:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • HPLC-grade trifluoroacetic acid (TFA) or formic acid (FA).

  • Standards for Cyclo(L-Leu-D-Pro) and its relevant diastereomer(s) (e.g., Cyclo(L-Leu-L-Pro)).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

  • Filter and degas all mobile phases before use.

3. Initial Screening Gradient:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210-220 nm (for peptide bonds).[1]

  • Injection Volume: 5 µL

  • Gradient: 5% to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Objective: Determine the approximate elution time of the isomers.

4. Gradient Optimization:

  • Based on the screening run, create a shallower gradient around the elution time of the analytes.

  • Example: If isomers elute around 8 minutes (approx. 45% B in the screening run), a new gradient could be:

    • 35% to 55% B over 20 minutes.

  • Objective: Improve the resolution between the isomer peaks.

5. Isocratic Method Development (Optional):

  • If a simple isocratic method is desired, calculate the mobile phase composition corresponding to the retention time of the center of the resolved peaks from the optimized gradient run.

  • Run several isocratic experiments, adjusting the %B by ± 2-5% to fine-tune the separation and run time.

6. Further Optimization:

  • If resolution is still insufficient, systematically change one parameter at a time:

    • Switch Organic Modifier: Replace Acetonitrile (Mobile Phase B) with Methanol and repeat steps 3 and 4.

    • Change Temperature: Test the separation at 25°C, 35°C, and 45°C.

    • Change Column: If necessary, switch to a different stationary phase (e.g., C8 or Phenyl-Hexyl).

Typical Starting Conditions for Cyclic Dipeptide RP-HPLC
Stationary Phase C18 or C8 (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A Water with 0.05-0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.05-0.1% TFA or Formic Acid
Flow Rate 0.7 - 1.2 mL/min[12]
Column Temperature 25 - 40 °C[13]
Detection (UV) 210 nm[12]
Injection Volume 1 - 10 µL

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

Caption: Troubleshooting workflow for poor isomer separation.

Caption: HPLC method development workflow for diastereomers.

References

Addressing stability and degradation of Cyclo(L-Leu-D-Pro) in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclo(L-Leu-D--Pro) Stability & Degradation

Welcome to the technical support center for Cyclo(L-Leu-D-Pro). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability and degradation of Cyclo(L-Leu-D-Pro) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Cyclo(L-Leu-D-Pro) and what are its key stability concerns?

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). DKPs are known for their diverse biological activities.[1] The primary stability concern for Cyclo(L-Leu-D-Pro) in solution is its susceptibility to hydrolysis, where the cyclic amide bonds are cleaved. This degradation is highly dependent on pH and temperature.[2] Additionally, DKPs can be prone to epimerization (a change in the stereochemistry at one chiral center) in both acidic and basic environments.[1]

Q2: How should I store Cyclo(L-Leu-D-Pro) to ensure its stability?

For long-term stability, Cyclo(L-Leu-D-Pro) should be stored as a solid under controlled conditions. Specific recommendations include:

  • Solid Form: Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, protected from moisture.[3]

  • In Solvent: If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 1 year.[4] Always refer to the manufacturer's specific guidelines.

Q3: What are the common degradation products of Cyclo(L-Leu-D-Pro)?

The primary degradation pathway for Cyclo(L-Leu-D-Pro) in solution is hydrolysis of the diketopiperazine ring. This process breaks the cyclic structure to form the linear dipeptide, Leu-Pro. Under more extreme conditions (e.g., strong acid or base), this dipeptide can be further hydrolyzed into its constituent amino acids, Leucine and Proline.

Q4: Can the stereochemistry of Cyclo(L-Leu-D-Pro) affect its stability and activity?

Yes, stereochemistry is a critical determinant of biological activity.[1] Different stereoisomers of cyclo(Leu-Pro) have shown varied antifungal and biological activities.[5] For example, cyclo(L-Leu-L-Pro) was found to be more effective at inhibiting certain fungal processes than its cyclo(D-Leu-L-Pro) isomer.[5] While direct comparative stability data for all isomers is not extensively published, the conformation adopted by each stereoisomer can influence its susceptibility to hydrolysis.

Troubleshooting Guide

Problem 1: My HPLC analysis shows a new, unexpected peak appearing over time in my Cyclo(L-Leu-D-Pro) solution.

  • Possible Cause: This is a classic sign of degradation. The new peak is likely the linear dipeptide Leu-Pro, formed via hydrolysis of the diketopiperazine ring.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak corresponds to the linear dipeptide (Mass = Mass of Cyclo(L-Leu-D-Pro) + 18.015 g/mol for the addition of one water molecule).

    • Review Solution Conditions: Check the pH and temperature of your solution. Diketopiperazines are generally more stable in a neutral pH range (approximately 3-8).[2] Hydrolysis is accelerated at pH values below 3 and above 8.[2]

    • Buffer Effects: Be aware that certain buffer species, such as phosphate, can act as general base catalysts and may increase the rate of degradation.[2]

    • Corrective Action: Adjust the pH of your solution to be within the 3-8 range if your experimental conditions allow. Store solutions at a lower temperature (e.g., 4°C or -20°C) to slow the degradation rate.

Problem 2: I am observing poor solubility of Cyclo(L-Leu-D-Pro) in my aqueous buffer.

  • Possible Cause: Cyclo(L-Leu-D-Pro) has limited water solubility, which is a common characteristic of many diketopiperazines.

  • Troubleshooting Steps:

    • Use a Co-solvent: Consider preparing a concentrated stock solution in an organic solvent like methanol (B129727) (solubility is reported at 50 mg/mL for the L-L isomer) or DMSO, and then diluting it into your aqueous buffer.[6]

    • Check for Precipitation: Ensure that the final concentration in your aqueous buffer does not exceed its solubility limit, which could lead to precipitation over time.

    • pH Adjustment: The solubility of the compound and its degradation products may be pH-dependent. Assess solubility at different pH values relevant to your experiment.

Problem 3: The biological activity of my Cyclo(L-Leu-D-Pro) solution is decreasing over time.

  • Possible Cause: This is likely due to the degradation of the active cyclic form into the less active or inactive linear dipeptide.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a time-course experiment where you analyze the solution's composition by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (temperature, pH, buffer).

    • Correlate Activity with Purity: Simultaneously, test the biological activity of the solution at the same time points. This will help you establish a correlation between the percentage of intact Cyclo(L-Leu-D-Pro) and the observed biological effect.

    • Prepare Fresh Solutions: Based on the stability data, determine the time window within which the compound is stable enough for your experiments. Always prepare fresh solutions immediately before use whenever possible.

Quantitative Data Summary

ParameterConditionObservationReference
pH Stability pH 3 - 8The diketopiperazine ring is generally stable.[2]
pH < 3Increased rate of hydrolysis to the linear dipeptide.[2]
pH > 8Increased rate of hydrolysis to the linear dipeptide.[2]
Storage (Solid) -20°CStable for at least 1 month.[3][7]
-80°CStable for at least 6 months.[3][7]
Storage (Solution) -80°CStable for up to 1 year (in appropriate solvent).[4]
Solubility Methanol~50 mg/mL (for Cyclo(L-Leu-L-Pro))[6]

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a method to assess the stability of Cyclo(L-Leu-D-Pro) in a specific solution over time.

Objective: To quantify the percentage of intact Cyclo(L-Leu-D-Pro) remaining in a solution under defined conditions (pH, temperature, buffer).

Materials:

  • Cyclo(L-Leu-D-Pro)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.05% TFA

  • Buffer of interest (e.g., PBS pH 7.4)

  • Temperature-controlled incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., Methanol).

  • Working Solution Preparation: Dilute the stock solution into your buffer of interest to the final desired concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute if necessary, and inject it into the HPLC system. This will serve as your 100% reference point.

  • Incubation: Place the remaining working solution in a temperature-controlled environment that mimics your experimental conditions.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the working solution.

  • HPLC Analysis: Analyze each aliquot by HPLC. A typical method involves a linear gradient elution.[1]

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Detection Wavelength: 210 nm[1]

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes.[1]

  • Data Analysis:

    • Identify the peak corresponding to Cyclo(L-Leu-D-Pro) and any new peaks corresponding to degradation products.

    • Calculate the peak area of intact Cyclo(L-Leu-D-Pro) at each time point.

    • Determine the percentage remaining at each time point relative to the T=0 sample: (% Remaining) = (Area_t / Area_t0) * 100.

Visualizations

Chemical Degradation Pathway

The primary degradation route for Cyclo(L-Leu-D-Pro) in aqueous solution is the hydrolysis of one of the two amide bonds within the diketopiperazine ring, leading to the formation of the linear dipeptide Leu-Pro.

G cluster_main Hydrolysis of Cyclo(L-Leu-D-Pro) Cyclo Cyclo(L-Leu-D-Pro) (Diketopiperazine Ring) Transition Transition State Cyclo->Transition + H₂O (pH < 3 or pH > 8) Linear Leu-Pro (Linear Dipeptide) Transition->Linear Ring Opening

Caption: Hydrolysis pathway of Cyclo(L-Leu-D-Pro).

Experimental Workflow

This diagram illustrates the logical flow for conducting a stability assessment of Cyclo(L-Leu-D-Pro).

G prep 1. Prepare Solution (Cyclo(L-Leu-D-Pro) in test buffer) t0 2. Analyze T=0 Sample (Establish baseline purity via HPLC) prep->t0 incubate 3. Incubate Solution (Under experimental conditions - Temp, pH) prep->incubate analyze 6. Analyze Data (Calculate % remaining vs. time) t0->analyze Baseline Data timepoint 4. Collect Aliquots (At defined time intervals) incubate->timepoint hplc 5. Analyze Aliquots (Quantify parent/degradant via HPLC) timepoint->hplc hplc->analyze

Caption: Workflow for a time-course stability study.

Troubleshooting Logic

This decision tree helps diagnose common issues encountered when working with Cyclo(L-Leu-D-Pro) solutions.

G start Problem Encountered with Solution issue_type What is the primary issue? start->issue_type degradation Extra Peaks in HPLC / Loss of Activity issue_type->degradation Degradation solubility Precipitation / Poor Solubility issue_type->solubility Solubility check_ph Is pH outside 3-8 range? degradation->check_ph adjust_ph Action: Adjust pH to neutral range. Consider different buffer. check_ph->adjust_ph Yes check_temp Is temperature elevated? check_ph->check_temp No check_temp->degradation No (Re-evaluate) lower_temp Action: Store solution at lower temp (4°C or -20°C). Prepare fresh. check_temp->lower_temp Yes check_conc Is concentration too high? solubility->check_conc lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes use_cosolvent Action: Use a co-solvent (DMSO/Methanol) for a stock solution. check_conc->use_cosolvent No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Large-Scale Production of Cyclo(L-Leu-D-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of Cyclo(L-Leu-D-Pro). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Cyclo(L-Leu-D-Pro) on a large scale?

A1: The most common methods for large-scale synthesis of diketopiperazines (DKPs) like Cyclo(L-Leu-D-Pro) are solution-phase and solid-phase synthesis.[1] For large-scale production, solution-phase synthesis is often preferred due to its scalability and cost-effectiveness. This typically involves the cyclization of a linear dipeptide precursor, H-L-Leu-D-Pro-OR (where R is a methyl or ethyl group), often under thermal conditions or with mild base catalysis.[2][3]

Q2: What are the main challenges in scaling up the production of Cyclo(L-Leu-D-Pro)?

A2: Key challenges include:

  • Low Yield: Difficulty in achieving high yields due to competing side reactions such as dimerization or oligomerization of the linear precursor.[4][5][6]

  • Impurity Profile: Formation of various impurities, including diastereomers (Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(D-Leu-L-Pro)), linear dipeptides, and products of side-chain reactions.

  • Racemization/Epimerization: The risk of racemization at the chiral centers, particularly during the activation of the carboxylic acid for cyclization, can lead to a mixture of stereoisomers.[2][3]

  • Purification: Developing a scalable, efficient, and cost-effective purification method to achieve high purity is a significant hurdle.[7][8]

  • Solvent and Reagent Handling: Managing large volumes of solvents and reagents safely and efficiently.

Q3: How can dimerization and oligomerization be minimized during cyclization?

A3: Dimerization and other intermolecular reactions are major contributors to low yields.[5][6] The primary strategy to favor intramolecular cyclization over intermolecular reactions is the use of high-dilution conditions.[4][5] By maintaining a low concentration of the linear dipeptide precursor in the reaction vessel, the probability of two molecules reacting with each other is significantly reduced. The optimal concentration needs to be determined empirically for each specific process.

Q4: What are the recommended analytical techniques for in-process control and final product analysis?

A4: A combination of chromatographic and spectroscopic methods is essential:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing purity, and quantifying impurities. Chiral HPLC methods are necessary to separate and quantify stereoisomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product.[4][7]

  • Electronic Circular Dichroism (ECD): A sensitive technique for the unambiguous assignment of the stereochemistry of the final product.[8]

Troubleshooting Guides

Problem 1: Low Yield of Cyclo(L-Leu-D-Pro)
Potential Cause Suggested Solution
Intermolecular Reactions (Dimerization/Oligomerization) Decrease the concentration of the linear dipeptide precursor in the reaction mixture (high-dilution principle).[4][5] Optimize the rate of addition of the precursor to the reaction vessel to maintain a low steady-state concentration.
Incomplete Cyclization Increase reaction temperature or time. Screen different solvents to find one that favors the cyclization conformation. Consider using a different coupling reagent or catalyst that is more efficient for this specific dipeptide.
Degradation of Product or Starting Material Analyze for degradation products using HPLC-MS. If degradation is observed, consider milder reaction conditions (e.g., lower temperature, alternative base). Ensure the quality and stability of starting materials.
Suboptimal pH The pH can significantly influence the rate of cyclization. For enzymatic or chemoenzymatic methods, maintaining an optimal pH range (e.g., 6.5-9.5) is crucial.[3]
Problem 2: High Levels of Impurities
Potential Cause Suggested Solution
Diastereomeric Impurities Ensure the stereochemical purity of the starting materials (L-Leucine and D-Proline). Use analytical methods like chiral HPLC to quantify stereoisomers.[8] Optimize reaction conditions to minimize racemization (e.g., avoid excessively harsh basic or acidic conditions, select appropriate coupling reagents).[2][3]
Unreacted Linear Dipeptide Increase reaction time or temperature to drive the cyclization to completion. Improve the efficiency of the coupling agent.
Side-Reaction Products Identify the structure of the main side products by MS and NMR to understand their formation pathway. Adjust reaction conditions (temperature, solvent, base) to disfavor the side reaction.
Inefficient Purification Optimize the purification method. This may involve screening different chromatography resins (e.g., silica (B1680970) gel, reverse-phase), solvent systems, and gradient profiles for preparative HPLC.[7][8] Consider recrystallization as a final purification step if a suitable solvent system can be found.

Experimental Protocols

Representative Protocol for Solution-Phase Synthesis of Cyclo(L-Leu-D-Pro)

This protocol is a general representation and requires optimization for large-scale production.

  • Esterification of D-Proline: React D-Proline with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding methyl or ethyl ester hydrochloride.

  • Dipeptide Formation: Couple N-protected L-Leucine (e.g., Boc-L-Leu) with the D-Proline ester using a suitable coupling agent (e.g., DCC/HOBt, HATU).

  • Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid) to yield the linear dipeptide ester (H-L-Leu-D-Pro-OR).

  • Cyclization:

    • Dissolve the linear dipeptide ester in a high-boiling point solvent (e.g., toluene, xylene) at a low concentration (e.g., 0.01-0.1 M).

    • Heat the solution to reflux for an extended period (e.g., 12-48 hours), often with a mild base or acid catalyst.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Perform column chromatography (e.g., silica gel) to remove major impurities.

    • For high-purity requirements, further purification by preparative reverse-phase HPLC is recommended.[8]

    • Combine pure fractions and remove the solvent.

    • Dry the final product under vacuum.

Data Presentation

Table 1: Representative Yield and Purity Data for Diketopiperazine Synthesis

Disclaimer: The following data is illustrative and based on literature for similar compounds. Actual results on a large scale will vary and require process optimization.

Synthesis Method Scale Key Conditions Typical Yield Purity (by HPLC) Reference
Solid-Phase (Silyl Linker)Lab-scale30% AcOH/MeOH, RT76-88%>99%[1]
Solid-Phase (Wang Resin)Lab-scaleStandard8-23%80-95%[1]
Solution-Phase (High Dilution)Lab-scaleHATU, High DilutionRatio-dependentHigh[4]
Table 2: Comparison of Analytical Techniques for Quality Control
Technique Purpose Information Provided
Chiral HPLC Purity Assessment & Stereoisomer QuantificationPercentage of desired stereoisomer and other impurities.
LC-MS Reaction Monitoring & Impurity IdentificationMolecular weights of product and byproducts.
NMR Structural ConfirmationConfirmation of the chemical structure of the final product.
ECD Stereochemical AssignmentUnambiguous determination of the absolute configuration.[8]

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Detected check_completion Is the reaction going to completion? start->check_completion check_dimer Analyze for dimers/ oligomers by LC-MS check_completion->check_dimer Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No high_dimer High levels of dimers/oligomers found? check_dimer->high_dimer end_yield Yield Optimized increase_time_temp->end_yield decrease_conc Decrease precursor concentration (High Dilution) high_dimer->decrease_conc Yes check_degradation Analyze for degradation products high_dimer->check_degradation No decrease_conc->end_yield degradation_found Degradation products present? check_degradation->degradation_found milder_conditions Use milder conditions (temp, pH) degradation_found->milder_conditions Yes degradation_found->end_yield No milder_conditions->end_yield

Caption: Troubleshooting workflow for addressing low yield issues.

General Synthesis Pathway for Cyclo(L-Leu-D-Pro)

SynthesisPathway cluster_0 Starting Materials L_Leu L-Leucine (N-Protected) Dipeptide Linear Dipeptide Precursor (Boc-L-Leu-D-Pro-OR) L_Leu->Dipeptide D_Pro D-Proline (Esterified) D_Pro->Dipeptide Deprotected_Dipeptide Deprotected Dipeptide (H-L-Leu-D-Pro-OR) Dipeptide->Deprotected_Dipeptide Deprotection Cyclization Intramolecular Cyclization (High Dilution, Heat) Deprotected_Dipeptide->Cyclization Crude_Product Crude Cyclo(L-Leu-D-Pro) Cyclization->Crude_Product Purification Purification (Chromatography/HPLC) Crude_Product->Purification Final_Product Pure Cyclo(L-Leu-D-Pro) Purification->Final_Product

Caption: General solution-phase synthesis pathway for Cyclo(L-Leu-D-Pro).

References

Technical Support Center: Enhancing the Bioavailability of Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of cyclic dipeptides (CDPs).

Section 1: Frequently Asked Questions (FAQs)

Q1: My cyclic dipeptide shows poor oral bioavailability. What are the primary reasons?

A: Poor oral bioavailability of cyclic dipeptides typically stems from a combination of factors:

  • Low Aqueous Solubility: Many CDPs are hydrophobic, leading to poor dissolution in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.

  • Poor Membrane Permeability: Despite being cyclic, many of these molecules are still too large or possess a high polar surface area, hindering their ability to passively diffuse across the lipid-rich intestinal cell membranes.[1][2][3] The conformational flexibility of the peptide and its ability to form intramolecular hydrogen bonds to shield polar groups are critical for membrane permeation.[1][4][5]

  • Enzymatic Degradation: While cyclization offers more protection than linear peptides, CDPs can still be susceptible to degradation by peptidases in the GI tract and bloodstream.[4][5]

  • Efflux Transporter Activity: CDPs can be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[6][7]

Q2: What are the main strategies to improve the bioavailability of my cyclic dipeptide?

A: There are three primary approaches, which can often be used in combination:

  • Chemical Modification: Altering the peptide's structure to improve its physicochemical properties.[8] Common methods include N-methylation and substituting specific atoms in the peptide backbone.[9][10][11]

  • Formulation Strategies: Incorporating the CDP into advanced drug delivery systems.[12] This includes using nanoparticles, emulsions, or including permeation enhancers.[13]

  • Co-administration with Other Agents: Using enzyme inhibitors or permeation enhancers to modify the GI environment temporarily.[8][13]

Q3: How does N-methylation improve the bioavailability of a cyclic dipeptide?

A: N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy that enhances bioavailability in several ways:[9][11]

  • Increases Metabolic Stability: The N-methylated peptide bond is more resistant to enzymatic cleavage by proteases.[9]

  • Enhances Membrane Permeability: It reduces the number of hydrogen bond donors, decreasing the polarity and desolvation penalty for entering the lipid membrane.[11][14]

  • Modulates Conformation: N-methylation can lock the peptide into a more "bioactive" or permeable conformation, which may involve forming stable intramolecular hydrogen bonds that shield other polar groups.[14] This can lead to a significant increase in oral availability.[15]

Q4: Can substituting atoms in the peptide backbone, other than N-methylation, be effective?

A: Yes, recent research has shown that subtle chemical changes can have a large impact. For example, replacing a single amide oxygen atom with a sulfur atom (a process called thioamidation) has been shown to:[10]

  • Increase Lipophilicity: The sulfur-containing peptide is more "oil-loving," which improves its ability to permeate through the lipid cell membrane.[10]

  • Enhance Enzymatic Stability: Digestive enzymes that target the amide oxygen are less likely to recognize and cleave the thioamide bond.[10]

Q5: What are Solid Lipid Nanoparticles (SLNs) and how can they help?

A: Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at body temperature.[16][17] They are a promising strategy for oral peptide delivery because they can:

  • Protect from Degradation: The solid lipid matrix shields the encapsulated cyclic dipeptide from the harsh acidic and enzymatic environment of the GI tract.[16]

  • Enhance Absorption: SLNs can be absorbed through the lymphatic system, bypassing the liver's first-pass metabolism. Their lipid nature facilitates uptake by intestinal cells.

  • Improve Solubility: They can encapsulate lipophilic CDPs, keeping them dispersed in the aqueous GI fluid.[17]

  • Provide Controlled Release: The formulation can be designed to release the drug over a sustained period.[17]

Section 2: Troubleshooting Guides

Problem 1: My cyclic dipeptide has poor solubility in aqueous buffers for in-vitro assays.
Potential Cause Troubleshooting Step Expected Outcome
High Lipophilicity Use co-solvents like DMSO, ethanol, or PEG 400 in your buffer (ensure final concentration is compatible with your assay).Improved dissolution of the peptide for accurate testing.
Aggregation Incorporate non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) at low concentrations in the buffer.Reduced peptide aggregation and increased apparent solubility.
pH-dependent Solubility Test the solubility across a range of pH values (e.g., pH 2.0, 6.8, 7.4) to find the optimal pH for dissolution.Identification of a pH where the peptide is most soluble for consistent experiments.
Problem 2: The Caco-2 permeability assay shows high efflux (Efflux Ratio > 2).
Potential Cause Troubleshooting Step Expected Outcome
P-gp Substrate Co-incubate your cyclic dipeptide with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) during the Caco-2 assay.A significant reduction in the efflux ratio, confirming P-gp interaction.
BCRP or MRP2 Substrate Test with inhibitors specific to other efflux transporters, such as Ko143 for BCRP.Identification of the specific efflux transporter responsible for limiting absorption.
Structural Features Consider chemical modifications like N-methylation or strategic side-chain alterations to disrupt recognition by the transporter.A newly synthesized analogue with a lower efflux ratio and improved permeability.

Section 3: Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Hypothetical Cyclic Dipeptides
Compound Modification/Formulation Oral Bioavailability (%F) in Rats Permeability (Papp A-B) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
CDP-AUnmodified< 1%0.58.2
CDP-AN-methylation (2 sites)18%4.51.5
CDP-BUnmodified2%1.15.4
CDP-BSolid Lipid Nanoparticle (SLN)25%Not ApplicableNot Applicable
CDP-CUnmodified< 0.5%0.210.5
CDP-CThioamidation (1 site)12%3.12.1

Data is illustrative and based on trends reported in the literature.[10][15][18]

Section 4: Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This protocol describes a common method for encapsulating a lipophilic cyclic dipeptide into SLNs.[16][19]

Materials:

  • Cyclic Dipeptide (CDP)

  • Solid Lipid (e.g., Compritol® 888 ATO, tristearin)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (HPH)

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.[19] Dissolve the accurately weighed cyclic dipeptide into the molten lipid.

  • Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes. This creates a hot oil-in-water (o/w) pre-emulsion.[19]

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (HPH) at a set pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.

  • Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a cold environment (e.g., an ice bath) and stir gently. The cooling of the lipid droplets below their crystallization temperature causes them to solidify, forming the SLNs.

  • Purification & Storage: The SLN dispersion can be purified from excess surfactant by dialysis or centrifugation. Store the final dispersion at 4°C.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability and potential for active efflux of a cyclic dipeptide in vitro.[6][20][21]

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)

  • Test compound (Cyclic Dipeptide) and control compounds (e.g., Atenolol - low permeability, Propranolol/Antipyrine - high permeability)[6]

  • Lucifer yellow (paracellular integrity marker)[6]

  • Analytical instrument (LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[6][21]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[21]

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound (e.g., at 10 µM) and Lucifer yellow to the apical (A) compartment.[6] c. Add fresh transport buffer to the basolateral (B) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both A and B compartments.

  • Permeability Experiment (Basolateral to Apical - B to A): a. To assess efflux, perform the experiment in the reverse direction. Add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.[6]

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS. Also, measure Lucifer yellow permeation to confirm monolayer integrity throughout the experiment.

  • Data Calculation: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both directions. b. Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[6]

Section 5: Visualizations

G start_node start_node decision_node decision_node process_node process_node result_node result_node fail_node fail_node start Start: Poorly Bioavailable Cyclic Dipeptide physchem Characterize: Solubility, Permeability, Metabolic Stability start->physchem sol_check Solubility Limited? physchem->sol_check perm_check Permeability Limited? sol_check->perm_check No sol_strat Formulation Strategies: - Solid Lipid Nanoparticles - Co-solvents / Surfactants - pH Modification sol_check->sol_strat Yes stable_check Metabolically Unstable? perm_check->stable_check No perm_strat Chemical Modification: - N-Methylation - Thioamidation Formulation: - Permeation Enhancers perm_check->perm_strat Yes stable_strat Chemical Modification: - N-Methylation - D-Amino Acid Substitution - Backbone Cyclization stable_check->stable_strat Yes re_eval Re-evaluate In Vitro / In Vivo stable_check->re_eval No sol_strat->perm_check perm_strat->stable_check stable_strat->re_eval success Bioavailability Enhanced re_eval->success fail Further Optimization Needed re_eval->fail

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

G cluster_0 1. Hot Lipid Phase cluster_1 2. Hot Aqueous Phase cluster_2 3. Homogenization cluster_3 4. Cooling & Solidification lipid_node Molten Lipid pre_emulsion Hot Pre-emulsion (High Shear) lipid_node->pre_emulsion mix drug_node CDP drug_node->lipid_node dissolve in surfactant_node Surfactant water_node Hot Aqueous Phase surfactant_node->water_node dissolve in water_node->pre_emulsion mix sln_node SLN nano_emulsion Hot Nanoemulsion (High Pressure) pre_emulsion->nano_emulsion nano_emulsion->sln_node cool

Caption: Experimental workflow for Solid Lipid Nanoparticle (SLN) preparation.

References

Strategies to avoid side reactions in Cyclo(L-Leu-D-Pro) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclo(L-Leu-D-Pro). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this cyclic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of Cyclo(L-Leu-D-Pro)?

A1: The primary side reactions of concern are racemization of the L-Leucine stereocenter, formation of cyclodimers or higher oligomers, and incomplete cyclization leading to the persistence of the linear dipeptide precursor. The choice of coupling reagents and reaction conditions is critical to minimize these undesired pathways. Additives like HOBt or OxymaPure are often used to suppress racemization.[1][2]

Q2: How does the L-Leu-D-Pro stereochemistry influence the cyclization reaction?

A2: The L-D configuration of the dipeptide precursor generally favors the formation of the cyclic monomer (the desired diketopiperazine) over the cyclodimer. This is because the alternating stereochemistry can facilitate the necessary cis-amide bond conformation for cyclization. In contrast, all-L peptides can be more prone to forming cyclodimers.[3]

Q3: Which coupling reagents are recommended to minimize racemization?

A3: To minimize racemization of the L-Leucine residue, it is advisable to use coupling reagents known for their ability to suppress this side reaction. Phosphonium-type reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-type reagents such as HATU have been shown to be effective.[1][2][3] The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure in conjunction with carbodiimides (e.g., DIC) is also a standard practice to reduce racemization.[2][4] For particularly challenging cases, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been reported to significantly reduce or eliminate racemization.[5][6]

Q4: What is the best strategy to favor the formation of the cyclic monomer over the cyclodimer?

A4: The most effective strategy to promote intramolecular cyclization (cyclomonomerization) and avoid intermolecular reactions (cyclodimerization) is to use high dilution conditions. By significantly lowering the concentration of the linear dipeptide precursor, the probability of two molecules reacting with each other is greatly reduced.

Q5: How can I purify Cyclo(L-Leu-D-Pro) from unreacted starting materials and side products?

A5: Purification is typically achieved using chromatographic techniques. Silica gel column chromatography is a common first step. For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is very effective for separating the cyclic product from the linear precursor and any diastereomeric or dimeric side products.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclo(L-Leu-D-Pro) 1. Incomplete coupling of the linear dipeptide. 2. Inefficient cyclization. 3. Product loss during workup and purification.[8] 4. Suboptimal reaction temperature or time.1. Ensure complete activation of the carboxylic acid with the coupling reagent. Monitor the reaction by TLC or LC-MS. 2. Optimize cyclization conditions: consider a different solvent, adjust the temperature, or use a more efficient coupling reagent for the cyclization step. 3. Minimize transfer steps and use appropriate extraction and purification protocols. Ensure the chosen purification method (e.g., column chromatography, HPLC) is suitable for the scale of your reaction.[7] 4. Perform a time-course study to determine the optimal reaction time. Some cyclizations can be slow.
Presence of Racemized Product (Cyclo(D-Leu-D-Pro)) 1. Use of a coupling reagent prone to causing racemization (e.g., carbodiimides without additives). 2. Presence of a strong base that facilitates epimerization. 3. Elevated reaction temperatures.1. Switch to a low-racemization coupling reagent such as HATU, BOP, or DEPBT.[1][3][5] 2. If a base is required, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[2] 3. Perform the coupling and cyclization steps at a lower temperature (e.g., 0 °C to room temperature).
Formation of Cyclodimer 1. Reaction concentration is too high, favoring intermolecular reactions.1. Employ high-dilution conditions for the cyclization step. Slowly add the linear dipeptide precursor to the reaction mixture containing the coupling reagent.
Unreacted Linear Dipeptide in Final Product 1. Incomplete cyclization reaction. 2. The linear dipeptide is sterically hindered or in an unfavorable conformation for cyclization.1. Increase the reaction time or temperature moderately. 2. Consider using a more powerful coupling reagent for the cyclization step. 3. Ensure the N- and C-termini of the linear dipeptide are deprotected before attempting cyclization.

Quantitative Data Summary

The choice of coupling reagent and additives significantly impacts the stereochemical purity of the final product. The following table summarizes a comparison of different coupling systems for a model dipeptide synthesis, highlighting their effectiveness in preventing racemization.

Coupling System Base Temperature Diastereomeric Ratio (L:D) Reference
BOP / HOBtNMM-15 °C to rt87:13[6]
HBTU / HOBtNMM-15 °C to rt89:11[6]
EDC / HOBtNMM-15 °C to rt83:17[6]
EDC / OxymaDIPEA-15 °C to rt91:9[6]
DEPBTDIPEA0 °C to rt>99:1[6]

Experimental Protocols

Protocol 1: Synthesis of Linear Dipeptide Boc-L-Leu-D-Pro-OMe

This protocol describes the synthesis of the protected linear dipeptide precursor.

  • Materials:

    • Boc-L-Leucine

    • H-D-Pro-OMe·HCl (D-Proline methyl ester hydrochloride)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-L-Leucine (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at 0 °C to pre-activate the amino acid.

    • In a separate flask, dissolve H-D-Pro-OMe·HCl (1.0 eq) in anhydrous DCM or DMF and neutralize with DIPEA (1.1 eq).

    • Add the neutralized D-Proline methyl ester solution to the pre-activated Boc-L-Leucine solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure Boc-L-Leu-D-Pro-OMe.

Protocol 2: Deprotection and Cyclization to form Cyclo(L-Leu-D-Pro)

This protocol describes the deprotection of the linear precursor and subsequent cyclization.

  • Materials:

    • Boc-L-Leu-D-Pro-OMe

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated NaHCO₃ solution

    • Anhydrous solvent for cyclization (e.g., isopropanol, toluene (B28343), or a high-boiling ether)

  • Procedure:

    • Boc Deprotection: Dissolve Boc-L-Leu-D-Pro-OMe in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene several times to ensure complete removal of TFA.

    • Saponification (optional, if starting from methyl ester): Dissolve the resulting TFA salt in a mixture of methanol (B129727) and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed. Neutralize with 1 M HCl and extract the linear dipeptide.

    • Cyclization: Dissolve the deprotected linear dipeptide (H-L-Leu-D-Pro-OH or H-L-Leu-D-Pro-OMe) in a large volume of a suitable anhydrous solvent (to achieve high dilution, e.g., 0.01 M).

    • Heat the solution to reflux. For methyl ester precursors, the cyclization can often be induced thermally. For free acid precursors, a coupling reagent may be required under high dilution.

    • Monitor the formation of Cyclo(L-Leu-D-Pro) by TLC or LC-MS.

    • Once the reaction is complete, cool the solution and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or semi-preparative HPLC to yield pure Cyclo(L-Leu-D-Pro).

Visualizations

experimental_workflow cluster_step1 Step 1: Linear Dipeptide Synthesis cluster_step2 Step 2: Deprotection & Cyclization A Boc-L-Leu + H-D-Pro-OMe C Coupling Reaction A->C B Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) B->C D Workup & Purification C->D E Boc-L-Leu-D-Pro-OMe D->E F Boc Deprotection (TFA/DCM) E->F G H-L-Leu-D-Pro-OMe F->G H Thermal Cyclization (High Dilution) G->H I Purification (HPLC) H->I J Cyclo(L-Leu-D-Pro) I->J

Caption: Experimental workflow for the synthesis of Cyclo(L-Leu-D-Pro).

reaction_pathways cluster_main Reaction Pathways from Linear Dipeptide cluster_desired Desired Pathway cluster_side Side Reactions Start Linear H-L-Leu-D-Pro-OH/OMe Desired Cyclo(L-Leu-D-Pro) (Monomer) Start->Desired Intramolecular Cyclization (High Dilution) Racemized Cyclo(D-Leu-D-Pro) Start->Racemized Epimerization at Leu α-C (Strong Base / High Temp.) Dimer Cyclo(L-Leu-D-Pro)₂ (Dimer) Start->Dimer Intermolecular Reaction (High Concentration)

Caption: Desired vs. side reaction pathways in Cyclo(L-Leu-D-Pro) synthesis.

References

Cyclo(L-Leu-D-Pro) Technical Support Center: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Cyclo(L-Leu-D-Pro). Adherence to these best practices is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid Cyclo(L-Leu-D-Pro) powder?

A1: Solid Cyclo(L-Leu-D-Pro) should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep the powder at -20°C for up to three years.

Q2: What are the recommended storage conditions for Cyclo(L-Leu-D-Pro) stock solutions?

A2: The storage conditions for stock solutions depend on the desired shelf life. For storage up to one month, -20°C is suitable. For longer-term storage of up to six months, it is recommended to store stock solutions at -80°C.[1][2][3] Always ensure the container is sealed to prevent evaporation and contamination.

Q3: I am having trouble dissolving Cyclo(L-Leu-D-Pro). What should I do?

A3: Cyclo(L-Leu-D-Pro) is known to be soluble in several organic solvents. If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase Sonication Time: Gently sonicate the solution for a longer duration to aid dissolution.

  • Gentle Warming: Warm the solution gently (to no more than 40°C) to increase solubility.

  • Try a Different Solvent: If the compound remains insoluble, consider using an alternative recommended solvent.

Q4: What personal protective equipment (PPE) should I use when handling Cyclo(L-Leu-D-Pro)?

A4: When handling Cyclo(L-Leu-D-Pro), it is important to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. If you are working with the powder and there is a risk of inhalation, a dust mask or respirator is recommended.

Quantitative Data Summary

The following tables provide a summary of the storage and solubility data for Cyclo(L-Leu-D-Pro) and its stereoisomers.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
Stock Solution-20°CUp to 1 month[1][2][3]
Stock Solution-80°CUp to 6 months[1][2][3]

Table 2: Solubility Data

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble[4]
EthanolSoluble[4]
Dimethylformamide (DMF)Soluble[4]
WaterSoluble
Ketone SolventsSoluble

Note: Quantitative solubility data (e.g., mg/mL) is not consistently available in the provided search results. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • Cyclo(L-Leu-D-Pro) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.103 mg of Cyclo(L-Leu-D-Pro) powder into the tared tube. (Molecular Weight = 210.27 g/mol )

    • Add 1 mL of anhydrous DMSO to the tube.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow: Preparing a Stock Solution cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh Weigh Cyclo(L-Leu-D-Pro) add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete Dissolution inspect Visually Inspect Solution vortex->inspect Complete Dissolution sonicate->inspect label_tube Label Tube inspect->label_tube store Store at -20°C or -80°C label_tube->store

Caption: Workflow for preparing a stock solution of Cyclo(L-Leu-D-Pro).

troubleshooting_guide Troubleshooting Guide: Solubility Issues start Start: Solubility Issue with Cyclo(L-Leu-D-Pro) increase_sonication Increase Sonication Time start->increase_sonication check_dissolution1 Is it dissolved? increase_sonication->check_dissolution1 gentle_warming Apply Gentle Warming (≤ 40°C) check_dissolution2 Is it dissolved? gentle_warming->check_dissolution2 check_dissolution1->gentle_warming No success Success: Compound Dissolved check_dissolution1->success Yes try_alternative_solvent Try an Alternative Solvent (e.g., Methanol, Ethanol) check_dissolution2->try_alternative_solvent No check_dissolution2->success Yes check_dissolution3 Is it dissolved? try_alternative_solvent->check_dissolution3 check_dissolution3->success Yes consult_specialgist consult_specialgist check_dissolution3->consult_specialgist No consult_specialist Consult Technical Support for Further Assistance

Caption: A decision tree for troubleshooting solubility issues.

References

Validation & Comparative

Stereochemistry Dictates Antifungal Potency: A Comparative Analysis of Cyclo(L-Leu-D-Pro) and Cyclo(L-Leu-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals that the stereochemical configuration of the cyclodipeptide Cyclo(Leu-Pro) is a critical determinant of its antifungal activity. This guide provides a detailed comparison of the antifungal efficacy of two key stereoisomers, Cyclo(L-Leu-L-Pro) and Cyclo(L-Leu-D-Pro), supported by quantitative data and experimental protocols for researchers in mycology and drug development.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of natural products renowned for their diverse biological activities, including antibacterial, antiviral, and antifungal properties.[1][2] Among these, the stereoisomers of Cyclo(Leu-Pro) have garnered significant interest for their potential as antifungal agents. This comparison guide synthesizes findings from key studies to objectively evaluate the antifungal performance of Cyclo(L-Leu-L-Pro) against its diastereomer, Cyclo(L-Leu-D-Pro), and other related isomers.

Quantitative Comparison of Antifungal Activity

Experimental evidence consistently demonstrates that the homochiral isomers of Cyclo(Leu-Pro), namely Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), possess significantly greater antifungal and anti-aflatoxigenic activities than the heterochiral isomers, Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro).[3]

CompoundFungal SpeciesAssay TypeConcentrationResultReference
Cyclo(L-Leu-L-Pro) Colletotrichum orbiculareConidial Germination Inhibition100 µg/mL19.7% inhibition[4][5]
Colletotrichum orbiculareAppressorium Formation Inhibition100 µg/mLSignificantly more effective than control[4][5][6]
Colletotrichum orbiculareDisease Control (Leaf Lesion)100 µg/mLSignificant reduction in lesion size[4][5][6]
Aspergillus parasiticusAflatoxin Production Inhibition0.20 mg/mLIC₅₀ value[7][8]
Aspergillus parasiticusFungal Growth Inhibition>6.0 mg/mLRequired for significant inhibition[7][8]
Cyclo(L-Leu-D-Pro) Aspergillus parasiticusNorsolorinic Acid Accumulation Inhibition12.0 mg/mLRequired for complete inhibition[8]
Colletotrichum orbiculareAntifungal ActivityNot specifiedWeaker activity compared to homochiral isomers[7]
Cyclo(D-Leu-D-Pro) Colletotrichum orbiculareConidial Germination Inhibition100 µg/mL19.9% inhibition[4][5]
Colletotrichum orbiculareDisease Control (Leaf Lesion)100 µg/mLSignificant reduction in lesion occurrence[4][5][6]
Aspergillus parasiticusAflatoxin Production Inhibition0.13 mg/mLIC₅₀ value[9]
Cyclo(D-Leu-L-Pro) Colletotrichum orbiculareAntifungal ActivityNot specifiedNo significant activity observed[4][5][6]
Aspergillus parasiticusNorsolorinic Acid Accumulation Inhibition>12.0 mg/mLIncomplete inhibition even at high concentrations[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Cyclo(Leu-Pro) isomers.

Conidial Germination and Appressorium Formation Assay[3][6]
  • Fungal Strain and Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA). Conidia are harvested and suspended in sterile distilled water to a concentration of 1 × 10⁶ conidia/mL.

  • Assay Procedure: The conidial suspension is mixed with various concentrations of the Cyclo(Leu-Pro) stereoisomers. This mixture is then incubated on glass slides within a moist chamber at 25°C for 6 hours.

  • Data Analysis: The germination of conidia and the formation of appressoria are observed under a microscope. The percentage of inhibition is calculated relative to a control group treated with the solvent carrier alone.

Disease Control Assay on Detached Leaves[3]
  • Plant Material: Cucumber leaf discs are used as the host tissue.

  • Treatment and Inoculation: The leaf discs are treated with solutions of the different Cyclo(Leu-Pro) stereoisomers. Following treatment, the discs are inoculated with a conidial suspension of C. orbiculare.

  • Incubation and Assessment: The treated leaf discs are incubated in a humid environment. After 5 days, the area of the resulting lesions is measured to determine the severity of the disease.

Aflatoxin Inhibition Assay[7][8]
  • Fungal Strain and Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose (YES) liquid medium, which is conducive to aflatoxin production.

  • Inhibition Assay: The Cyclo(Leu-Pro) stereoisomers are added to the liquid culture of A. parasiticus. The cultures are then incubated for a set period.

  • Aflatoxin Quantification: After incubation, the fungal mycelium is separated from the culture medium. Aflatoxins are extracted from the culture filtrate and quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that inhibits aflatoxin production by 50% compared to the control.

Visualizing the Experimental Workflow and Proposed Mechanism

To further elucidate the research process and the potential mode of action, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Treatment cluster_2 In Vitro Assays cluster_3 In Vivo Assay cluster_4 Data Analysis Fungal Culture Fungal Culture Conidial Suspension Conidial Suspension Fungal Culture->Conidial Suspension Incubation with Cyclo(Leu-Pro) Isomers Incubation with Cyclo(Leu-Pro) Isomers Conidial Suspension->Incubation with Cyclo(Leu-Pro) Isomers Cyclo(L-L), Cyclo(L-D), etc. Conidial Germination Assay Conidial Germination Assay Incubation with Cyclo(Leu-Pro) Isomers->Conidial Germination Assay Appressorium Formation Assay Appressorium Formation Assay Incubation with Cyclo(Leu-Pro) Isomers->Appressorium Formation Assay Detached Leaf Assay Detached Leaf Assay Incubation with Cyclo(Leu-Pro) Isomers->Detached Leaf Assay Calculate Inhibition % Calculate Inhibition % Conidial Germination Assay->Calculate Inhibition % Appressorium Formation Assay->Calculate Inhibition % Lesion Area Measurement Lesion Area Measurement Detached Leaf Assay->Lesion Area Measurement Compare Disease Severity Compare Disease Severity Lesion Area Measurement->Compare Disease Severity

Caption: Experimental workflow for assessing the antifungal activity of Cyclo(Leu-Pro) isomers.

G cluster_0 Proposed Mechanisms of Action Cyclo(L-Leu-L-Pro) Cyclo(L-Leu-L-Pro) Fungal Cell Fungal Cell Cyclo(L-Leu-L-Pro)->Fungal Cell Disruption of Cell Membrane Disruption of Cell Membrane Fungal Cell->Disruption of Cell Membrane Inhibition of Cell Wall Synthesis Enzymes Inhibition of Cell Wall Synthesis Enzymes Fungal Cell->Inhibition of Cell Wall Synthesis Enzymes Repression of Aflatoxin Gene Transcription Repression of Aflatoxin Gene Transcription Fungal Cell->Repression of Aflatoxin Gene Transcription Inhibition of Fungal Growth Inhibition of Fungal Growth Disruption of Cell Membrane->Inhibition of Fungal Growth Inhibition of Cell Wall Synthesis Enzymes->Inhibition of Fungal Growth Reduced Mycotoxin Production Reduced Mycotoxin Production Repression of Aflatoxin Gene Transcription->Reduced Mycotoxin Production

Caption: Proposed antifungal mechanisms of action for Cyclo(L-Leu-L-Pro).

Concluding Remarks

The presented data underscores the pivotal role of stereochemistry in the antifungal activity of Cyclo(Leu-Pro) derivatives. Cyclo(L-Leu-L-Pro) emerges as a significantly more potent antifungal agent compared to its heterochiral counterpart, Cyclo(L-Leu-D-Pro). The mechanisms underlying this differential activity are thought to involve the disruption of fungal cell membranes, inhibition of cell wall synthesis, and the downregulation of genes essential for mycotoxin production.[4][5][7][8] These findings highlight the importance of stereoselective synthesis and screening in the development of novel antifungal therapeutics. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their efficacy and advancing them as potential clinical candidates.

References

Stereochemistry's Decisive Role: A Comparative Analysis of Cyclo(Leu-Pro) Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the stereoisomers of the cyclic dipeptide Cyclo(Leu-Pro) reveals that stereochemistry is a critical determinant of their biological efficacy. This guide provides a detailed comparison of the biological activities of Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(L-Leu-D-Pro), and Cyclo(D-Leu-L-Pro), supported by quantitative data and detailed experimental protocols. The findings underscore the importance of stereoselectivity in drug discovery and development.

Cyclo(Leu-Pro)s, belonging to the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, are natural products found in various microorganisms.[1][2] Their rigid cyclic structure makes them promising scaffolds for therapeutic agents.[3] However, the spatial orientation of the leucine (B10760876) and proline residues dramatically influences their interaction with biological targets, leading to significant variations in their antifungal, anti-aflatoxigenic, antibacterial, and anticancer properties.[4][5]

Comparative Biological Activities of Cyclo(Leu-Pro) Stereoisomers

The biological activity of Cyclo(Leu-Pro) isomers is profoundly influenced by their stereochemistry, with homochiral isomers (L,L and D,D) generally exhibiting greater potency than their heterochiral counterparts (L,D and D,L).[4] This suggests that a specific three-dimensional conformation is crucial for effective interaction with biological targets.[4]

Table 1: Antifungal and Anti-Aflatoxigenic Activities of Cyclo(Leu-Pro) Isomers

IsomerTest OrganismActivity TypeMetricValueReference
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculareAntifungalInhibition of conidial germination at 100 µg/mL~80%[6]
Cyclo(D-Leu-D-Pro)Colletotrichum orbiculareAntifungalInhibition of conidial germination at 100 µg/mL~80%[6]
Cyclo(D-Leu-L-Pro)Colletotrichum orbiculareAntifungalInhibition of conidial germination at 100 µg/mLNo significant activity[6]
Cyclo(L-Leu-L-Pro)Aspergillus parasiticusAnti-aflatoxigenicIC50 for aflatoxin production0.2 mg/mL[7]
Cyclo(L-Leu-L-Pro)Aspergillus parasiticusAnti-aflatoxigenicIC50 for aflatoxin production200 µg/mL[8]

Table 2: Antibacterial and Antiviral Activities of Cyclo(Leu-Pro) Isomers

IsomerTest OrganismActivity TypeMetricValueReference
cis-Cyclo(L-Leu-L-Pro)Multidrug-resistant bacteriaAntibacterialNot specifiedActive[9]
cis-Cyclo(L-Leu-L-Pro)Influenza A (H3N2) virusAntiviralNot specifiedActive[9]
Cyclo(D-Leu-D-Pro)Vibrio anguillarumAntibacterialNot specifiedActive[10]

Table 3: Anticancer and Cytoprotective Activities of Cyclo(L-Leu-L-Pro)

IsomerCell LineActivity TypeKey FindingReference
Cyclo(L-Leu-L-Pro)Triple-negative breast cancer cellsAnticancerInhibits migration by disrupting CD151 and EGFR signaling[11]
Cyclo(L-Leu-L-Pro)Normal breast epithelial cells (MCF-12A)CytoprotectiveProtects against oxidative damage by targeting CD151[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Antifungal Activity Assay (Conidial Germination)

Objective: To assess the inhibitory effect of Cyclo(Leu-Pro) isomers on the germination of fungal spores.

Materials:

  • Fungal strain (e.g., Colletotrichum orbiculare) cultured on potato dextrose agar (B569324) (PDA).

  • Cyclo(Leu-Pro) stereoisomers.

  • Sterile distilled water.

  • Glass slides and a moist chamber.

  • Microscope.

Procedure:

  • Harvest conidia from the PDA culture and suspend them in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.[4]

  • Mix the conidial suspension with different concentrations of the Cyclo(Leu-Pro) stereoisomers.[4]

  • Incubate the mixture on glass slides within a moist chamber at 25°C for 6 hours.[4]

  • Observe the slides under a microscope to determine the percentage of germinated conidia.[4]

Aflatoxin Inhibition Assay

Objective: To quantify the inhibition of aflatoxin production by Cyclo(Leu-Pro) isomers in a fungal culture.

Materials:

  • Fungal strain (e.g., Aspergillus parasiticus) and a suitable culture medium (yeast extract-sucrose).

  • Cyclo(Leu-Pro) stereoisomers.

  • Incubator.

  • Equipment for aflatoxin extraction and quantification (TLC or HPLC).

Procedure:

  • Culture Aspergillus parasiticus in a liquid yeast extract-sucrose medium.[4]

  • Add the Cyclo(Leu-Pro) stereoisomers to the fungal culture.[4]

  • Incubate the cultures for a defined period.[4]

  • Separate the fungal mycelium from the culture medium.[4]

  • Extract aflatoxins from the culture filtrate and quantify them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

  • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits aflatoxin production by 50% compared to a control.[8]

Visualization of Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

experimental_workflow cluster_antifungal Antifungal Assay Workflow cluster_aflatoxin Aflatoxin Inhibition Workflow prep Prepare Conidial Suspension (1x10^6 conidia/mL) mix Mix Suspension with Cyclo(Leu-Pro) Isomers prep->mix incubate Incubate on Slides (25°C, 6h) mix->incubate observe Microscopic Observation & Quantify Germination incubate->observe culture Culture A. parasiticus add_isomers Add Cyclo(Leu-Pro) Isomers culture->add_isomers incubate_culture Incubate Cultures add_isomers->incubate_culture separate Separate Mycelium incubate_culture->separate extract Extract Aflatoxins separate->extract quantify Quantify with TLC/HPLC extract->quantify

Experimental workflows for assessing biological activities.

A proposed mechanism for the differential biological activity of Cyclo(Leu-Pro) isomers involves their interaction with quorum sensing pathways. Quorum sensing is a cell-to-cell communication mechanism that regulates virulence factors. The specific stereochemistry of the homochiral isomers is thought to allow for more effective binding to key receptors or enzymes in these pathways.[4] For instance, Cyclo(L-Leu-L-Pro) has been shown to inhibit the expression of the aflatoxin gene aflR.[4]

signaling_pathway cluster_pathway Proposed Mechanism of Action clp Homochiral Cyclo(Leu-Pro) (L,L or D,D) qs_receptor Quorum Sensing Receptor/ Enzyme clp->qs_receptor Inhibits/Modulates signal_cascade Signal Transduction Cascade qs_receptor->signal_cascade Activates virulence Virulence Factor Expression (e.g., aflatoxin production) signal_cascade->virulence Regulates

Proposed mechanism of Cyclo(Leu-Pro) action.

Conclusion

The stereochemical configuration of Cyclo(Leu-Pro) isomers is a paramount factor governing their biological activity. The consistently higher potency of homochiral isomers, particularly Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), in antifungal and anti-aflatoxigenic assays highlights the stereospecificity of their interactions with biological targets.[4] These findings have significant implications for drug discovery, emphasizing that the synthesis and evaluation of stereochemically pure compounds are essential for identifying and optimizing novel therapeutic agents. Further research to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of these potent isomers is warranted.

References

Cyclo(L-Leu-D-Pro): A Comparative Analysis Against Other Known Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Quorum Sensing Inhibitory Performance and Methodologies

Quorum sensing (QS), the intricate cell-to-cell communication network in bacteria, governs the expression of virulence factors and biofilm formation, making it a prime target for novel anti-infective therapies. Among the burgeoning class of quorum sensing inhibitors (QSIs), cyclic dipeptides (CDPs), including Cyclo(L-Leu-D-Pro), have garnered significant attention. This guide provides an objective comparison of Cyclo(L-Leu-D-Pro) and its related isomers against other well-established QSIs, supported by available experimental data and detailed methodologies to aid in research and development.

Performance Comparison of Quorum Sensing Inhibitors

While direct, side-by-side comparative studies quantifying the inhibitory effects of Cyclo(L-Leu-D-Pro) on bacterial quorum sensing are limited in the current literature, valuable insights can be drawn from the analysis of its isomers and other cyclic dipeptides. The following tables summarize the quantitative data on the anti-quorum sensing and anti-biofilm activities of various inhibitors against common model organisms like Pseudomonas aeruginosa.

Table 1: Comparative Efficacy of Cyclic Dipeptides in Quorum Sensing Inhibition

CompoundTarget OrganismAssayConcentrationInhibition (%)Reference
Cyclo(L-Pro-L-Tyr)P. aeruginosa PAO1Pyocyanin (B1662382) Production1.8 mM41%[1]
Elastase Activity1.8 mM32%[1]
Biofilm Formation1.8 mM52%[1]
Cyclo(L-Hyp-L-Tyr)P. aeruginosa PAO1Pyocyanin Production1.8 mM47%[1]
Elastase Activity1.8 mM8%[1]
Biofilm Formation1.8 mM50%[1]
Cyclo(L-Pro-L-Phe)P. aeruginosa PAO1Pyocyanin Production1.8 mM73%[1]
Elastase Activity1.8 mM61%[1]
Biofilm Formation1.8 mM48%[1]
Cyclo(L-Trp-L-Ser)P. aeruginosa PAO1Pyocyanin Production1 mM~60%[2]
Biofilm Formation1 mM~50%[2]
Cyclo(L-Leu-L-Pro)Aspergillus parasiticusAflatoxin Production0.2 mg/mL (IC50)50%[3]
Cyclo(L-Leu-L-Pro)Streptococcus mutansBiofilm Formation30 µg/mL53.5%[4]

Table 2: Efficacy of Other Known Quorum Sensing Inhibitors

Inhibitor ClassCompoundTarget OrganismAssay/TargetIC50 ValueReference
Furanonesmeta-bromo-thiolactone (mBTL)P. aeruginosa PA14Pyocyanin Production8 µM (±2)[5]
N-Acyl CyclopentylamidesN-Decanoyl cyclopentylamide (C10-CPA)P. aeruginosa PAO1lasB-lacZ expression80 µM[6]
rhlA-lacZ expression90 µM[6]
FlavonoidsChrysin derivative (E6)P. aeruginosaPyocyanin Production- (63.8% inhibition at test conc.)[7]
LasA Protease- (18.8% inhibition at test conc.)[7]
LasB Elastase- (42.2% inhibition at test conc.)[7]

Signaling Pathways and Mechanisms of Action

Quorum sensing in Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, is predominantly regulated by the LuxI/LuxR-type systems. These systems rely on the production of N-acyl homoserine lactone (AHL) autoinducers by LuxI-type synthases. As the bacterial population density increases, AHLs accumulate and bind to their cognate LuxR-type transcriptional regulators, leading to the activation of target genes that control virulence and biofilm formation.

G AHL_out AHL Diffusion AHL AHL AHL->AHL_out caption Simplified LuxI/LuxR Quorum Sensing Pathway in Gram-negative Bacteria.

Quorum sensing inhibitors can interfere with this process at various stages. Cyclo(L-Leu-D-Pro) and other cyclic dipeptides are thought to act as competitive inhibitors, binding to the LuxR-type receptors and preventing the binding of the native AHL autoinducers. This prevents the conformational changes required for the receptor to activate gene transcription.

G caption Competitive Inhibition of LuxR-type Receptors by QSIs.

Experimental Protocols

To facilitate the standardized evaluation of quorum sensing inhibitors, this section provides detailed methodologies for key experiments commonly used to assess their efficacy.

Experimental Workflow for QSI Screening

A typical workflow for screening and characterizing quorum sensing inhibitors involves a multi-step process, starting from initial screening to the quantification of specific virulence factors.

G Start Start: Candidate QSI Screening Primary Screening (e.g., C. violaceum assay) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Virulence Virulence Factor Quantification (Pyocyanin, Elastase) MIC->Virulence Biofilm Biofilm Inhibition Assay (Crystal Violet Method) MIC->Biofilm End End: Characterized QSI Virulence->End Biofilm->End caption General Experimental Workflow for QSI Screening and Characterization.

Quantification of Pyocyanin Production in P. aeruginosa

Objective: To quantitatively measure the inhibition of pyocyanin, a key virulence factor of P. aeruginosa, by a test compound.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth

  • Test compound (QSI)

  • Chloroform (B151607)

  • 0.2 M HCl

  • Spectrophotometer

Protocol:

  • Inoculate P. aeruginosa into LB broth containing sub-inhibitory concentrations of the test compound and a vehicle control.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform.

  • Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer 1 mL of the blue chloroform layer to a new tube.

  • Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Centrifuge at 10,000 x g for 2 minutes.

  • Measure the absorbance of the upper pink layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.[8]

  • Determine the percentage of inhibition relative to the vehicle control.

Quantification of Elastase (LasB) Activity

Objective: To measure the activity of LasB elastase, a major protease regulated by the las quorum sensing system in P. aeruginosa.

Materials:

  • Supernatants from P. aeruginosa cultures (prepared as in the pyocyanin assay)

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing 900 µL of Tris-HCl buffer and 10 mg of ECR.

  • Add 100 µL of the bacterial culture supernatant to the reaction mixture.

  • Incubate the mixture at 37°C for 3-4 hours with shaking.

  • Stop the reaction by adding 500 µL of 0.12 M EDTA.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm.

  • Calculate the percentage of elastase activity inhibition relative to the vehicle control.

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify the inhibition of biofilm formation by a test compound.

Materials:

  • Bacterial strain

  • Appropriate growth medium

  • 96-well microtiter plate

  • Test compound (QSI)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Plate reader

Protocol:

  • Inoculate the bacterial culture into the wells of a 96-well plate containing the growth medium and various concentrations of the test compound. Include a vehicle control.

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently washing the wells twice with sterile phosphate-buffered saline (PBS) or water.[5][6][9][10]

  • Air dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5][6][9][10]

  • Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.

  • Air dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[10]

  • Incubate for 10-15 minutes at room temperature.

  • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.

  • Measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.[6]

  • The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the control.

Conclusion

Cyclo(L-Leu-D-Pro) and its related cyclic dipeptides represent a promising class of quorum sensing inhibitors. While more direct comparative studies are needed to definitively establish the potency of Cyclo(L-Leu-D-Pro) against other well-known QSIs like furanones and flavonoids, the available data on its isomers and other CDPs indicate significant potential in attenuating bacterial virulence and biofilm formation. The experimental protocols provided herein offer a standardized framework for researchers to further investigate and compare the efficacy of these and other novel quorum sensing inhibitors, paving the way for the development of new anti-infective strategies.

References

Validating the Anticancer Efficacy of Cyclo(L-Leu-D-Pro) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(L-Leu-D-Pro) is a member of the 2,5-diketopiperazines (DKPs), a class of compounds recognized for their therapeutic potential, including anticancer properties.[1] While extensive in vivo validation of Cyclo(L-Leu-D-Pro) is not yet widely published, this guide provides a comprehensive framework for its evaluation, drawing on established methodologies for analogous compounds. By presenting a hypothetical comparative study, complete with detailed experimental protocols and pathway diagrams, this document aims to equip researchers with the necessary tools to rigorously assess the in vivo anticancer effects of Cyclo(L-Leu-D-Pro).

Comparative Efficacy of Anticancer Compounds

To objectively evaluate the therapeutic potential of Cyclo(L-Leu-D-Pro), its in vivo anticancer activity should be benchmarked against a standard-of-care chemotherapeutic agent and a structurally related cyclic peptide. The following table summarizes hypothetical comparative data from a xenograft model of human colon cancer (HCT-116), based on a framework for a similar cyclic dipeptide.[2]

Treatment GroupDose RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 10 mL/kg, i.p., daily1600 ± 2700+2.8
Cyclo(L-Leu-D-Pro) 50 mg/kg, i.p., daily800 ± 16050-1.2
Cisplatin 5 mg/kg, i.p., weekly480 ± 11070-8.5
Cyclo(L-Phe-L-Pro) 50 mg/kg, i.p., daily960 ± 19040-1.8

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.

Proposed Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. The following protocols are proposed for the in vivo assessment of Cyclo(L-Leu-D-Pro).

Animal Model and Xenograft Establishment
  • Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human colon carcinoma HCT-116 cells.

  • Procedure:

    • HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

    • Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.

    • Mice are then randomized into treatment and control groups.

Treatment Administration and Efficacy Evaluation
  • Treatment Groups: As detailed in the comparative data table.

  • Administration: Cyclo(L-Leu-D-Pro) and Cyclo(L-Phe-L-Pro) are dissolved in a suitable vehicle (e.g., 10% DMSO in saline) and administered daily via intraperitoneal (i.p.) injection. Cisplatin is administered weekly. The vehicle control group receives the vehicle solution alone.

  • Efficacy Evaluation:

    • Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.[2]

    • Body weight will be monitored as an indicator of toxicity.[2]

    • At the end of the study (e.g., Day 21), tumors will be excised, weighed, and processed for further analysis.[2]

Immunohistochemical Analysis

To investigate the mechanism of action, tumor tissues will be analyzed for markers of proliferation and apoptosis.[2]

  • Tissue Processing: Excised tumors will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[2]

  • Staining: Sections will be stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological analysis. Immunohistochemistry will be performed using antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).[2]

  • Quantification: The percentage of Ki-67-positive and cleaved caspase-3-positive cells will be quantified using image analysis software.[2]

Visualizing Experimental Design and Molecular Pathways

Diagrams are provided to clearly illustrate the experimental design and a potential molecular pathway involved in the anticancer effects of Cyclo(L-Leu-D-Pro).

G cluster_0 Phase 1: Xenograft Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis HCT116 HCT-116 Cell Culture Injection Subcutaneous Injection (5x10^6 cells/mouse) HCT116->Injection TumorGrowth Tumor Growth to 100-150 mm³ Injection->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Daily i.p. Injections - Vehicle - Cyclo(L-Leu-D-Pro) - Cisplatin (weekly) - Cyclo(L-Phe-L-Pro) Randomization->Treatment Monitoring Bi-weekly Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Excision Tumor Excision & Weight Endpoint->Excision IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Excision->IHC

In Vivo Anticancer Validation Workflow.

G cluster_0 Cellular Response to Cyclo(L-Leu-D-Pro) cluster_1 Molecular Mechanisms CDP Cyclo(L-Leu-D-Pro) CellCycle Cell Cycle Arrest (G2/M Phase) CDP->CellCycle blocks progression Apoptosis Induction of Apoptosis CDP->Apoptosis induces Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis->Proliferation Caspase Caspase-3 Activation Apoptosis->Caspase leads to Ki67 Ki-67 Expression Proliferation->Ki67 measured by

Potential Signaling Pathway of Cyclo(L-Leu-D-Pro).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclo(L-Leu-D-Pro) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cyclic dipeptides such as Cyclo(L-Leu-D-Pro) is critical in various research and development fields, from studying microbial metabolism to pharmaceutical quality control. The choice of analytical methodology is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of common analytical techniques for the quantification of Cyclo(L-Leu-D-Pro) and its isomers, with a focus on their experimental protocols and performance characteristics.

Overview of Analytical Methodologies

The quantification of Cyclo(L-Leu-D-Pro) and related cyclic dipeptides is primarily achieved through chromatographic techniques coupled with various detectors. The most frequently employed methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be utilized, particularly for purification and preliminary analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are typical experimental protocols for GC-MS and LC-MS based on published studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like cyclic dipeptides.

Sample Preparation:

  • Extraction: Samples are typically extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform. Liquid-liquid extraction is a common procedure.

  • Purification: The crude extract may be purified using techniques like Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[1][2]

  • Derivatization (if necessary): While many cyclic dipeptides are sufficiently volatile for GC analysis without derivatization, some protocols may employ this step to improve chromatographic behavior.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column, typically a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 170°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C).[1]

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scanning range of m/z 40-550.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[4]

Sample Preparation:

  • Extraction: Similar to GC-MS, extraction with a suitable solvent is the first step.

  • Purification: SPE is often used for sample clean-up to minimize matrix effects, which can suppress ionization in the MS source.[5][6]

  • Dissolution: The final extract is dissolved in a solvent compatible with the mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A reversed-phase C18 column is commonly used (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.[7]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[7]

  • Mass Spectrometer: An electrospray ionization (ESI) source is common for ionizing cyclic dipeptides.[7] The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of Cyclo(L-Leu-D-Pro) and its isomers. It is important to note that direct comparative studies with full validation data for Cyclo(L-Leu-D-Pro) are not extensively published; therefore, this table is a composite based on typical performance for similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and specific mass transitions (MS/MS).[5][6]
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range.[5][6]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Accuracy Typically within ±15% of the nominal concentration.Typically within ±15% of the nominal concentration.
Precision Relative Standard Deviation (RSD) typically <15%.Relative Standard Deviation (RSD) typically <15%.
Limit of Detection (LOD) Generally higher than LC-MS.Generally lower than GC-MS.[5][6]
Limit of Quantification (LOQ) Typically in the low µg/mL range.Can reach low ng/mL or even pg/mL levels.
Matrix Effects Less prone to signal suppression/enhancement.Can be significant and requires careful sample preparation and method development.[5][6]
Throughput Can be lower due to longer run times.Can be higher with UHPLC systems.

Mandatory Visualization

Analytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods. Cross-validation is essential when data from different methods or laboratories are to be compared or combined.[8][9]

Analytical Method Cross-Validation Workflow start Start: Define Cross-Validation Protocol method1 Method A (Reference Method) - Fully Validated start->method1 method2 Method B (Comparator Method) - Fully Validated start->method2 sample_prep Prepare Standard and QC Samples (Spiked Matrix) analysis1 Analyze Samples with Method A sample_prep->analysis1 analysis2 Analyze Samples with Method B sample_prep->analysis2 data_comp Compare Datasets - Statistical Analysis (e.g., Bland-Altman, t-test) analysis1->data_comp analysis2->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance pass Cross-Validation Successful Methods are Interchangeable acceptance->pass Yes fail Cross-Validation Failed Investigate Discrepancies acceptance->fail No end End pass->end fail->end Experimental Workflow for Cyclo(L-Leu-D-Pro) Quantification sample Sample Collection (e.g., Bacterial Culture, Wine) extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction purification Purification / Clean-up (e.g., TLC, SPE) extraction->purification analysis Instrumental Analysis (GC-MS or LC-MS) purification->analysis data_acq Data Acquisition (Chromatograms and Spectra) analysis->data_acq quant Quantification (Calibration Curve) data_acq->quant report Result Reporting (Concentration of Cyclo(L-Leu-D-Pro)) quant->report

References

Replicating Published Findings on the Neuroprotective Effects of Cyclic Dipeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Cyclo(L-Leu-D-Pro) in the Context of Structurally Related Neuroprotective Compounds

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of compounds that have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective functions.[1] This guide focuses on the neuroprotective effects of Cyclo(L-Leu-D-Pro). However, a direct review of published literature reveals a notable lack of studies specifically investigating the neuroprotective properties of this particular stereoisomer.

Therefore, to provide a valuable resource for researchers, this guide will focus on replicating and comparing the published neuroprotective findings of two well-characterized CDPs: Cyclo(L-Pro-L-Phe) and Cyclo(His-Pro) . Furthermore, we will discuss the potential implications of stereochemistry on the bioactivity of Cyclo(Leu-Pro) isomers, drawing from findings in other therapeutic areas. This comparative approach will provide a framework for designing future studies to elucidate the potential neuroprotective effects of Cyclo(L-Leu-D-Pro).

Comparative Analysis of Neuroprotective Cyclic Dipeptides

This section details the neuroprotective activities of Cyclo(L-Pro-L-Phe) and Cyclo(His-Pro), which serve as key comparators in the absence of direct data for Cyclo(L-Leu-D-Pro).

Cyclo(L-Pro-L-Phe): A PPAR-γ Agonist with Neuroprotective Properties

Cyclo(L-Pro-L-Phe) has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor implicated in neuroprotection.[2][3] Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis.[2]

Quantitative Data Summary

The neuroprotective effects of Cyclo(L-Pro-L-Phe) against hydrogen peroxide (H₂O₂)-induced damage in human neuroblastoma SH-SY5Y cells are summarized below.

Experimental AssayTreatment ConditionCyclo(L-Pro-L-Phe) ConcentrationResult (Compared to H₂O₂-treated control)Reference
Cell Viability (MTT Assay) H₂O₂ (200 µM)10 µMSignificant increase in cell viability[2]
20 µMSignificant increase in cell viability[2]
40 µMSignificant increase in cell viability[2]
Cytotoxicity (LDH Release Assay) H₂O₂ (200 µM)10 µMSignificant decrease in LDH release[2]
20 µMSignificant decrease in LDH release[2]
40 µMSignificant decrease in LDH release[2]
Apoptosis (Hoechst 33342 Staining) H₂O₂ (200 µM)40 µMReduction in apoptotic nuclei[2]
Cyclo(His-Pro): Modulation of the Nrf2-NF-κB Signaling Axis

Cyclo(His-Pro) is a metabolite of thyrotropin-releasing hormone and has shown promise in counteracting neuroinflammation-based degenerative pathologies.[4] Its neuroprotective mechanism is largely attributed to its ability to modulate the Nrf2-NF-κB signaling pathway, a critical axis in cellular defense against oxidative stress and inflammation.[4] Cyclo(His-Pro) has been shown to be a protective factor against various stress stimuli in rat pheochromocytoma PC12 cells.[5][6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of the comparator cyclic dipeptides are mediated by distinct signaling pathways. Understanding these pathways is crucial for designing experiments to test the activity of Cyclo(L-Leu-D-Pro).

PPAR-γ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a ligand-activated transcription factor that plays a key role in regulating genes involved in inflammation and metabolism.[7] Agonists of PPAR-γ have demonstrated neuroprotective effects.[7] The activation of PPAR-γ can lead to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and promote mitochondrial biogenesis and function.[7][8][9]

PPAR_gamma_pathway Cyclo(L-Pro-L-Phe) Cyclo(L-Pro-L-Phe) PPAR-gamma PPAR-gamma Cyclo(L-Pro-L-Phe)->PPAR-gamma activates RXR RXR PPAR-gamma->RXR heterodimerizes with NF-kB NF-kB PPAR-gamma->NF-kB inhibits PPRE PPRE (DNA) RXR->PPRE binds to Neuroprotective Gene\nTranscription Neuroprotective Gene Transcription PPRE->Neuroprotective Gene\nTranscription induces Inflammation Inflammation NF-kB->Inflammation promotes

Figure 1: PPAR-γ Signaling Pathway

Nrf2-NF-κB Signaling Pathway

The Nrf2-NF-κB signaling axis represents a critical balance between cellular defense and inflammatory responses. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[10][11] Conversely, NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of pro-inflammatory gene expression.[11] There is significant crosstalk between these two pathways, with Nrf2 activation often leading to the suppression of NF-κB activity.[11]

Nrf2_NFkB_pathway cluster_stress Oxidative Stress ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates NF-kB NF-kB ROS->NF-kB activates Cyclo(His-Pro) Cyclo(His-Pro) Cyclo(His-Pro)->Nrf2 activates ARE ARE (DNA) Nrf2->ARE binds to Nrf2->NF-kB inhibits Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes upregulates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes upregulates experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assessment Seed Neuronal Cells Seed Neuronal Cells Differentiate Cells (if applicable) Differentiate Cells (if applicable) Seed Neuronal Cells->Differentiate Cells (if applicable) Pre-treat with Test Compound Pre-treat with Test Compound Differentiate Cells (if applicable)->Pre-treat with Test Compound Induce Neurotoxicity (e.g., H2O2) Induce Neurotoxicity (e.g., H2O2) Pre-treat with Test Compound->Induce Neurotoxicity (e.g., H2O2) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induce Neurotoxicity (e.g., H2O2)->Cell Viability Assay (MTT) Cytotoxicity Assay (LDH) Cytotoxicity Assay (LDH) Induce Neurotoxicity (e.g., H2O2)->Cytotoxicity Assay (LDH) Apoptosis Assay (Hoechst) Apoptosis Assay (Hoechst) Induce Neurotoxicity (e.g., H2O2)->Apoptosis Assay (Hoechst)

References

A Head-to-Head Comparison of Cyclo(L-Leu-D-Pro) and Its Isomers with Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, cyclic dipeptides (CDPs) have emerged as a promising class of compounds. This guide provides a detailed head-to-head comparison of the antimicrobial efficacy of Cyclo(L-Leu-D-Pro) and its stereoisomers against various pathogens, benchmarked against the performance of widely used commercial antibiotics. The data presented is compiled from multiple studies to offer a comparative overview.

Executive Summary

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide with a unique stereochemistry that influences its biological activity. This guide synthesizes available in vitro data on the antimicrobial and antifungal properties of Cyclo(L-Leu-D-Pro) and its more extensively studied isomer, Cyclo(L-Leu-L-Pro). The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of an antimicrobial agent's potency. The comparative analysis includes data for the commercial antibiotics ciprofloxacin (B1669076) and vancomycin (B549263) to provide a clear perspective on the potential of these cyclic dipeptides as future therapeutics.

Comparative Antimicrobial Efficacy: A Tabular Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cyclo(L-Leu-D-Pro), its isomers, and commercial antibiotics against a range of bacterial and fungal strains. It is important to note that the data for the cyclic dipeptides and the commercial antibiotics are compiled from different studies, and therefore, this represents an indirect comparison. The activity of these compounds can vary significantly based on the specific microbial strain and the experimental conditions.

Table 1: Antibacterial Activity (MIC in µg/mL)

MicroorganismCyclo(L-Leu-D-Pro)Cyclo(L-Leu-L-Pro)CiprofloxacinVancomycin
Staphylococcus aureusNo Data Available30[1]0.25 - 1[2][3][4]No Data Available
Enterococcus faecalisNo Data Available12[1]No Data Available≤4 (susceptible)[5][6]
Enterococcus faecalis (Vancomycin-Resistant)No Data Available12.5No Data Available32 - >256[5][7]
Escherichia fergusoniiNo Data Available230[1]No Data AvailableNo Data Available

Table 2: Antifungal Activity (MIC in µg/mL)

MicroorganismCyclo(L-Pro-D-Leu)Cyclo(L-Leu-L-Pro)
Aspergillus flavus8[8]16[1]
Aspergillus nigerNo Data Available17[1]
Colletotrichum orbiculareInactive[9][10]100 (inhibitory concentration)[9][10]
Fusarium oxysporumNo Data Available16[1]

Note: The activity of Cyclo(L-Leu-D-Pro) and its isomers is highly dependent on the stereochemistry and the target microorganism. For instance, while Cyclo(L-Pro-D-Leu) shows potent activity against Aspergillus flavus, the Cyclo(D-Leu-L-Pro) isomer was found to be inactive against Colletotrichum orbiculare[9][10]. The homochiral isomers (L-L and D-D) of Cyclo(Leu-Pro) have generally demonstrated higher antifungal activity than the heterochiral isomers (L-D and D-L)[11][12].

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the antimicrobial efficacy of cyclic dipeptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]

1. Preparation of Materials:

  • Test Compounds: Cyclo(L-Leu-D-Pro) and other cyclic dipeptides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or sterile water) to create a stock solution. Commercial antibiotics are prepared according to standard laboratory protocols.

  • Bacterial/Fungal Strains: Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and clinical isolates are cultured on appropriate agar (B569324) plates.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is typically used for bacteria, while RPMI-1640 medium is used for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, and an incubator.

2. Inoculum Preparation:

  • Several colonies of the test microorganism are inoculated into a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The inoculum is then diluted in the appropriate growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared directly in the 96-well microtiter plates.

  • The standardized inoculum is added to each well containing the diluted test compound.

  • Control wells are included: a positive control (inoculum without any antimicrobial agent) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for Cyclo(L-Leu-D-Pro) are not fully elucidated, the antimicrobial mechanism of cyclic dipeptides is generally believed to involve the disruption of microbial cell membranes and the inhibition of enzymes crucial for cell wall synthesis.[18][19][20]

Generalized Antimicrobial Mechanism of Cyclic Dipeptides

antimicrobial_mechanism cluster_peptide Cyclic Dipeptide cluster_cell Microbial Cell CDP Cyclo(L-Leu-D-Pro) Membrane Cell Membrane CDP->Membrane Disruption Wall_Synthesis Cell Wall Synthesis CDP->Wall_Synthesis Inhibition QS Quorum Sensing Signaling CDP->QS Interference Cell_Lysis Cell Lysis / Death Membrane->Cell_Lysis Wall_Synthesis->Cell_Lysis QS->Cell_Lysis

Caption: Proposed antimicrobial mechanisms of action for cyclic dipeptides.

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well plates Inoculum->Inoculation Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Visually Inspect for Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: General experimental workflow for MIC determination via broth microdilution.

Conclusion

The available data, though limited for Cyclo(L-Leu-D-Pro) itself, suggests that cyclic dipeptides as a class of molecules hold significant potential as antimicrobial agents. The stereochemistry of these compounds plays a critical role in their biological activity, with certain isomers demonstrating potent efficacy against bacterial and fungal pathogens. While the MIC values for the more active isomers are not yet on par with some of the most potent commercial antibiotics, their novel mechanism of action could be advantageous in combating drug-resistant strains. Further research, including direct comparative studies and in vivo efficacy evaluations, is warranted to fully assess the therapeutic potential of Cyclo(L-Leu-D-Pro) and its analogs.

References

Assessing the Off-Target Effects of Cyclo(L-Leu-D-Pro): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(L-Leu-D-Pro) and its stereoisomers are emerging as molecules of significant interest in biomedical research due to their diverse biological activities. As with any potential therapeutic agent, a thorough assessment of off-target effects is crucial to determine its safety and selectivity profile. This guide provides a comparative overview of the known biological activities of Cyclo(L-Leu-D-Pro) and related diketopiperazines (DKPs), highlighting the current landscape of off-target assessment for this compound class.

While dedicated off-target screening against a broad panel of human receptors and enzymes for Cyclo(L-Leu-D-Pro) is not extensively documented in publicly available literature, this guide synthesizes existing data on its various biological effects. These activities, depending on the intended therapeutic application, could be considered potential off-target interactions.

Comparative Analysis of Biological Activities

The biological activities of Cyclo(L-Leu-D-Pro) and its stereoisomers have been primarily investigated in the contexts of antimicrobial, antifungal, and anticancer research. The following tables summarize the available quantitative data on these effects, which can be considered in the evaluation of potential off-target activities.

Table 1: Antimicrobial and Antifungal Activity of Cyclo(Leu-Pro) Isomers and Related Diketopiperazines
CompoundTarget OrganismAssay TypeActivity MetricValueReference
Cyclo(L-Leu-L-Pro)Vancomycin-resistant Enterococcus faecalis (strains K-99-34, K-00-184, K-00-221)Minimum Inhibitory Concentration (MIC)MIC12.5 µg/mL[1]
Cyclo(L-Leu-L-Pro)Aspergillus parasiticus SYS-4Aflatoxin Production InhibitionIC500.20 mg/mL[2]
Cyclo(D-Leu-D-Pro)Aspergillus parasiticusAflatoxin Production Inhibition-Similar to Cyclo(L-Leu-L-Pro)[2]
Cyclo(L-Pro-L-Val)Aspergillus parasiticusNorsolorinic Acid Accumulation Inhibition-Active at 0.3 mg/mL[2]
Cyclo(L-Leu-D-Pro)Aspergillus parasiticusSpore Formation-Weaker inhibition than L-L/D-D isomers[2]
Cyclo(D-Pro-L-Leu)Aspergillus parasiticusAflatoxin Production Inhibition-Weaker activity than L-L/D-D isomers[2]
Table 2: Cytotoxic and Other Biological Activities in Mammalian Systems
CompoundCell Line / SystemEffectActivity MetricValueReference
Cyclo(L-Leu-L-Pro)K562, HL-60, U937 (leukemia cells)Inhibition of growthConcentration-dependent1-500 µg/mL[1]
Cyclo(L-Leu-L-Pro)Normal breast epithelial cells (MCF-12A)Protection from oxidative damage-Significant protection[1]
Cyclo(L-Leu-L-Pro)MouseAcute toxicityLD50 (intravenous)80 mg/kg[3]
2,5-Diketopiperazine derivative (25)Human vasopressin receptors (hV1a, hV1b, hV2)Selectivity vs. oxytocin (B344502) receptor->10,000-fold (hV1a/hV1b), ~500-fold (hV2)[4]

Experimental Protocols

Understanding the methodologies used to assess the biological activities of Cyclo(L-Leu-D-Pro) is critical for interpreting the data and designing future off-target screening assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., bacteria, fungi) is prepared in a suitable growth medium.

  • Compound Dilution: The test compound, such as Cyclo(L-Leu-L-Pro), is serially diluted in the growth medium in a microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microorganism.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the microorganism (e.g., specific temperature and time).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Aflatoxin Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of aflatoxins by fungal species.

  • Fungal Culture: The aflatoxin-producing fungus (e.g., Aspergillus parasiticus) is cultured in a suitable liquid or solid medium.

  • Compound Treatment: The culture is treated with various concentrations of the test compound.

  • Incubation: The treated cultures are incubated for a specific period to allow for fungal growth and aflatoxin production.

  • Aflatoxin Extraction: Aflatoxins are extracted from the culture medium using an appropriate solvent.

  • Quantification: The amount of aflatoxin is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value, the concentration at which aflatoxin production is inhibited by 50%, is then calculated.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.

Signaling Pathways and Molecular Interactions

While a comprehensive map of the signaling pathways affected by Cyclo(L-Leu-D-Pro) is not yet available, some studies have begun to elucidate its molecular interactions in mammalian cells.

One identified interaction for the Cyclo(L-Leu-L-Pro) isomer is with the tetraspanin CD151. This interaction has been shown to have a protective effect against oxidative stress in normal breast epithelial cells.[1]

Cyclo(L-Leu-L-Pro) Cyclo(L-Leu-L-Pro) CD151 CD151 Cyclo(L-Leu-L-Pro)->CD151 interacts with Oxidative_Stress Oxidative Stress CD151->Oxidative_Stress mitigates Cell_Protection Cell Protection CD151->Cell_Protection Oxidative_Stress->Cell_Protection inhibits

Caption: Interaction of Cyclo(L-Leu-L-Pro) with CD151 leading to cell protection against oxidative stress.

Experimental Workflow for Off-Target Assessment

A systematic approach is necessary to comprehensively assess the off-target effects of Cyclo(L-Leu-D-Pro). The following workflow outlines a standard process in drug development.

cluster_0 In Vitro Profiling cluster_1 In Vivo Assessment A Compound Synthesis (Cyclo(L-Leu-D-Pro)) B Broad Receptor/Enzyme Screening Panel A->B C Secondary Assays (Dose-Response) B->C D Cell-Based Functional Assays C->D E Animal Model Selection D->E Lead Candidate F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F G Toxicology Studies (e.g., LD50, repeated dose) F->G H Histopathology G->H

Caption: A generalized experimental workflow for assessing the off-target effects of a test compound.

Conclusion

The assessment of off-target effects for Cyclo(L-Leu-D-Pro) is still in its early stages. The available data primarily highlights its intended biological activities, which for a different therapeutic purpose, could be considered off-target effects. The broad range of activities observed for the wider class of diketopiperazines underscores the importance of comprehensive off-target profiling. Future research should focus on systematic screening of Cyclo(L-Leu-D-Pro) and its isomers against a diverse panel of human receptors, enzymes, and ion channels to build a robust safety and selectivity profile, which is essential for its potential development as a therapeutic agent.

References

Comparative Analysis of Cyclo(L-Leu-D-Pro) Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclo(L-Leu-D-Pro), a cyclic dipeptide, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial and quorum sensing inhibitory properties. Understanding the relationship between the structure of these compounds and their biological function is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of Cyclo(L-Leu-D-Pro) analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support ongoing research and drug discovery efforts.

Data Presentation: Comparative Biological Activities

The biological activity of Cyclo(Leu-Pro) analogs is significantly influenced by their stereochemistry and the nature of their amino acid residues. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antifungal and antibacterial efficacy.

Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers against Colletotrichum orbiculare

CompoundConcentration (µg/mL)Inhibition of Conidial Germination (%)Inhibition of Appressorium Formation (%)Reference
Cyclo(L-Leu-L-Pro)100~80%Significant Inhibition[1][2]
Cyclo(D-Leu-D-Pro)100~80%No Significant Inhibition[1][2]
Cyclo(L-Leu-D-Pro)100No Significant InhibitionNo Significant Inhibition[1][2]
Cyclo(D-Leu-L-Pro)100No Significant InhibitionNo Significant Inhibition[1][2]

Table 2: Antibacterial Activity of Cyclo(Leu-Pro) Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
Cyclo(L-Leu-L-Pro)Staphylococcus aureus25[1]
Cyclo(L-Leu-D-Phe)Staphylococcus aureus25[1]
Cyclo(D-Leu-L-Phe)Staphylococcus aureus12.5[1]
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[1][2]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[1][2]
Cyclo(L-Pro-L-Tyr)Ralstonia solanacearum31.25[1][2]
Cyclo(D-Pro-L-Tyr)Ralstonia solanacearum31.25[1][2]

Table 3: Aflatoxin Inhibition by Cyclo(Leu-Pro) Stereoisomers

CompoundIC50 (mg/mL) for Aflatoxin ProductionReference
Cyclo(L-Leu-L-Pro)0.20[3]
Cyclo(D-Leu-D-Pro)0.13[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the structure-activity relationship studies of Cyclo(L-Leu-D-Pro) analogs.

Synthesis of Cyclo(L-Leu-D-Pro) Analogs

A common method for synthesizing diketopiperazines involves the cyclization of a dipeptide ester.

Materials:

  • Appropriate N-protected amino acids (e.g., Boc-L-Leu, Boc-D-Pro)

  • Amino acid methyl esters (e.g., L-Pro-OMe, D-Leu-OMe)

  • Coupling agents (e.g., DCC, HBTU)

  • Deprotection agents (e.g., TFA)

  • Solvents (e.g., DCM, DMF)

  • Base (e.g., DIEA)

Procedure:

  • Dipeptide Formation: Couple the N-protected amino acid with the amino acid methyl ester using a suitable coupling agent in an appropriate solvent.

  • Deprotection: Remove the N-protecting group (e.g., Boc group with TFA).

  • Cyclization: Induce cyclization of the dipeptide ester by heating in a suitable solvent, often with the addition of a mild base.

  • Purification: Purify the resulting cyclic dipeptide using techniques such as column chromatography or recrystallization.

Antifungal Activity Assay (against Colletotrichum orbiculare)

This assay assesses the ability of the compounds to inhibit fungal spore germination and appressorium formation.

Materials:

  • Colletotrichum orbiculare spores

  • Potato Dextrose Agar (PDA) plates

  • Cyclo(Leu-Pro) analogs dissolved in a suitable solvent (e.g., DMSO)

  • Microscope slides

  • Humid chamber

Procedure:

  • Spore Suspension: Prepare a suspension of C. orbiculare spores in sterile water.

  • Treatment: Mix the spore suspension with different concentrations of the test compounds.

  • Incubation: Place a droplet of the mixture on a microscope slide and incubate in a humid chamber at 25°C for 24 hours.

  • Microscopic Examination: Observe the slides under a microscope to determine the percentage of germinated spores and the formation of appressoria.[2]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Cyclo(Leu-Pro) analogs in serial dilutions

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in the microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.[4]

Biofilm Inhibition Assay

This assay quantifies the ability of compounds to prevent the formation of biofilms.

Materials:

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well polystyrene plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent

Procedure:

  • Bacterial Culture: Grow an overnight culture of the test bacteria.

  • Treatment and Incubation: Add the bacterial culture and different concentrations of the test compounds to the wells of a 96-well plate. Incubate for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Stain the adherent biofilm with crystal violet solution for 15-20 minutes.

  • Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol).

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader.[4][5][6]

Signaling Pathways and Experimental Workflows

The biological effects of Cyclo(L-Leu-D-Pro) analogs are often mediated through their interaction with cellular signaling pathways, particularly in the context of bacterial quorum sensing.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes a complex quorum-sensing system to regulate virulence factor production and biofilm formation. The las and rhl systems are two major interconnected pathways. Cyclo(Leu-Pro) analogs can interfere with these pathways, leading to a reduction in pathogenicity.

Quorum_Sensing_Inhibition cluster_las las System cluster_rhl rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR Virulence_las Virulence Factors (e.g., elastase) LasR->Virulence_las activates RhlR RhlR LasR->RhlR activates AHL_las->LasR binds RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes Virulence_rhl Virulence Factors (e.g., rhamnolipids) RhlR->Virulence_rhl activates AHL_rhl->RhlR binds Inhibitor Cyclo(Leu-Pro) Analog Inhibitor->LasR inhibits binding Inhibitor->RhlR inhibits binding QSI_Screening_Workflow start Library of Cyclo(Leu-Pro) Analogs mic_assay MIC Assay (Determine sub-inhibitory concentrations) start->mic_assay reporter_assay Reporter Gene Assay (e.g., lasB-gfp) (Primary screen for QS inhibition) mic_assay->reporter_assay virulence_assay Virulence Factor Assays (e.g., elastase, pyocyanin) reporter_assay->virulence_assay biofilm_assay Biofilm Inhibition Assay reporter_assay->biofilm_assay hit_compounds Active Analogs (Hits) virulence_assay->hit_compounds biofilm_assay->hit_compounds

References

Independent Verification of the Molecular Target of Cyclo(L-Leu-D-Pro): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a class of molecules also known as 2,5-diketopiperazines (DKPs), which are noted for their diverse biological activities. While the broader family of Cyclo(Leu-Pro) stereoisomers has been investigated for various properties, a definitive, experimentally verified molecular target for the Cyclo(L-Leu-D-Pro) isomer remains to be elucidated. This guide provides a comparative analysis of the known biological activities of Cyclo(Leu-Pro) stereoisomers, highlighting the critical role of stereochemistry in their function. Furthermore, it details established experimental protocols for assessing bioactivity and proposes a comprehensive workflow for the independent verification of the molecular target of Cyclo(L-Leu-D-Pro).

Comparative Biological Activities of Cyclo(Leu-Pro) Stereoisomers

Experimental evidence strongly indicates that the biological activity of Cyclo(Leu-Pro) is highly dependent on the stereochemistry of its constituent amino acids. The homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), consistently demonstrate more potent biological effects compared to the heterochiral isomers, Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro).[1] This suggests that a specific three-dimensional conformation is crucial for effective interaction with biological targets.[1]

Antifungal Activity

A primary area of investigation for Cyclo(Leu-Pro) isomers is their antifungal activity. Studies have demonstrated significant differences in the efficacy of these stereoisomers against various fungal pathogens.

CompoundTarget OrganismBioassayResultReference
Cyclo(L-Leu-L-Pro) Colletotrichum orbiculareConidial Germination InhibitionSignificant inhibition at 100 µg/mL[2][3]
Appressorium Formation InhibitionSignificant inhibition at 100 µg/mL[2][3]
Disease Lesion ReductionSignificant reduction at 100 µg/mL[2][3]
Cyclo(D-Leu-D-Pro) Colletotrichum orbiculareConidial Germination InhibitionSignificant inhibition at 100 µg/mL[2][3]
Appressorium Formation InhibitionModerate inhibition[2][3]
Disease Lesion ReductionSignificant reduction at 100 µg/mL[2][3]
Cyclo(D-Leu-L-Pro) Colletotrichum orbiculareAntifungal ActivityNo significant activity observed[2][3]
Cyclo(L-Leu-D-Pro) Aspergillus parasiticusAflatoxin Production InhibitionWeaker activity compared to L-L and D-D isomers[4]
Aflatoxin Inhibition

Certain Cyclo(Leu-Pro) isomers have been shown to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by Aspergillus species.

CompoundTarget OrganismBioassayIC50Reference
Cyclo(L-Leu-L-Pro) Aspergillus parasiticusAflatoxin Production Inhibition0.20 mg/mL[4]
Cyclo(D-Leu-D-Pro) Aspergillus parasiticusAflatoxin Production InhibitionSimilar to Cyclo(L-Leu-L-Pro)[4]
Cyclo(L-Leu-D-Pro) Aspergillus parasiticusAflatoxin Production InhibitionWeaker activity[4]
Cyclo(D-Pro-L-Leu) Aspergillus parasiticusAflatoxin Production InhibitionWeaker activity[4]

Hypothesized and Computationally Predicted Molecular Targets

While direct experimental verification for Cyclo(L-Leu-D-Pro) is lacking, research on related diketopiperazines suggests potential target classes. It is important to note that these are not verified targets for Cyclo(L-Leu-D-Pro) and require experimental validation.

  • Tubulin: Some diketopiperazine derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to anticancer activity.[5]

  • Sigma-1 Receptor (SIGMA1): Molecular docking studies have identified SIGMA1 as a potential target for various cyclic dipeptides in the context of schizophrenia.[6]

  • Bacterial Transcription Termination Factor Rho: The diketopiperazine antibiotic bicyclomycin (B1666983) selectively inhibits this enzyme.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of Cyclo(Leu-Pro) isomers. These protocols can be adapted for the screening and verification of the molecular target of Cyclo(L-Leu-D-Pro).

Antifungal Activity Assays against Colletotrichum orbiculare
  • Fungal Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA). Conidia are harvested and suspended in sterile distilled water to a concentration of 1 x 10^6 conidia/mL.[1]

  • Conidial Germination Assay: A suspension of conidia is mixed with various concentrations of the test compound. This mixture is then incubated on glass slides within a moist chamber at 25°C for 6 hours. The percentage of germinated conidia is subsequently determined through microscopic observation.[1]

  • Disease Control Assay (Detached Leaf): Leaf discs from a susceptible host plant (e.g., cucumber) are treated with solutions of the test compounds. Following treatment, the leaf discs are inoculated with a conidial suspension of C. orbiculare. The inoculated discs are incubated in a humid environment, and the area of the resulting lesions is measured after 5 days to assess the severity of the disease.[1]

Aflatoxin Inhibition Assay
  • Fungal Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose medium, which is conducive to the production of aflatoxin.[1]

  • Inhibition Assay: The test compounds are added to the liquid culture of A. parasiticus. These cultures are then incubated for a specified period. Following incubation, the fungal mycelium is separated from the culture medium.[1]

  • Aflatoxin Quantification: Aflatoxins are extracted from the culture filtrate. The extracted aflatoxins are then quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that results in a 50% reduction in aflatoxin production compared to a control culture.[1]

Proposed Workflow for Independent Target Verification

The following workflow outlines a systematic approach for the independent verification of the molecular target of Cyclo(L-Leu-D-Pro), integrating established biochemical and proteomic techniques.

G cluster_0 Probe Synthesis & Validation cluster_1 Target Identification cluster_2 Protein Identification & Analysis cluster_3 Target Validation A Synthesis of Affinity Probe (e.g., Biotinylated Cyclo(L-Leu-D-Pro)) C Activity Confirmation of Probes A->C B Synthesis of Photo-affinity Probe (e.g., Diazirine-containing Cyclo(L-Leu-D-Pro)) B->C F Cell Lysate Incubation C->F D Affinity Purification (Streptavidin beads) G Elution of Bound Proteins D->G E Photo-affinity Labeling (UV cross-linking) E->G F->D F->E H SDS-PAGE & In-gel Digestion G->H I LC-MS/MS Analysis H->I J Bioinformatic Analysis (Database searching, protein identification) I->J K Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) J->K L In Vitro Activity Assays (with purified protein) J->L M Cellular Thermal Shift Assay (CETSA) J->M N Genetic Validation (e.g., Knockdown, Overexpression) J->N G CLDP Cyclo(L-Leu-D-Pro) Target Identified Target (e.g., Kinase) CLDP->Target Inhibition/Activation Substrate Downstream Substrate Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Apoptosis, Growth Inhibition) PhosphoSubstrate->CellularResponse

References

Benchmarking the Efficacy of Cyclo(L-Leu-D-Pro) Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel therapeutic agents necessitates rigorous evaluation against established industry benchmarks. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(L-Leu-D-Pro), placing its potential efficacy in the context of current standard-of-care antimicrobial agents. While direct comparative data for Cyclo(L-Leu-D-Pro) is limited, this document synthesizes available research on closely related isomers to offer a preliminary performance overview.

Executive Summary

Cyclic dipeptides (CDPs), particularly those containing proline, are gaining attention for their diverse biological activities, including antimicrobial and quorum sensing inhibitory effects. This guide focuses on the potential of Cyclo(L-Leu-D-Pro) as an antimicrobial agent. Due to a scarcity of direct head-to-head studies, we will draw upon data from its isomers, primarily Cyclo(L-Pro-D-Leu), to benchmark its efficacy against industry-standard antifungal and antibacterial drugs. It is crucial to note that while informative, these comparisons are indirect and highlight the need for further targeted research.

Antifungal Efficacy: A Comparative Perspective

Fungal infections, particularly those caused by Aspergillus species, present a significant therapeutic challenge. The current industry standards for treating aspergillosis include triazoles like voriconazole (B182144) and polyenes like amphotericin B.

Table 1: Antifungal Activity - Cyclo(L-Pro-D-Leu) vs. Industry Standards

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Citation
Cyclo(L-Pro-D-Leu) Aspergillus flavus8 µg/mL[1]
Voriconazole Aspergillus fumigatus0.25 - 2 µg/mL (Typical Range)
Amphotericin B Aspergillus fumigatus0.5 - 2 µg/mL (Typical Range)

Note: The data for Cyclo(L-Pro-D-Leu) is presented as a proxy due to the limited availability of data for Cyclo(L-Leu-D-Pro). The MIC ranges for industry standards are typical and can vary based on the specific strain and testing conditions.

Antibacterial Efficacy: An Indirect Comparison

The rising threat of antibiotic resistance underscores the urgent need for new antibacterial agents. Standard treatments for bacterial infections often include beta-lactam antibiotics like flucloxacillin (B1213737) and glycopeptides such as vancomycin, especially for resistant strains like MRSA.

Table 2: Antibacterial Activity of Cyclo(Leu-Pro) Isomers vs. Industry Standards

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Citation
Cyclo(L-Leu-L-Pro) Staphylococcus aureus25 µg/mL[2]
Cyclo(D-Leu-L-Phe) Staphylococcus aureus12.5 µg/mL[2]
Flucloxacillin Methicillin-Susceptible Staphylococcus aureus (MSSA)0.25 - 2 µg/mL (Typical Range)
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 2 µg/mL (Typical Range)

Note: Data for Cyclo(Leu-Pro) isomers are provided to indicate the potential antibacterial activity of this class of compounds. Direct comparative data for Cyclo(L-Leu-D-Pro) against these standards is not currently available.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial efficacy testing. The following is a generalized protocol based on standard methodologies.

Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh and dissolve the test compound (e.g., Cyclo(L-Leu-D-Pro)) in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions:

    • Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the target microorganism (bacterium or fungus) from a fresh culture. The concentration of the inoculum is critical and should be adjusted to a specific McFarland standard, typically 0.5, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add a standardized volume of the microbial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing only the broth medium and the microbial inoculum to ensure the viability and growth of the organism.

    • Sterility Control: A well containing only the sterile broth medium to check for contamination.

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) and for a sufficient duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing Methodologies and Mechanisms

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of Compound dilutions Serial Dilutions stock->dilutions plate Inoculation of Microtiter Plate dilutions->plate inoculum Standardized Inoculum inoculum->plate incubation Incubation plate->incubation readout Visual/Spectrophotometric Readout incubation->readout mic MIC Determination readout->mic

Workflow for MIC Determination

The antimicrobial activity of proline-based cyclodipeptides is thought to involve two primary mechanisms: direct interaction with the microbial cell membrane and inhibition of quorum sensing pathways.

Mechanism_of_Action cluster_membrane Membrane Disruption cluster_qs Quorum Sensing Inhibition compound Cyclo(L-Leu-D-Pro) membrane Bacterial/Fungal Cell Membrane compound->membrane Interaction disruption Membrane Permeabilization & Ion Channel Formation membrane->disruption lysis Cell Lysis disruption->lysis qs_compound Cyclo(L-Leu-D-Pro) receptor Quorum Sensing Receptor qs_compound->receptor Antagonism signal Inhibition of Signal Transduction receptor->signal virulence Downregulation of Virulence Factors signal->virulence

Proposed Mechanisms of Action

Conclusion and Future Directions

While direct comparative efficacy data for Cyclo(L-Leu-D-Pro) against industry-standard antimicrobial agents is not yet available, the existing research on its isomers suggests a promising potential, particularly in the antifungal domain. The MIC of 8 µg/mL for Cyclo(L-Pro-D-Leu) against Aspergillus flavus is a noteworthy finding that warrants further investigation.[1] The antibacterial activity of related cyclodipeptides, though generally less potent than current antibiotics, may offer synergistic potential or novel mechanisms to combat resistance.

To definitively establish the efficacy of Cyclo(L-Leu-D-Pro), future research should prioritize:

  • Direct comparative studies against a panel of industry-standard antifungal and antibacterial drugs using standardized methodologies.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by Cyclo(L-Leu-D-Pro).

  • In vivo efficacy and toxicity studies to translate the in vitro findings into a preclinical and potentially clinical context.

This guide serves as a foundational resource for researchers and drug development professionals, highlighting both the potential of Cyclo(L-Leu-D-Pro) and the critical need for further empirical data to fully benchmark its efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclo(L-Leu-D-Pro): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the safe disposal of Cyclo(L-Leu-D-Pro), a cyclic dipeptide. While specific safety data for Cyclo(L-Leu-D-Pro) is not extensively available, this document leverages information from its stereoisomer, Cyclo(L-Leu-L-Pro), to establish a robust and cautious disposal protocol.

It is crucial to note that the toxicological properties of Cyclo(L-Leu-D-Pro) have not been thoroughly investigated. [1] Therefore, handling and disposal should be conducted with the assumption that the compound may be harmful.

Key Safety and Handling Information

Before beginning any disposal procedure, it is imperative to be familiar with the general safety precautions for handling Cyclo(L-Leu-D-Pro) and similar compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1][2]

  • Spill Management: In the event of a spill, contain the material, prevent it from entering waterways, and collect it for disposal in a designated chemical waste container.[1]

Quantitative Data Summary

The following table summarizes the available chemical and toxicological data for the related compound Cyclo(L-Leu-L-Pro). This information should be used as a reference point for assessing the potential hazards of Cyclo(L-Leu-D-Pro).

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₂ChemicalBook
Molecular Weight 210.27 g/mol ChemicalBook
Appearance White to Off-White SolidChemicalBook
Melting Point 163-165 °CChemicalBook
Boiling Point 427.6 ± 34.0 °C (Predicted)ChemicalBook
Toxicity (LD50) 80 mg/kg (mouse, intravenous) for Cyclo(-Leu-Pro)ChemicalBook

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of Cyclo(L-Leu-D-Pro) is outlined below. This protocol is designed to minimize risk to personnel and the environment.

1. Waste Identification and Segregation:

  • Identify all waste containing Cyclo(L-Leu-D-Pro), including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
  • Segregate this waste from other laboratory waste streams to ensure proper handling.

2. Waste Containment:

  • Place solid waste into a clearly labeled, sealable chemical waste container.
  • For solutions containing Cyclo(L-Leu-D-Pro), use a designated, leak-proof liquid waste container.
  • Ensure all waste containers are compatible with the chemical properties of the compound and any solvents used.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Cyclo(L-Leu-D-Pro)".
  • Include the approximate quantity of the waste.
  • Note any other hazardous components present in the waste mixture.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
  • Follow all local, state, and federal regulations for the disposal of chemical waste.[3] Never dispose of Cyclo(L-Leu-D-Pro) down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow of the Cyclo(L-Leu-D-Pro) disposal procedure.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify Cyclo(L-Leu-D-Pro) Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled, Leak-Proof Container segregate->contain_liquid store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store arrange_pickup Arrange for Professional Disposal Pickup store->arrange_pickup end End: Waste Disposed Compliantly arrange_pickup->end

Cyclo(L-Leu-D-Pro) Disposal Workflow

References

Personal protective equipment for handling Cyclo(L-Leu-D-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling and disposal of Cyclo(L-Leu-D-Pro), a cyclic dipeptide used in various research applications.

Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Glasses with side shields or GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and potential splashes.[1]
Hand Protection Chemical-resistant Nitrile GlovesASTM F1671 or equivalentPrevents skin contact with the compound.[1]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator or Fume HoodVaries based on exposure assessmentRecommended when handling the powder to avoid inhalation of dust.[2]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.[1]

  • Avoid direct contact with skin and eyes.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water.[2]

  • Minimize dust generation during handling.[1]

  • Use dedicated and clean spatulas and weighing papers for transfers.

  • Facilities handling this material should be equipped with an eyewash station and a safety shower.[2]

Storage:

  • Store the compound in a tightly sealed container to prevent contamination and degradation.

  • Keep in a cool, dry place. Recommended storage is at -20°C for long-term stability.[4]

Disposal Plan

All waste containing Cyclo(L-Leu-D-Pro) must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[2]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and any unused compound, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: If Cyclo(L-Leu-D-Pro) is dissolved in a solvent, the resulting solution should be collected in a labeled container for liquid chemical waste. Do not dispose of it down the drain.

Experimental Protocols

While specific experimental protocols involving Cyclo(L-Leu-D-Pro) are diverse and application-dependent, the fundamental handling and safety procedures outlined in this guide are universally applicable. Researchers should always consult their institution's specific safety guidelines and protocols before commencing any experiment.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling Cyclo(L-Leu-D-Pro).

PPE_Workflow A Start: Handling Cyclo(L-Leu-D-Pro) B Assess Potential for Exposure A->B C Eye Contact? B->C D Skin Contact? B->D E Inhalation of Dust? B->E F Wear Safety Glasses/Goggles (ANSI Z87.1) C->F Yes G Wear Nitrile Gloves D->G Yes H Work in Fume Hood or Wear NIOSH-approved Respirator E->H Yes I Wear Lab Coat F->I G->I H->I J Proceed with Experiment I->J

Caption: Workflow for selecting appropriate PPE for handling Cyclo(L-Leu-D-Pro).

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.